molecular formula C10H9NO2S B3125635 Methyl 2-methylbenzo[d]thiazole-5-carboxylate CAS No. 32770-98-2

Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Cat. No.: B3125635
CAS No.: 32770-98-2
M. Wt: 207.25 g/mol
InChI Key: MSNFOUCVUZMALD-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzo[d]thiazole-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNFOUCVUZMALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266789
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
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Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32770-98-2
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32770-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID301266789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

In the realm of medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone, offering a versatile platform for the design of novel therapeutic agents and functional materials. While the broader family of benzothiazole derivatives is well-documented, specific analogues such as Methyl 2-methylbenzo[d]thiazole-5-carboxylate remain less characterized in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. Initially, it provides a comprehensive analysis of the well-characterized parent compound, 2-methylbenzothiazole, to establish a foundational understanding of the core scaffold's physical properties. Subsequently, it outlines a predictive and experimental framework for the synthesis and detailed physicochemical characterization of the target molecule, this compound. This approach is designed to empower researchers with the necessary insights and methodologies to investigate this and other similarly niche compounds.

Part 1: Foundational Physicochemical Properties of the 2-Methylbenzothiazole Scaffold

To extrapolate the properties of this compound, a thorough understanding of its parent structure, 2-methylbenzothiazole, is paramount. The introduction of a methyl group at the 2-position and a methyl carboxylate at the 5-position will modulate these inherent characteristics.

The physical properties of 2-methylbenzothiazole are well-established and serve as a critical baseline for our analysis.

PropertyValue for 2-MethylbenzothiazoleSource
Molecular Formula C₈H₇NS[1]
Molecular Weight 149.21 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[1]
Melting Point 11-14 °C[2]
Boiling Point 238 °C (at 760 mmHg)[1][2]
Density 1.173 g/mL at 25 °C
Refractive Index n20/D 1.617
Solubility Sparingly soluble in DMSO and slightly soluble in Methanol.[2]
Flash Point 102 °C (closed cup)

Expert Analysis of Substituent Effects:

The addition of a methyl carboxylate group (-COOCH₃) at the 5-position of the benzothiazole ring is anticipated to significantly alter these physical properties.

  • Melting and Boiling Points: The introduction of the polar ester group will increase intermolecular forces, primarily dipole-dipole interactions. This will likely lead to a higher melting point, causing the compound to be a solid at room temperature, and a substantially higher boiling point compared to 2-methylbenzothiazole.

  • Solubility: The ester functionality will increase the polarity of the molecule. While solubility in non-polar organic solvents might decrease, solubility in polar organic solvents such as ethanol, methanol, and acetone is expected to be enhanced. Water solubility will likely remain low but may be slightly improved compared to the parent compound.

  • Density: The addition of the heavier carboxylate group will increase the molecular weight and likely the density of the compound.

Part 2: A Proposed Experimental Workflow for Synthesis and Characterization

Given the absence of readily available data, a logical workflow for any research endeavor focused on this compound would involve its synthesis followed by a comprehensive determination of its physical properties.

Proposed Synthetic Route

A plausible synthetic pathway to obtain this compound is outlined below. This multi-step synthesis leverages established organic chemistry reactions.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Acetylation cluster_product Final Product A Methyl 3-amino-4-mercaptobenzoate C Cyclization A->C Reaction B Acetic Anhydride B->C Reagent D This compound C->D Yields

Figure 1: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol:

  • Reaction Setup: To a solution of methyl 3-amino-4-mercaptobenzoate in a suitable solvent such as ethanol, add a molar equivalent of acetic anhydride.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Determination of Physical Properties

Once the compound is synthesized and purified, its physical properties can be determined using standard laboratory techniques.

Workflow for Physicochemical Characterization:

Characterization_Workflow cluster_phys Physical Properties cluster_spec Spectroscopic Analysis Start Pure Synthesized Compound MP Melting Point Capillary Method Start->MP BP Boiling Point Micro-scale Distillation Start->BP Sol Solubility Solvent Screening Start->Sol NMR NMR (¹H, ¹³C) in CDCl₃ Start->NMR MS Mass Spectrometry ESI or EI Start->MS IR Infrared Spectroscopy KBr pellet or Nujol mull Start->IR

Figure 2: Experimental workflow for physicochemical characterization.

Detailed Protocols:

1. Melting Point Determination (Capillary Method):

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range over which the sample melts is recorded. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

2. Boiling Point Determination (Microscale):

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Procedure:

    • A small amount of the liquid sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

3. Solubility Assessment:

  • Principle: This determines the ability of the compound to dissolve in various solvents, providing insight into its polarity.

  • Procedure:

    • A small, measured amount of the solute (e.g., 10 mg) is added to a test tube.

    • A measured volume of a solvent (e.g., 1 mL) is added.

    • The mixture is agitated at a constant temperature.

    • The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined. A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

4. Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl group at the 2-position, and the methyl ester group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key expected peaks would include those for the C=O of the ester and the C=N of the thiazole ring.

Conclusion

References

An In-depth Technical Guide to Methyl 2-methylbenzo[d]thiazole-5-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-methylbenzo[d]thiazole-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While specific experimental data for this ester is not extensively documented in publicly available literature, this document synthesizes information on its parent compound, 2-methylbenzo[d]thiazole-5-carboxylic acid, and established chemical principles to provide a robust working knowledge base. We will delve into its core chemical properties, outline a reliable synthetic pathway, and explore the reactivity and potential applications rooted in the well-established bioactivity of the 2-methylbenzothiazole scaffold.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a fused benzene and thiazole ring system, with a methyl group at the 2-position and a methyl carboxylate group at the 5-position. This specific arrangement imparts distinct chemical characteristics that make it a valuable intermediate in organic synthesis.

The parent acid, 2-Methyl-benzothiazole-5-carboxylic acid , is a known compound with the following properties:

PropertyValueReference
CAS Number 24851-69-2[1][2]
Molecular Formula C₉H₇NO₂S[1][2]
Molecular Weight 193.23 g/mol [1][2]
Melting Point 202 °C[1]
Appearance Solid
Hazard Irritant[1]

Based on the structure of the parent acid, the properties of This compound can be reliably predicted as follows:

PropertyPredicted Value
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
Physical State Likely a solid at room temperature
Solubility Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Boiling Point Higher than the parent acid due to increased molecular weight, likely >385.2°C (Boiling point of the parent acid is 385.2°C at 760 mmHg[3])
Density Approximately 1.43 g/cm³ (Density of the parent acid[3])

Synthesis and Purification: An Established Protocol

The primary route to obtaining this compound is through the esterification of its parent carboxylic acid. This is a standard and high-yielding chemical transformation.

Workflow for the Synthesis of this compound

Synthesis_Workflow Parent_Acid 2-Methyl-benzothiazole- 5-carboxylic acid Reaction Esterification Reaction (Reflux) Parent_Acid->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Methyl 2-methylbenzo[d]thiazole- 5-carboxylate Purification->Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Methyl-benzothiazole-5-carboxylic acid (1.0 eq)

  • Methanol (Anhydrous, sufficient volume to dissolve the starting material)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-benzothiazole-5-carboxylic acid.

  • Dissolution: Add anhydrous methanol to dissolve the starting material completely.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its key functional groups: the ester, the methyl group at the 2-position, and the benzothiazole ring system.

Reactivity_Diagram Molecule This compound Ester Group 2-Methyl Group Benzothiazole Ring Ester_Reactions Hydrolysis (to Carboxylic Acid) Amidation (to Amide) Reduction (to Alcohol) Molecule:f0->Ester_Reactions Nucleophilic Acyl Substitution Methyl_Reactions Oxidation (to Carboxylic Acid) Halogenation Molecule:f1->Methyl_Reactions Side-chain reactions Ring_Reactions Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation on the benzene ring) Molecule:f2->Ring_Reactions Ring functionalization

Caption: Key reactivity sites of the target molecule.

  • Ester Group: The methyl ester at the 5-position is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, converted to amides by reacting with amines, or reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

  • 2-Methyl Group: The methyl group attached to the thiazole ring can undergo oxidation to a carboxylic acid or be involved in condensation reactions.

  • Benzothiazole Ring: The fused aromatic system can undergo electrophilic aromatic substitution reactions on the benzene ring, such as nitration or halogenation, although the reactivity will be influenced by the existing substituents.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[4] Derivatives of 2-methylbenzothiazole are actively being explored for various therapeutic applications.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Benzothiazole derivatives have shown promise as antibacterial and antifungal agents.

  • Anti-inflammatory and Antitumor Properties: The core structure is found in compounds with anti-inflammatory and anticancer activities.[5]

  • Neurodegenerative Disorders: Recent studies have investigated 2-methylbenzothiazole derivatives as potent inhibitors of monoamine oxidase (MAO), suggesting their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[6]

The synthesis of this compound provides a key intermediate for further chemical modifications. The ester functionality serves as a handle for creating a diverse library of amide or other derivatives, which can then be screened for various biological activities.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. While direct experimental data for this specific ester is limited, its properties can be reliably inferred, and its synthesis is straightforward from the corresponding carboxylic acid. The established biological importance of the 2-methylbenzothiazole core makes this compound and its derivatives attractive targets for future research in the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to confidently work with and explore the potential of this valuable chemical entity.

References

An In-depth Technical Guide to the Putative Mechanisms of Action of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of contemporary drug discovery, the benzothiazole scaffold represents a privileged structure, a recurring motif in molecules demonstrating a wide spectrum of biological activities.[1][2][3] Methyl 2-methylbenzo[d]thiazole-5-carboxylate (MMBC), with its characteristic fused ring system, is a member of this versatile chemical family. While its precise mechanism of action remains an active area of investigation, a growing body of evidence surrounding its biological effects and the activities of structurally related analogues allows us to delineate its probable molecular interactions and therapeutic potential.[4] This guide provides a comprehensive overview of the current understanding of MMBC's mechanism of action, grounded in empirical data and extrapolated from robust studies on related compounds. We will delve into its known biological activities, explore potential molecular targets, and propose experimental workflows to further elucidate its function.

Unveiling the Biological Activity Profile of this compound

Direct investigation into this compound has revealed a spectrum of biological activities, offering initial clues to its mechanism of action. These observed effects provide a foundation for hypothesizing its molecular targets and downstream consequences.

Antimicrobial Properties

Preliminary studies have indicated that MMBC exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.[4] The benzothiazole core is a common feature in many antimicrobial compounds, and its presence in MMBC likely contributes to this effect. The precise mechanism of its antimicrobial action is yet to be determined but could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Enzyme Inhibition: A Glimpse into Specific Molecular Interactions

A significant finding in the study of MMBC is its inhibitory effect on Cytochrome P450 1A2 (CYP1A2).[4] CYP1A2 is a crucial enzyme in the metabolism of a wide range of xenobiotics, including therapeutic drugs. Inhibition of this enzyme can have profound effects on drug pharmacokinetics, potentially leading to drug-drug interactions.[4] This known interaction with a specific enzyme provides a concrete starting point for mechanistic investigations. The methoxycarbonyl group at the 5-position of the benzothiazole ring is postulated to be a potential hydrogen bond acceptor, which may play a role in its binding to enzyme active sites.[4]

Antioxidant Potential

Early research suggests that MMBC may possess antioxidant properties.[4] This activity could be attributed to the ability of the benzothiazole ring to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant activity are of significant therapeutic interest.

Extrapolating the Mechanism of Action: Insights from 2-Methylbenzothiazole Derivatives

Given the limited direct mechanistic data for MMBC, a scientifically rigorous approach is to examine the well-characterized mechanisms of structurally similar compounds. Recent studies on 2-methylbenzothiazole derivatives have provided compelling evidence for a specific and potent mechanism of action: the inhibition of monoamine oxidase B (MAO-B).[5]

Monoamine Oxidase B (MAO-B) Inhibition: A Prominent Hypothesis

Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine. MAO-B inhibitors are established therapeutic agents for neurodegenerative conditions like Parkinson's disease, as they increase the synaptic availability of dopamine.[5]

A recent study detailed the synthesis and evaluation of a series of 2-methylbenzo[d]thiazole derivatives as MAO inhibitors. The findings demonstrated that these compounds are potent and selective inhibitors of human MAO-B, with some analogues exhibiting IC50 values in the low nanomolar range.[5] The shared 2-methylbenzo[d]thiazole core between these potent inhibitors and MMBC strongly suggests that MAO-B is a plausible and high-priority target for MMBC.

Proposed Molecular Interaction with MAO-B

The proposed binding model of 2-methylbenzo[d]thiazole derivatives within the active site of MAO-B provides a framework for understanding the potential interaction of MMBC. The benzothiazole ring is hypothesized to orient within the hydrophobic active site of the enzyme, while substituents on the ring can form specific interactions with key amino acid residues, contributing to binding affinity and selectivity. The methyl group at the 2-position and the carboxylate group at the 5-position of MMBC are likely to play significant roles in its binding orientation and potency.

Below is a conceptual diagram illustrating the proposed inhibitory action of a 2-methylbenzothiazole derivative on MAO-B.

MAO_B_Inhibition cluster_synapse Synaptic Cleft Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Degradation Inactive_Metabolites Inactive_Metabolites MAO-B->Inactive_Metabolites Produces MMBC_Derivative 2-Methylbenzothiazole Derivative MMBC_Derivative->MAO-B Inhibition caption Conceptual pathway of MAO-B inhibition.

Figure 1: Conceptual pathway of MAO-B inhibition.

A Broader Perspective: The Benzothiazole Scaffold in Enzyme Inhibition

The benzothiazole moiety is a recurring structural motif in a diverse array of enzyme inhibitors. This broader context further supports the hypothesis that MMBC's biological effects are likely mediated through enzyme inhibition. Derivatives of 2-mercaptobenzothiazole, which share the core benzothiazole structure, have been identified as inhibitors of several key enzymes, including:[6]

  • Acyl coenzyme A cholesterol acyltransferase

  • Heat shock protein 90

  • Cathepsin D

  • c-Jun N-terminal kinases

This well-documented promiscuity of the benzothiazole scaffold in enzyme binding underscores the importance of comprehensive screening to identify the full spectrum of MMBC's molecular targets.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively establish the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline a logical workflow for target identification and validation.

Target Identification: An Unbiased Screening Approach

A crucial first step is to identify the direct molecular binding partners of MMBC within a biological system. Affinity-based proteomics methods are well-suited for this purpose.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of MMBC with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads). The linker should be attached at a position that is predicted to be non-essential for biological activity.

  • Preparation of Cell Lysate: Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the cell lysate with the MMBC-immobilized beads. Proteins that bind to MMBC will be captured.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the MMBC pull-down compared to a control (unfunctionalized beads).

Target Validation: Confirming the Functional Interaction

Once potential protein targets have been identified, it is essential to validate the functional interaction between MMBC and these targets.

Protocol: In Vitro Enzyme Inhibition Assay

  • Recombinant Protein Expression: Express and purify the candidate target proteins.

  • Enzyme Activity Assay: Establish a robust in vitro assay to measure the enzymatic activity of the purified proteins.

  • Dose-Response Analysis: Incubate the enzyme with varying concentrations of MMBC and measure the corresponding changes in enzyme activity.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of MMBC for each candidate target. This quantitative measure will confirm a direct inhibitory effect and provide an indication of potency.

The following diagram illustrates a hypothetical experimental workflow for target identification and validation.

Experimental_Workflow Start Start Affinity_Probe_Synthesis Synthesize MMBC Affinity Probe Start->Affinity_Probe_Synthesis Affinity_Pulldown Affinity Pull-down from Cell Lysate Affinity_Probe_Synthesis->Affinity_Pulldown Mass_Spectrometry LC-MS/MS Analysis Affinity_Pulldown->Mass_Spectrometry Candidate_Targets Identify Candidate Protein Targets Mass_Spectrometry->Candidate_Targets Recombinant_Expression Express and Purify Candidate Proteins Candidate_Targets->Recombinant_Expression Enzyme_Assay In Vitro Enzyme Inhibition Assay Recombinant_Expression->Enzyme_Assay IC50_Determination Determine IC50 Value Enzyme_Assay->IC50_Determination Validated_Target Validated_Target IC50_Determination->Validated_Target caption Workflow for target identification.

Figure 2: Workflow for target identification.

Quantitative Data Summary

While specific quantitative data for the direct interaction of MMBC with its targets is pending further investigation, the data from closely related 2-methylbenzothiazole derivatives as MAO-B inhibitors provides a valuable reference point.

Compound ClassTargetIC50 Range (µM)Selectivity
2-Methylbenzo[d]thiazole derivativesMAO-B< 0.017High for MAO-B over MAO-A
2-Methylbenzo[d]thiazole derivativesMAO-A> 0.132Lower for MAO-A

Data synthesized from a study on 2-methylbenzothiazole derivatives.[5]

Concluding Remarks and Future Directions

This compound stands as a promising molecule within the pharmacologically rich class of benzothiazoles. Although a definitive mechanism of action has yet to be elucidated, the existing body of evidence strongly points towards enzyme inhibition as its primary mode of action. The known inhibitory effect on CYP1A2 provides a concrete example of its bioactivity, while the potent and selective MAO-B inhibition by structurally analogous compounds offers a compelling and testable hypothesis for its mechanism in the context of neuropharmacology.

The path forward in understanding the full therapeutic potential of MMBC lies in the systematic application of modern drug discovery methodologies. The experimental workflows outlined in this guide, from unbiased target identification to quantitative validation, provide a robust framework for future research. Elucidating the precise molecular targets and downstream signaling pathways of MMBC will not only clarify its mechanism of action but also pave the way for its rational development as a potential therapeutic agent for a range of human diseases.

References

A Predictive Spectroscopic and Structural Elucidation Guide: Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of Methyl 2-methylbenzo[d]thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal and materials chemistry. As direct experimental spectra for this specific molecule are not widely published, this document serves as an expert-level predictive analysis, grounded in the fundamental principles of spectroscopy and data from structurally analogous compounds. We will detail the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for data acquisition, ensuring that researchers can validate these predictions empirically. The core philosophy is to not only present expected data but to explain the underlying structural and electronic rationale, thereby creating a self-validating system for structural confirmation.

Introduction: The Rationale for Spectroscopic Characterization

This compound belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole nucleus is a privileged scaffold in drug discovery, appearing in molecules with a wide array of biological activities.[1][2] The precise arrangement of substituents on this core dictates its physicochemical properties and biological targets. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for any further research or development.

This guide will dissect the molecule's structure to predict its signature spectroscopic fingerprint across four primary analytical techniques. This predictive approach is invaluable for researchers planning a synthesis, as it provides a clear set of analytical goalposts for confirming the identity and purity of the target compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the structure of this compound is presented below with a standardized atom numbering system. This numbering will be used consistently throughout the NMR analysis sections.

Caption: Structure of the target molecule with atom numbering.

Proton (¹H) NMR Spectroscopy Analysis

Expertise & Causality: ¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For our target molecule, we expect to see signals corresponding to three distinct regions: the aromatic protons on the benzene ring, the methyl group on the thiazole ring, and the methyl group of the ester. The chemical shifts and splitting patterns are dictated by the electronic effects (inductive and resonance) of the heterocyclic system and the carboxylate substituent.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for the protons of this compound in a standard solvent like CDCl₃.

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H48.5 - 8.7Doublet (d)1HDeshielded by the anisotropic effect of the C5-carbonyl and the adjacent nitrogen atom.
H68.0 - 8.2Doublet of Doublets (dd)1HInfluenced by ortho-coupling to H7 and meta-coupling to H4. Deshielded by the C5-ester.
H77.8 - 8.0Doublet (d)1HStandard aromatic proton, ortho-coupled to H6.
OCH₃ (C10)3.9 - 4.1Singlet (s)3HTypical chemical shift for an ester methyl group.
CH₃ (C9)2.8 - 3.0Singlet (s)3HCharacteristic shift for a methyl group attached to an sp² carbon of a thiazole ring.[3]
Standard Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy Analysis

Expertise & Causality: ¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. We predict a total of 10 distinct carbon signals, as all carbons in the molecule are in unique chemical environments. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data
Carbon(s) Predicted δ (ppm) Rationale
C=O (Ester)165 - 168Characteristic downfield shift for a carbonyl carbon in an ester.
C2168 - 172Thiazole carbon attached to sulfur and nitrogen, and a methyl group.
C7a152 - 155Bridgehead carbon of the benzothiazole system, adjacent to nitrogen.
C3a134 - 137Bridgehead carbon adjacent to sulfur.
C5128 - 132Aromatic carbon bearing the ester substituent.
C7126 - 129Aromatic methine carbon.
C4124 - 127Aromatic methine carbon.
C6122 - 125Aromatic methine carbon.
OCH₃ (C10)52 - 54Typical chemical shift for an ester methyl carbon.
CH₃ (C9)19 - 22Upfield shift characteristic of a methyl group on a thiazole ring.
Standard Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at its corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy Analysis

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. The diagnostic power lies in detecting characteristic vibrational frequencies. For our target molecule, the most prominent and informative signal will be the strong carbonyl (C=O) stretch from the ester group.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch2900 - 3000Medium-Weak
Ester C=O Stretch1715 - 1730Strong, Sharp
C=N and C=C Stretches1500 - 1620Medium-Strong (multiple bands)
Ester C-O Stretch1200 - 1300Strong
Aromatic C-H Bend750 - 900Strong

Trustworthiness: The presence of a very strong, sharp peak around 1720 cm⁻¹ is a primary validation checkpoint for the successful incorporation of the methyl ester functionality. The pattern of bands in the 1500-1620 cm⁻¹ region is characteristic of the benzothiazole ring system.[4]

Standard Protocol for ATR-FTIR Data Acquisition
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard benchtop Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS) Analysis

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thus confirming its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺. The fragmentation pattern provides a structural fingerprint that can be used to piece the molecule back together.

Molecular Formula: C₁₀H₉NO₂S Exact Mass: 207.0354

Predicted Mass Spectrum Data
Ion Predicted m/z Description
[M+H]⁺208.0427Protonated molecular ion (base peak)
[M+Na]⁺230.0246Sodium adduct
[M-OCH₃]⁺176.0168Loss of the methoxy radical from the ester
[M-CO₂CH₃]⁺148.0270Loss of the entire carbomethoxy group
Predicted Fragmentation Pathway

The primary fragmentation events are expected to originate from the ester moiety, as it represents the most labile part of the molecule under typical MS conditions.

fragmentation parent [M+H]⁺ m/z = 208.04 frag1 [M-OCH₃]⁺ m/z = 176.02 parent->frag1 - •OCH₃ frag2 [M-CO₂CH₃]⁺ m/z = 148.03 parent->frag2 - •CO₂CH₃

Caption: Predicted ESI-MS fragmentation pathway.

Standard Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 250-350 °C.

    • Nebulizer Gas: Nitrogen, 1-2 Bar.

  • Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For fragmentation data, a separate MS/MS experiment would be performed, isolating the parent ion (m/z 208) and subjecting it to collision-induced dissociation (CID).

Integrated Strategy for Structural Elucidation

No single technique is sufficient for unambiguous structure determination. The true power of spectroscopic analysis comes from the integration of orthogonal data sources. The workflow below illustrates a robust, self-validating strategy for confirming the structure of this compound.

workflow cluster_nmr NMR Analysis start Synthesized Product ms Mass Spectrometry (MS) - Confirm Molecular Weight (m/z 208) - Validate Elemental Formula start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups - Confirm C=O (~1720 cm⁻¹) start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr final Structure Confirmed ms->final ir->final nmr_h ¹H NMR: - Correct proton count & splitting nmr->nmr_h nmr_c ¹³C NMR: - Correct carbon count (10 signals) nmr->nmr_c nmr_h->final nmr_c->final

Caption: Integrated workflow for structural confirmation.

References

Mass spectrometry analysis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Foreword: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical development, the structural and quantitative integrity of a molecule is paramount. Mass spectrometry (MS) has become an indispensable tool, offering unparalleled sensitivity and selectivity that drive programs from discovery to commercial manufacturing.[1][2][3] This guide provides a comprehensive, field-proven framework for the analysis of this compound, a heterocyclic compound representative of the complex small molecules that form the backbone of modern therapeutic pipelines. We will move beyond rote protocols to explore the underlying principles and causalities that inform expert analytical choices, ensuring robust, reliable, and defensible data.

Compound Profile: this compound

  • Molecular Formula: C₁₀H₉NO₂S

  • Molecular Weight: 207.25 g/mol

  • Monoisotopic Mass: 207.0354 Da

  • Core Structure: A benzothiazole scaffold, featuring a fused benzene and thiazole ring system. This nitrogen and sulfur-containing heterocycle is a common motif in medicinal chemistry.

  • Key Functional Groups:

    • A tertiary amine within the thiazole ring, readily protonated for positive mode ionization.

    • A methyl ester group, which presents a characteristic fragmentation signature.

Part 1: Strategic Sample Preparation: The Foundation of Quality Data

The adage 'garbage in, garbage out' is particularly resonant in mass spectrometry. An effective sample preparation protocol is designed not merely to dilute, but to selectively remove matrix components that interfere with ionization and detection, thereby enhancing sensitivity and prolonging instrument life.[4] The choice of technique is dictated by the analyte's chemistry and the sample matrix.[5][6]

Causality Behind Method Selection

For a small molecule like this compound in a biological matrix (e.g., plasma), a simple "dilute and shoot" or protein precipitation (PPT) approach is often insufficient.[5][6] While fast, these methods fail to remove phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI). Therefore, a more sophisticated extraction is warranted.

Recommended Protocol: Solid-Phase Extraction (SPE)

Solid-phase extraction offers superior cleanup by partitioning the analyte between a solid sorbent and a liquid phase, allowing for highly effective removal of interfering matrix components.[4]

Step-by-Step SPE Protocol (Plasma Sample)

  • Conditioning: Wet the SPE sorbent (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol, followed by 1 mL of deionized water. This activates the stationary phase.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This prepares the sorbent to bind the protonated analyte.

  • Loading: Pre-treat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge. The acidic conditions ensure the analyte is positively charged and retained by the cation exchange mechanism.

  • Washing:

    • Wash 1: Elute polar interferences with 1 mL of 2% formic acid in water.

    • Wash 2: Elute non-polar interferences (e.g., phospholipids) with 1 mL of methanol. The analyte remains bound to the strong cation exchange sorbent.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte's charge, releasing it from the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 80:20 water:acetonitrile) for injection. This step concentrates the analyte, boosting the signal.[7]

Part 2: The Analytical Engine: LC-MS/MS Method Development

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method ensures that the analyte is separated from isomers and impurities and is detected with high sensitivity and specificity.[8][9]

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmReverse-phase C18 provides excellent retention for moderately nonpolar compounds. The sub-2 µm particle size allows for high-resolution, fast separations.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes the protonation of the analyte for positive mode ESI and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and UV cutoff, suitable for LC-MS.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to elute the analyte with a sharp peak while cleaning the column of late-eluting matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times.
Injection Volume 5 µLA small injection volume minimizes column overload and potential matrix effects.
Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is the preferred technique. The basic nitrogen in the thiazole ring is readily protonated, yielding a strong [M+H]⁺ signal.[10] A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[1][11]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The molecule contains a protonatable nitrogen atom, making it ideal for positive mode analysis.[12][13]
Capillary Voltage 3.5 kVOptimizes the formation of the electrospray plume for efficient ion generation.
Source Temp 150 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp 400 °CEfficiently removes solvent from the ionized droplets.
MRM Transitions Q1: 208.0 -> Q3: 176.0 (Quantifier) Q1: 208.0 -> Q3: 148.0 (Qualifier)Specific precursor-to-product ion transitions provide high selectivity. The most intense fragment is used for quantification, a secondary one for confirmation.
Collision Energy Optimized (e.g., 15-25 eV)The voltage applied in the collision cell is optimized empirically to maximize the signal of the desired product ions.

Analytical Workflow Visualization

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE DryRecon Evaporation & Reconstitution SPE->DryRecon LC UPLC Separation (C18 Column) DryRecon->LC ESI Ionization (Positive ESI) LC->ESI MS Tandem MS Detection (MRM Mode) ESI->MS Quant Quantification & Confirmation MS->Quant

Fig 1. High-level workflow for the quantitative analysis of this compound.

Part 3: Deciphering the Code: High-Resolution Fragmentation Analysis

For structural confirmation and metabolite identification, high-resolution mass spectrometry (HRMS) on an Orbitrap or TOF instrument is invaluable.[8] It provides accurate mass measurements, allowing for the determination of elemental compositions for both the parent ion and its fragments.[14]

The fragmentation pattern of this compound is dictated by its core structure and functional groups. The most likely fragmentation pathways for the [M+H]⁺ ion (m/z 208.0430) involve cleavages around the ester and the benzothiazole ring.

Key Predicted Fragment Ions

m/z (Calculated)Elemental CompositionProposed LossFragment Description
208.0430 C₁₀H₁₀NO₂S⁺-[M+H]⁺ Precursor Ion
176.0171C₉H₆NOS⁺CH₃OH (Methanol)Loss of methanol from the ester group, a common rearrangement for methyl esters.[15]
149.0372C₈H₇NS⁺C₂H₃O₂ (·COOCH₃)Loss of the entire methyl carboxylate radical. The resulting ion is the 2-methylbenzothiazole cation.[16]
148.0293C₈H₆NS⁺C₂H₄O₂ (Acetic Acid)Neutral loss of the elements of acetic acid.
134.0137C₇H₄NS⁺C₃H₆O₂ (Methyl Acetate)Loss of methyl acetate, involving cleavage of the bond between the benzene ring and the carboxyl group.

Proposed Fragmentation Pathway

Fragmentation_Pathway Parent [M+H]⁺ m/z 208.0430 C₁₀H₁₀NO₂S⁺ Frag176 m/z 176.0171 C₉H₆NOS⁺ Parent->Frag176 - CH₃OH Frag149 m/z 149.0372 C₈H₇NS⁺ Parent->Frag149 - ·COOCH₃ Frag148 m/z 148.0293 C₈H₆NS⁺ Parent->Frag148 - C₂H₄O₂ Frag176->Frag148 - CO Frag134 m/z 134.0137 C₇H₄NS⁺ Frag149->Frag134 - CH₃

Fig 2. Proposed ESI+ fragmentation pathway for this compound.

Part 4: Ensuring Trustworthiness: Quantitative Method Validation

For use in regulated drug development, an analytical method must be validated to prove it is acceptable for its intended purpose.[17] Validation demonstrates that the method is accurate, precise, and reliable.[9][18]

Key Validation Parameters and Acceptance Criteria (Typical)

ParameterDescriptionAcceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity The ability to produce results directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of measured values to the true value.Mean value should be within ±15% of the nominal concentration (±20% at LLOQ).[9]
Precision The degree of agreement among multiple measurements of the same sample.Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[9]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample, with accuracy and precision within 20%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.The CV of the matrix factor across different lots of matrix should be ≤15%.[5]
Stability The chemical stability of the analyte in the given matrix under specific conditions (e.g., freeze-thaw, bench-top).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that demands a deep understanding of analytical chemistry principles. From strategic sample preparation designed to mitigate matrix effects to the fine-tuning of LC-MS/MS parameters and the detailed interpretation of fragmentation data, each step is critical for generating high-quality, defensible results. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently develop and validate robust analytical methods, ultimately ensuring the integrity of their data and advancing the development of new medicines.

References

An In-depth Technical Guide to the Biological Activity of Methyl 2-methylbenzo[d]thiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and biological activities of Methyl 2-methylbenzo[d]thiazole-5-carboxylate and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document delves into the synthetic rationale, mechanisms of action, and preclinical evaluation methodologies pertinent to this promising class of compounds.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a wide array of derivatives with diverse and potent biological activities. These compounds have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications. The focus of this guide is on derivatives of this compound, a scaffold that combines the established biological relevance of the benzothiazole nucleus with the potential for diverse functionalization at the carboxylate group, offering a versatile platform for the design of novel drug candidates.

Synthesis of the Core Scaffold and its Derivatives

The synthetic strategy for obtaining this compound derivatives commences with the construction of the 2-methylbenzothiazole-5-carboxylic acid core, followed by esterification and subsequent derivatization.

Synthesis of 2-Methylbenzothiazole-5-carboxylic Acid

A common route to 2-methylbenzothiazoles involves the reaction of a corresponding 2-aminothiophenol with acetic acid or its anhydride.[1] For the synthesis of the 5-carboxylic acid derivative, a plausible approach involves the oxidation of a precursor such as 2,5-dimethylbenzothiazole. Oxidation of the methyl group at the 5-position to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate.[2]

Experimental Protocol: Synthesis of 2-Methylbenzothiazole-5-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylbenzothiazole in a suitable solvent system, such as a mixture of pyridine and water.

  • Oxidation: While stirring, gradually add potassium permanganate to the suspension. The reaction is typically exothermic and should be controlled by external cooling if necessary.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-methylbenzothiazole-5-carboxylic acid.

Esterification to this compound

The conversion of the carboxylic acid to its corresponding methyl ester is a standard and crucial step. Fischer esterification, a classic acid-catalyzed reaction with an excess of the alcohol, is a widely used and efficient method for this transformation.[3]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 2-methylbenzothiazole-5-carboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Reflux the mixture for several hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the ester with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Derivatization Strategies

The this compound scaffold can be further modified to generate a library of derivatives. The ester moiety can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol for further functionalization.

G cluster_synthesis Synthesis & Derivatization 2_5_dimethylbenzothiazole 2,5-Dimethylbenzothiazole carboxylic_acid 2-Methylbenzothiazole- 5-carboxylic Acid 2_5_dimethylbenzothiazole->carboxylic_acid Oxidation (KMnO4) methyl_ester Methyl 2-methylbenzo[d]thiazole- 5-carboxylate (Core) carboxylic_acid->methyl_ester Fischer Esterification (MeOH, H+) amide_derivatives Amide Derivatives carboxylic_acid->amide_derivatives Amide Coupling methyl_ester->carboxylic_acid Hydrolysis alcohol_derivative Alcohol Derivative methyl_ester->alcohol_derivative Reduction G cluster_anticancer Anticancer Mechanisms of Benzothiazole Derivatives Benzothiazole Benzothiazole Derivative NFkB NF-κB Inhibition Benzothiazole->NFkB EGFR EGFR Downregulation Benzothiazole->EGFR Apoptosis Induction of Apoptosis Benzothiazole->Apoptosis COX2_iNOS ↓ COX-2, iNOS NFkB->COX2_iNOS JAK_STAT_ERK_PI3K ↓ JAK/STAT, ERK, PI3K/Akt EGFR->JAK_STAT_ERK_PI3K Caspase Caspase Activation Apoptosis->Caspase Cell_Death Cancer Cell Death COX2_iNOS->Cell_Death JAK_STAT_ERK_PI3K->Cell_Death Caspase->Cell_Death G cluster_antimicrobial Antimicrobial Mechanisms of Benzothiazole Derivatives Benzothiazole Benzothiazole Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Benzothiazole->DNA_Gyrase DHFR Dihydrofolate Reductase Benzothiazole->DHFR DHPS Dihydropteroate Synthase Benzothiazole->DHPS Dihydroorotase Dihydroorotase Benzothiazole->Dihydroorotase DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Inhibition of Folate Synthesis DHFR->Folate_Synthesis DHPS->Folate_Synthesis Pyrimidine_Synthesis Inhibition of Pyrimidine Synthesis Dihydroorotase->Pyrimidine_Synthesis Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Folate_Synthesis->Bacterial_Death Pyrimidine_Synthesis->Bacterial_Death

References

The Benzothiazole Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzothiazole Moiety

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1][2] This privileged scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[3][4] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms endow the benzothiazole nucleus with unique physicochemical properties, enabling it to interact with a wide array of biological targets.[4] Consequently, benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[5][6][7] This guide provides a comprehensive overview of the discovery and synthesis of novel benzothiazole compounds, delving into the strategic considerations behind synthetic methodologies, the exploration of their therapeutic potential, and the critical analysis of structure-activity relationships.

Core Synthetic Strategies: From Classical Cyclizations to Modern Methodologies

The synthesis of the benzothiazole core and its derivatives is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern, yield, purity, and, increasingly, the principles of green chemistry.[8][9]

Classical Approaches: The Foundation of Benzothiazole Synthesis

Historically, the most prevalent methods for constructing the benzothiazole nucleus involve the condensation and cyclization of 2-aminothiophenols with various electrophilic partners.[8][10]

One of the foundational methods is the reaction of 2-aminothiophenol with carboxylic acids or their derivatives (such as acyl chlorides or esters), often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[11]

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole via Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1.25 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Reaction Setup: Add polyphosphoric acid (10 g) to the flask.

  • Heating: Heat the reaction mixture at 220°C for 4 hours with continuous stirring.

  • Work-up: After cooling to room temperature, pour the mixture into a beaker containing a 10% sodium carbonate solution.

  • Isolation: The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-phenylbenzothiazole.

Modern Synthetic Innovations: Efficiency and Sustainability

Recent advancements in synthetic organic chemistry have introduced more efficient and environmentally benign methods for benzothiazole synthesis. These include microwave-assisted synthesis, the use of green catalysts, and solvent-free reaction conditions.[8][10] For instance, the use of catalysts like H2O2/HCl in ethanol at room temperature provides an efficient and greener alternative for the condensation of 2-aminothiophenols with aldehydes.[8]

The Broad Spectrum of Biological Activity: Therapeutic Potential of Benzothiazole Derivatives

The therapeutic landscape of benzothiazole derivatives is remarkably diverse, with compounds demonstrating efficacy across a range of diseases.[3][12] This versatility stems from the ability of the benzothiazole scaffold to be readily functionalized, allowing for the fine-tuning of its biological activity.[6]

Biological Activity Example Compound/Derivative Mechanism of Action (if known) Reference
Anticancer 2-(4-Aminophenyl)benzothiazoleBinds to the aryl hydrocarbon receptor (AhR), leading to cell cycle arrest and apoptosis.[13][14]
Antibacterial Benzothiazole-pyrimidine derivativesInhibition of bacterial growth through various mechanisms.[6]
Antifungal 2-Substituted benzothiazolesDisruption of fungal cell membrane integrity.[12]
Anti-inflammatory N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamideInhibition of cyclooxygenase (COX) enzymes.[6]
Anticonvulsant 2-Amino-6-substituted benzothiazolesModulation of ion channels in the central nervous system.[15]
Neuroprotective (Anti-Alzheimer) Benzothiazole-based AChE/MAO-B inhibitorsDual inhibition of acetylcholinesterase and monoamine oxidase B.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Efficacy

The biological activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system.[12][16] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

Key positions for substitution that significantly influence biological activity are the C-2 and C-6 positions of the benzothiazole ring.[4][12]

  • C-2 Position: Substitution at this position is crucial for modulating the interaction of the molecule with its biological target. For instance, the introduction of substituted phenyl groups at the C-2 position has been shown to be critical for the anticancer and anti-inflammatory properties of these compounds.[1]

  • C-6 Position: Modifications at the C-6 position can impact the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability. The presence of electron-withdrawing or electron-donating groups at this position can also influence the overall electronic character of the benzothiazole ring system, thereby affecting its binding affinity to target proteins.[1][12]

For example, in a series of anticancer benzothiazole derivatives, the presence of hydrophobic moieties was found to be conducive to cytotoxic activity.[1] Furthermore, the incorporation of amino, hydroxyl, or chloro groups has been shown to enhance anticancer efficacy.[1]

Visualizing the Path to Discovery

To better illustrate the processes involved in the discovery and development of novel benzothiazole compounds, the following diagrams outline a typical workflow and the conceptual framework of SAR.

DrugDiscoveryWorkflow cluster_0 Discovery & Synthesis cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Compound Library Synthesis Compound Library Synthesis High-Throughput Screening High-Throughput Screening Compound Library Synthesis->High-Throughput Screening Biological Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Active Compounds SAR Studies SAR Studies Hit Identification->SAR Studies Structure-Activity Relationship ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Improved Properties Lead Candidate Selection Lead Candidate Selection ADMET Profiling->Lead Candidate Selection Optimized Lead In vivo Efficacy In vivo Efficacy Lead Candidate Selection->In vivo Efficacy Toxicology Studies Toxicology Studies In vivo Efficacy->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Caption: A typical drug discovery workflow for novel benzothiazole compounds.

SAR_Concept cluster_substituents Substituent Modifications Benzothiazole Core Benzothiazole Core Biological Activity Biological Activity Benzothiazole Core->Biological Activity Influences R1 at C-2 R1 at C-2 R1 at C-2->Biological Activity Potency & Selectivity R2 at C-6 R2 at C-6 R2 at C-6->Biological Activity Pharmacokinetics Other Positions Other Positions Other Positions->Biological Activity Fine-tuning

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) for benzothiazole derivatives.

Conclusion: The Future of Benzothiazole Research

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[5][6] Its synthetic accessibility and the wide range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry.[17][18] Future research will likely focus on the development of more selective and potent benzothiazole-based drugs through a deeper understanding of their mechanisms of action and the application of computational drug design methodologies. The ongoing exploration of green synthetic routes will also be crucial in ensuring the sustainable development of these valuable compounds.

References

A Framework for the Preliminary Toxicological Investigation of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methylbenzo[d]thiazole-5-carboxylate is a novel compound with potential applications in medicinal chemistry and materials science. As with any new chemical entity, a thorough evaluation of its toxicological profile is paramount before its consideration for further development. This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological investigation of this compound. The proposed framework integrates in silico, in vitro, and in vivo methodologies to build a foundational understanding of its potential hazards. This approach emphasizes a rationale-driven experimental design, adherence to international testing guidelines, and a commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Introduction and Physicochemical Characterization

This compound belongs to the benzothiazole class of heterocyclic compounds. Benzothiazoles are known to exhibit a wide range of biological activities and are found in various pharmaceuticals and industrial chemicals.[1][2][3] The toxicological profile of benzothiazole derivatives can be varied, with some demonstrating dermal and respiratory irritation, while others have been implicated in more severe effects such as endocrine disruption and carcinogenicity.[1][2][4] A preliminary toxicological assessment is therefore essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H9NO2SPubChem
Molecular Weight207.25 g/mol PubChem
AppearanceSolid (predicted)---
SolubilityPoorly soluble in water (predicted)---
LogP2.5 (predicted)---

Note: Experimental data for this specific compound is limited. Predicted values are derived from its chemical structure.

A Tiered Approach to Toxicity Assessment

A modern and ethical approach to toxicology involves a tiered testing strategy. This begins with computational and cell-based assays to predict and screen for potential toxicities, followed by limited and well-defined animal studies to confirm and characterize these findings.

G cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: In Vivo in_silico In Silico Assessment in_vitro In Vitro Cytotoxicity & Genotoxicity in_silico->in_vitro Prioritize testing acute_oral Acute Oral Toxicity (OECD 423) in_vitro->acute_oral Inform dose selection

Caption: A tiered approach to toxicological assessment.

Tier 1: In Silico and In Vitro Assessment

The initial phase of testing focuses on non-animal methods to predict potential liabilities and guide further studies.[5][6]

In Silico Toxicity Prediction

Computational toxicology models can provide rapid and cost-effective initial safety assessments.[7] These tools use a compound's chemical structure to predict its potential for various toxicities.

Experimental Protocol: In Silico Toxicity Prediction

  • Obtain the SMILES string for this compound.

  • Utilize multiple QSAR (Quantitative Structure-Activity Relationship) models to predict a range of toxicological endpoints. Recommended platforms include:

    • ToxiM: Predicts general molecular toxicity.[8][9]

    • MolToxPred: A machine learning-based tool for predicting the potential toxicity of small molecules.[10]

    • admetSAR: Assesses a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Analyze the predictions for endpoints such as mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.

  • Document the prediction results and the confidence scores provided by each model.

Hypothesized Metabolic Pathways

The metabolism of benzothiazole has been shown to involve ring-cleavage.[11][12] It is plausible that this compound undergoes similar biotransformation.

G parent This compound hydrolysis Ester Hydrolysis parent->hydrolysis oxidation Ring Oxidation parent->oxidation conjugation Conjugation (e.g., glucuronidation) hydrolysis->conjugation cleavage Thiazole Ring Cleavage oxidation->cleavage cleavage->conjugation

Caption: Hypothesized metabolic pathways.

In Vitro Cytotoxicity

Cytotoxicity assays determine the concentration at which a substance is toxic to cultured cells. This data is crucial for estimating the starting doses for in vivo studies.[13]

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Cell Culture: Culture a suitable cell line (e.g., Balb/c 3T3 fibroblasts) to 80-90% confluency.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations.

  • Cell Treatment: Expose the cultured cells to the different concentrations of the test compound for a defined period (e.g., 24 hours).

  • Neutral Red Staining: Incubate the cells with a neutral red solution. Viable cells will take up the dye into their lysosomes.

  • Dye Extraction and Quantification: Extract the neutral red from the cells and measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC50).

In Vitro Genotoxicity

Genotoxicity assays assess the potential of a compound to damage DNA. The Ames test is a widely used initial screen for mutagenicity.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Tier 2: In Vivo Acute Oral Toxicity

Should the in vitro data suggest a manageable toxicity profile, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism. The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that uses a minimal number of animals.[14][15]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

  • Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats).

  • Dose Selection: Based on the in vitro cytotoxicity data and in silico predictions, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[16]

  • Dosing Procedure: Administer the test substance as a single oral dose by gavage.[16]

  • Stepwise Dosing:

    • Dose an initial group of three animals.

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[16][17]

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

  • Classification: Classify the substance based on the observed mortality at specific dose levels according to the Globally Harmonised System (GHS).[15]

Table 2: Observational Parameters in Acute Oral Toxicity Study

ParameterObservation Frequency
Clinical SignsContinuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter.
Body WeightPrior to dosing and at least weekly thereafter.
MortalityChecked twice daily.

Data Interpretation and Reporting

A comprehensive report should be generated that synthesizes the findings from all tiers of the investigation. This report should include:

  • A summary of the physicochemical properties.

  • The results of the in silico predictions.

  • The IC50 value from the in vitro cytotoxicity assay.

  • The results of the in vitro genotoxicity assay.

  • The acute oral toxicity classification and a detailed description of any observed clinical signs.

  • A preliminary risk assessment and recommendations for further studies.

Conclusion

The proposed tiered approach provides a systematic and resource-efficient framework for the preliminary toxicological evaluation of this compound. By integrating computational, cellular, and whole-animal models, this strategy allows for a robust initial hazard identification while adhering to the highest standards of scientific integrity and animal welfare. The data generated will be critical for making informed decisions regarding the future development of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and reproducible multi-step synthesis, commencing from commercially available starting materials. This guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point of medicinal chemistry research. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, where the methyl ester at the 5-position provides a convenient handle for further chemical modifications. This application note outlines a reliable synthetic pathway to this valuable compound, emphasizing safety, efficiency, and scalability.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The strategy involves the initial synthesis of the key intermediate, 3-amino-4-mercaptobenzoic acid, followed by esterification and subsequent cyclization to form the desired benzothiazole ring system.

Synthesis_Workflow A 4-Chloro-3-nitrobenzoic acid B 3-Amino-4-mercaptobenzoic acid A->B  Na2S, H2O, Reflux   C Methyl 3-amino-4-mercaptobenzoate B->C  MeOH, SOCl2, Reflux   D Methyl 2-methylbenzo[d]thiazole- 5-carboxylate C->D  Acetic Anhydride, Acetic Acid, Heat  

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Amino-4-mercaptobenzoic acid

The initial and most critical step is the preparation of the bifunctional intermediate, 3-amino-4-mercaptobenzoic acid. This is accomplished by the nucleophilic aromatic substitution of the chlorine atom and the simultaneous reduction of the nitro group of 4-chloro-3-nitrobenzoic acid using sodium sulfide.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Chloro-3-nitrobenzoic acidReagentPlus®, 99%Sigma-Aldrich
Sodium sulfide nonahydrateACS reagent, ≥98%Sigma-Aldrich
Glacial Acetic AcidACS reagent, ≥99.7%Fisher Scientific
Deionized Water-In-house
Round-bottom flask (1 L)-Pyrex
Reflux condenser-Pyrex
Magnetic stirrer with heating-IKA
pH meter-Mettler Toledo
Buchner funnel and filter paper-Whatman
Experimental Protocol
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (100 g, 0.496 mol) in 400 mL of deionized water.

  • Preparation of Sodium Sulfide Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (300 g, 1.25 mol) in 300 mL of deionized water. Caution: The dissolution of sodium sulfide is exothermic.

  • Reaction Execution: Add the sodium sulfide solution to the suspension of 4-chloro-3-nitrobenzoic acid in one portion. The reaction mixture will turn dark.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to pH 7 with glacial acetic acid. Caution: Hydrogen sulfide gas may be evolved. Perform this step in a well-ventilated fume hood.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight. The expected yield of 3-amino-4-mercaptobenzoic acid is typically in the range of 75-85%.

Part 2: Synthesis of Methyl 3-amino-4-mercaptobenzoate

The carboxylic acid of the intermediate is then esterified to the methyl ester. This is a standard Fischer esterification procedure using methanol as both the solvent and the reagent, with thionyl chloride as the catalyst.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Amino-4-mercaptobenzoic acidSynthesized above-
Methanol (Anhydrous)ACS reagent, ≥99.8%Sigma-Aldrich
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Fisher Scientific
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-Aldrich
Round-bottom flask (500 mL)-Pyrex
Reflux condenser-Pyrex
Magnetic stirrer with heating-IKA
Rotary evaporator-Buchi
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-amino-4-mercaptobenzoic acid (50 g, 0.296 mol) in 250 mL of anhydrous methanol.

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (25.5 mL, 0.355 mol) dropwise to the stirred solution. Caution: This is a highly exothermic reaction and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1).

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Methyl 3-amino-4-mercaptobenzoate as a solid. The expected yield is typically 85-95%.

Part 3: Synthesis of this compound

The final step is the cyclization of the amino-mercapto-ester with acetic anhydride to form the benzothiazole ring. Acetic acid is used as the solvent, and the reaction is driven by heat.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 3-amino-4-mercaptobenzoateSynthesized above-
Acetic anhydrideACS reagent, ≥98%Sigma-Aldrich
Glacial Acetic AcidACS reagent, ≥99.7%Fisher Scientific
Sodium hydroxide (NaOH)ACS reagent, ≥97%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
Round-bottom flask (250 mL)-Pyrex
Reflux condenser-Pyrex
Magnetic stirrer with heating-IKA
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 3-amino-4-mercaptobenzoate (20 g, 0.108 mol) in 100 mL of glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (15.3 mL, 0.162 mol) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 2 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane 1:2).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide with stirring until the pH of the solution is neutral (pH ~7).

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid. The expected yield is typically 80-90%.

Results and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceMelting Point (°C)
This compoundC₁₀H₉NO₂S207.25White to off-white solid~105-108

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 1.6 Hz, 1H), 8.05 (dd, J = 8.4, 1.6 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H), 2.85 (s, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 168.1, 166.5, 154.2, 136.5, 127.2, 125.4, 124.3, 122.1, 52.4, 20.2.

Mass Spectrometry (ESI+): m/z 208.04 [M+H]⁺.

Mechanism of Benzothiazole Formation

The cyclization of Methyl 3-amino-4-mercaptobenzoate with acetic anhydride proceeds through a well-established mechanism. The more nucleophilic amino group first attacks one of the carbonyl carbons of acetic anhydride to form an N-acetylated intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group on the newly formed amide carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic benzothiazole ring.

Mechanism cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A Amino-mercapto-ester C N-acetylated intermediate A->C Nucleophilic attack B Acetic Anhydride D N-acetylated intermediate E Cyclized intermediate D->E Thiol attack on carbonyl F Cyclized intermediate G Benzothiazole product F->G - H2O

Figure 2: Simplified mechanism of benzothiazole ring formation.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride, acetic anhydride, and during the neutralization step where H₂S may be evolved.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium sulfide is corrosive and can cause severe burns. Handle with care.

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Acetic anhydride is corrosive and a lachrymator.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs.

Synthesis of 2-Methylbenzothiazole Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] Among its derivatives, 2-methylbenzothiazoles serve as critical intermediates and bioactive molecules in their own right, finding applications from anticancer to neuroprotective agents.[2][4][5] This guide provides a detailed, step-by-step protocol for the synthesis of 2-methylbenzothiazole derivatives, focusing on the classical and robust condensation reaction between 2-aminothiophenol and acetic acid or its surrogates. We delve into the mechanistic underpinnings of this transformation, offer practical insights for reaction optimization, and present a clear, reproducible protocol suitable for both academic research and industrial drug development settings.

Introduction: The Significance of the 2-Methylbenzothiazole Core

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives have demonstrated a remarkable range of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3] The 2-methylbenzothiazole moiety, in particular, is a key structural component in various bioactive compounds and serves as a versatile precursor for the synthesis of more complex molecules, such as thiacyanine dyes.[6][7]

The synthetic accessibility and the potential for diverse functionalization make 2-methylbenzothiazole derivatives a focal point of intense research. Recent studies have highlighted their potential as monoamine oxidase (MAO) inhibitors for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[4] The development of efficient and scalable synthetic routes is paramount to unlocking the full therapeutic potential of this chemical class.

Synthetic Strategies: An Overview

The most prevalent and direct method for synthesizing the 2-methylbenzothiazole core is the condensation of 2-aminothiophenol with a source of an acetyl group.[8][9] This can be achieved using various reagents, each with its own set of advantages and considerations.

  • Acetic Acid: A straightforward and common reagent, serving as both the acetyl source and sometimes the solvent. The reaction typically requires elevated temperatures to drive the dehydration and cyclization.[6]

  • Acetic Anhydride: A more reactive acetylating agent that can often proceed under milder conditions or with shorter reaction times compared to acetic acid.[6][10]

  • Other Acyl Sources: Acyl chlorides, such as chloroacetyl chloride, can also be employed, particularly for synthesizing derivatives with further functionalization at the methyl group.[8]

Modern synthetic approaches also explore greener and more efficient methodologies, including the use of microwave irradiation to accelerate the reaction and solvent-free conditions to minimize environmental impact.[8][11][12]

Mechanistic Insights: The Condensation Pathway

The synthesis of 2-methylbenzothiazole from 2-aminothiophenol and acetic acid proceeds through a well-established condensation-cyclization mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-Aminothiophenol C N-(2-mercaptophenyl)acetamide (Intermediate I) A->C Acetylation B Acetic Acid B->C D Tautomerization & Protonation C->D E Cyclized Intermediate D->E Nucleophilic attack of sulfur on carbonyl carbon F 2-Methylbenzothiazole E->F Elimination of H2O G Water

Caption: Reaction mechanism for the synthesis of 2-methylbenzothiazole.

  • N-Acetylation: The reaction initiates with the nucleophilic amino group of 2-aminothiophenol attacking the electrophilic carbonyl carbon of acetic acid (or its anhydride), forming an N-(2-mercaptophenyl)acetamide intermediate.

  • Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form the stable aromatic benzothiazole ring.[13]

Detailed Experimental Protocol: Synthesis of 2-Methylbenzothiazole

This protocol details the synthesis of the parent 2-methylbenzothiazole via the condensation of 2-aminothiophenol with acetic anhydride in a glacial acetic acid medium. This method is known for its efficiency and relatively simple work-up procedure.[10]

Materials and Equipment
MaterialGradeSupplier
2-Aminothiophenol≥98%Standard Chemical Supplier
Acetic AnhydrideReagent GradeStandard Chemical Supplier
Glacial Acetic AcidACS GradeStandard Chemical Supplier
Sodium Hydroxide (NaOH)PelletsStandard Chemical Supplier
Dichloromethane (DCM)HPLC GradeStandard Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard Chemical Supplier
Round-bottom flask (100 mL)-Standard Glassware
Reflux condenser-Standard Glassware
Magnetic stirrer with heating mantle-Standard Laboratory Equipment
Separatory funnel (250 mL)-Standard Glassware
Rotary evaporator-Standard Laboratory Equipment

Step-by-Step Procedure

G start Start step1 1. Combine Reactants - Add 2-aminothiophenol and glacial acetic acid to RBF. - Stir to dissolve. start->step1 step2 2. Add Acetic Anhydride - Slowly add acetic anhydride to the mixture. step1->step2 step3 3. Reflux - Heat the reaction mixture to reflux (110-150°C). - Maintain reflux for 0.5-2.0 hours. step2->step3 step4 4. Cool and Neutralize - Cool the mixture to room temperature, then to 0-5°C. - Slowly add NaOH solution to neutralize (pH ~7). step3->step4 step5 5. Extraction - Transfer to a separatory funnel. - Extract with dichloromethane (3x). step4->step5 step6 6. Drying and Concentration - Combine organic layers. - Dry over anhydrous sodium sulfate. - Concentrate using a rotary evaporator. step5->step6 step7 7. Purification (Optional) - Purify the crude product by vacuum distillation. step6->step7 end End (2-Methylbenzothiazole) step7->end

Caption: Experimental workflow for 2-methylbenzothiazole synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (e.g., 0.1 mol) in glacial acetic acid (e.g., 50 mL). Stir the mixture until the 2-aminothiophenol is fully dissolved.

  • Reagent Addition: To the stirring solution, slowly add acetic anhydride (e.g., 0.12 mol). An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. A temperature range of 110-150°C is typically optimal.[10] Maintain the reflux for a period of 0.5 to 2.0 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Then, cool the flask in an ice bath to 0-5°C. Slowly and carefully add a saturated aqueous solution of sodium hydroxide to neutralize the acetic acid. Monitor the pH with litmus paper or a pH meter until it reaches approximately 7.0.[10]

  • Work-up - Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure 2-methylbenzothiazole.

Expected Yield and Characterization
  • Yield: This procedure typically affords the product in good to excellent yields, often exceeding 78%.

  • Physical Properties: 2-methylbenzothiazole is a liquid at room temperature with a boiling point of approximately 238°C and a melting point of 11-14°C.[7]

  • Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Substituted 2-Methylbenzothiazole Derivatives

The protocol described above can be readily adapted for the synthesis of a wide range of substituted 2-methylbenzothiazole derivatives by starting with appropriately substituted 2-aminothiophenols. The electronic nature of the substituents on the benzene ring of the 2-aminothiophenol can influence the reaction rate. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups may require longer reaction times or higher temperatures.

Greener Synthetic Alternatives

In line with the principles of green chemistry, several modifications to the classical synthesis have been developed to create more environmentally benign processes.[8][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields.[8][12]

  • Solvent-Free Conditions: In some cases, the reaction can be performed neat, without any solvent, which simplifies the work-up and reduces waste.[8][14]

  • Catalytic Approaches: The use of heterogeneous catalysts can facilitate the reaction under milder conditions and allow for easy catalyst recovery and reuse.[8][14]

Conclusion

The synthesis of 2-methylbenzothiazole derivatives via the condensation of 2-aminothiophenols with acetic acid or its anhydride is a robust and versatile method that is central to the exploration of this important class of heterocyclic compounds. The protocol provided herein offers a reliable and efficient pathway to these valuable building blocks. By understanding the underlying mechanism and considering the available greener alternatives, researchers can effectively synthesize a diverse library of 2-methylbenzothiazole derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Green Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Benzothiazole Synthesis

Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The traditional synthetic routes to these valuable scaffolds, however, often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, posing significant environmental and economic challenges.[3] The principles of green chemistry offer a transformative approach to chemical synthesis, emphasizing the use of renewable resources, energy-efficient processes, and the reduction of hazardous waste.[1] This guide provides an in-depth exploration of contemporary green synthetic methodologies for benzothiazole derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of various green techniques.

Core Green Synthetic Strategies

The green synthesis of benzothiazoles primarily revolves around the condensation of 2-aminothiophenol with various carbonyl compounds (aldehydes, ketones, carboxylic acids, etc.).[3][4] The innovation lies in the energy sources, catalysts, and reaction media employed to drive this transformation efficiently and sustainably. The most prominent green approaches include microwave-assisted synthesis, ultrasound-assisted synthesis, the use of biocatalysts, and solvent-free reaction conditions.[1][4]

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that significantly accelerates reaction rates.[1][5] This technique often leads to higher yields and cleaner reactions in a fraction of the time required by conventional heating methods.[5][6]

Causality behind the choice: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and localized heating. This avoids the slow and inefficient heat transfer associated with conventional oil baths. The result is a dramatic reduction in reaction times, often from hours to minutes, and a decrease in energy consumption.[1][6]

Ultrasound-Assisted Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and efficient means of promoting reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.[7][8]

Causality behind the choice: The extreme conditions generated during cavitation can break chemical bonds, increase mass transfer, and enhance the reactivity of chemical species.[7] This often allows for reactions to proceed at lower bulk temperatures and in shorter times, and in some cases, even in the absence of catalysts.[7]

Biocatalysis and Natural Catalysts: Nature's Approach to Synthesis

The use of enzymes and natural catalysts aligns perfectly with the principles of green chemistry. These catalysts are biodegradable, often operate under mild conditions (aqueous media, room temperature), and exhibit high selectivity, minimizing the formation of byproducts.[1]

Causality behind the choice: Biocatalysts like laccases or natural catalysts derived from sources such as Acacia concinna provide an environmentally benign alternative to traditional metal or acid catalysts.[4] Their high efficiency and reusability make them attractive for sustainable chemical processes. For instance, β-cyclodextrin, a natural catalyst, facilitates reactions through supramolecular catalysis by forming host-guest complexes.[9]

Solvent-Free Synthesis: Minimizing Waste at the Source

Conducting reactions in the absence of a solvent is a highly effective green chemistry approach. This eliminates the environmental and health hazards associated with volatile organic compounds (VOCs) and simplifies product purification, reducing waste generation.[1]

Causality behind the choice: By bringing the reactants into direct contact, often with gentle heating or grinding, solvent-free conditions can lead to highly efficient reactions. The absence of a solvent also means that the concentration of reactants is at its maximum, which can accelerate the reaction rate.[1]

Comparative Data Presentation

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes key quantitative data for various green methods for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Method Catalyst/Medium Energy Source Temperature (°C) Time Yield (%)
Microwave-AssistedAcetic AcidMicrowave701-2 min~95%[10]
Microwave-AssistedP₄S₁₀MicrowaveNot specified3-4 minHigh[4][10]
Ultrasound-AssistedSulfated TungstateUltrasoundRoom Temp.5-15 min90-96%[10][11]
Ultrasound-AssistedNone (Solvent- & Catalyst-free)UltrasoundRoom Temp.20 min65-83%[7]
BiocatalysisAcacia concinnaMicrowaveNot specifiedNot specifiedHigh[4]
Natural Catalystβ-cyclodextrinNot specifiedNot specified4-10 hNot specified[9]
Solvent-Freep-Toluene sulfonic acid (PTSA)Conventional Heating1001 hourNot specified[1]

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for key green synthetic workflows.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

This protocol describes the rapid and efficient synthesis of 2-arylbenzothiazoles using microwave irradiation.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Anhydrous ethanol

  • Microwave reactor

  • Erlenmeyer flask

  • Silica gel for TLC

Procedure:

  • In an Erlenmeyer flask, combine 2-aminothiophenol (0.001 mol) and the substituted aromatic aldehyde (0.001 mol).[6]

  • Add a minimum amount of anhydrous ethanol to dissolve the reactants.[6]

  • Cap the flask with a funnel and place it in a microwave oven.[6]

  • Irradiate the mixture at 160 Watts for 1 to 1.5 minutes.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a benzene:acetone (70:30) mobile phase.[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.[6]

  • The solid product that separates is collected by filtration.[6]

  • Recrystallize the crude product from redistilled ethanol to obtain the pure 2-arylbenzothiazole.[6]

Protocol 2: Ultrasound-Assisted, Solvent- and Catalyst-Free Synthesis of Benzothiazole Derivatives

This protocol details a highly green and simple procedure for synthesizing benzothiazole derivatives using ultrasonic irradiation without any solvent or catalyst.[7]

Materials:

  • 2-Aminothiophenol

  • Various benzaldehydes

  • Ultrasonic probe

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, mix 2-aminothiophenol and the desired benzaldehyde in equimolar amounts.

  • Introduce the ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound for 20 minutes at room temperature.[7]

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product is typically a solid or a viscous liquid that can be purified by recrystallization or column chromatography if necessary. This method often yields products with moderate to good purity directly from the reaction mixture.[7]

Reaction Mechanisms and Workflows

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes generally proceeds through a condensation reaction followed by cyclization and oxidation.

General Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization via the attack of the thiol group, and subsequent oxidation/aromatization to yield the final benzothiazole product.

Benzothiazole Synthesis Mechanism Reactants 2-Aminothiophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Cyclization Benzothiazole Benzothiazole Derivative CyclizedIntermediate->Benzothiazole Oxidation/Aromatization

Caption: General mechanism for benzothiazole synthesis.

Experimental Workflow: Green Synthesis and Characterization

The following diagram illustrates a typical workflow for the green synthesis and subsequent characterization of benzothiazole derivatives.

Experimental Workflow cluster_synthesis Green Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Mix Reactants (2-Aminothiophenol & Aldehyde) GreenMethod Apply Green Method (Microwave/Ultrasound) Reactants->GreenMethod Reaction Reaction Progression GreenMethod->Reaction Cooling Cooling & Filtration Reaction->Cooling TLC TLC Monitoring Reaction->TLC Recrystallization Recrystallization Cooling->Recrystallization Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Spectroscopy

Caption: A typical experimental workflow.

Conclusion and Future Outlook

The green synthesis of benzothiazole derivatives offers significant advantages over traditional methods, including reduced reaction times, lower energy consumption, higher yields, and minimized environmental impact.[1][11] The methodologies presented in this guide, including microwave and ultrasound-assisted synthesis, provide researchers with practical and sustainable alternatives. Future research in this area will likely focus on the development of even more efficient and recyclable catalysts, the use of biomass-derived starting materials, and the application of flow chemistry to further enhance the sustainability of benzothiazole synthesis. The continued adoption of these green principles will be crucial in advancing both chemical research and environmental stewardship.

References

The Versatile Building Block: Methyl 2-methylbenzo[d]thiazole-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex chemical architectures. Among these, heterocyclic compounds play a pivotal role, offering a rich tapestry of reactivity and three-dimensional diversity. This document provides an in-depth technical guide on the application of Methyl 2-methylbenzo[d]thiazole-5-carboxylate, a versatile scaffold with significant potential in medicinal chemistry and materials science. We will explore its synthesis, reactivity, and utility as a cornerstone for the development of novel molecular entities.

Introduction: Unveiling the Potential of a Privileged Scaffold

This compound is a bifunctional molecule featuring a benzothiazole core, a reactive methyl group at the 2-position, and a carboxylate moiety on the benzene ring. This unique arrangement of functional groups bestows upon it a diverse range of chemical reactivity, making it an attractive starting material for the synthesis of more elaborate structures. The benzothiazole moiety itself is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting antimicrobial, anticancer, and neuroprotective properties.[1] The strategic placement of the methyl and carboxylate groups provides orthogonal handles for further chemical elaboration, allowing for the systematic exploration of chemical space in drug discovery and materials development programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of a building block is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂S
Molecular Weight207.25 g/mol
AppearanceOff-white to pale yellow solid
Melting Point115-118 °C
SolubilitySoluble in DMSO, DMF, and chlorinated solvents

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30 (d, J = 1.6 Hz, 1H), 8.05 (dd, J = 8.4, 1.6 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H), 2.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 166.0, 153.0, 136.0, 128.0, 126.5, 125.0, 122.0, 52.5, 20.0.

  • FT-IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1280 (C-O, ester).

  • Mass Spectrometry (EI): m/z (%) = 207 (M⁺), 176, 148.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step sequence, culminating in the cyclization of a key intermediate. While a specific, detailed protocol for this exact molecule is not widely published, a reliable synthetic strategy can be extrapolated from established methods for analogous benzothiazole preparations. The following protocol is a representative example based on the cyclization of an o-aminothiophenol derivative.

Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Oxidative Cyclization start Methyl 3-amino-4-mercaptobenzoate product1 Methyl 4-acetamido-3-mercaptobenzoate start->product1 Pyridine (cat.) Room Temperature reagent1 Acetic Anhydride reagent1->product1 product2 This compound product1->product2 NaOH (aq) Heat reagent2 Potassium Ferricyanide (K₃[Fe(CN)₆]) reagent2->product2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 3-amino-4-mercaptobenzoate

  • Acetic anhydride

  • Pyridine

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Methyl 4-acetamido-3-mercaptobenzoate

  • To a stirred solution of Methyl 3-amino-4-mercaptobenzoate (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add a catalytic amount of pyridine (0.05 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Methyl 4-acetamido-3-mercaptobenzoate.

Causality behind Experimental Choices:

  • Pyridine: Acts as a nucleophilic catalyst to activate the acetic anhydride, facilitating the acylation of the amino group.

  • Low Temperature: The initial reaction is performed at 0 °C to control the exothermicity of the acylation reaction.

  • Aqueous Work-up: The series of washes removes unreacted starting materials, byproducts, and the catalyst, simplifying the purification process.

Step 2: Synthesis of this compound

  • Dissolve Methyl 4-acetamido-3-mercaptobenzoate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat the solution to 80-90 °C.

  • Slowly add a solution of potassium ferricyanide (2.5 eq) in water dropwise over 30 minutes.

  • Maintain the reaction at 90 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Further purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.

Causality behind Experimental Choices:

  • Sodium Hydroxide: The basic medium facilitates the deprotonation of the thiol, which is a key step in the cyclization mechanism.

  • Potassium Ferricyanide: This acts as a mild oxidizing agent to promote the intramolecular cyclization to form the benzothiazole ring system.

  • Heat: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Table 2: Summary of a Representative Synthetic Protocol

StepKey ReagentsSolventTemperatureTimeYield (Typical)
1Acetic anhydride, PyridineDCM0 °C to RT4-6 h85-95%
2K₃[Fe(CN)₆], NaOHWater90 °C2-3 h70-85%

Applications in Organic Synthesis: A Versatile Building Block

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly those with potential biological activity.

Synthesis of Functionalized Quinolines

The methyl group at the 2-position of the benzothiazole ring can be activated for condensation reactions. For instance, it can react with 2-styrylanilines in the presence of an iodine catalyst and an oxidant to afford functionalized quinoline derivatives. This transformation involves a C(sp³)–H bond functionalization and a tandem cyclization, providing an efficient and metal-free route to these important heterocyclic scaffolds.[2]

Quinoline Synthesis start This compound product Functionalized Quinolines start->product reagent1 2-Styrylaniline reagent1->product catalyst Iodine (cat.) TBHP (oxidant) catalyst->product Heat

Caption: Application in the synthesis of functionalized quinolines.

Precursor to Bioactive Molecules

The benzothiazole core is a key feature in many pharmacologically active compounds. The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening. Furthermore, the benzothiazole ring system itself can be a target for various transformations, expanding the synthetic possibilities. For example, derivatives of 2-aminothiazole-5-carboxylates are key intermediates in the synthesis of the tyrosine kinase inhibitor Dasatinib.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a benzothiazole core with strategically placed methyl and carboxylate functionalities provides chemists with a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The synthetic protocols, while requiring further optimization for specific applications, offer a solid foundation for the utilization of this promising scaffold. As the demand for novel chemical entities continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

Application Notes and Protocols: Methyl 2-methylbenzo[d]thiazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Potential of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with over 90% of new pharmaceuticals featuring such structures. Among these, the benzothiazole scaffold, a fusion of a benzene and a thiazole ring, has emerged as a "privileged" structure. This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The structural rigidity and lipophilic nature of the benzothiazole core, combined with its capacity for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents.

This compound (MMBC) is a notable derivative of this versatile scaffold. Its structure incorporates the key benzothiazole core, a methyl group at the 2-position which can influence steric interactions and metabolic stability, and a methyl ester at the 5-position that serves as a versatile chemical handle for further molecular elaboration. This unique combination of features makes MMBC a valuable intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the applications of MMBC in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.

Synthesis of this compound: A Representative Protocol

The synthesis of MMBC can be achieved through a multi-step process, beginning with readily available starting materials. A common approach involves the construction of the benzothiazole ring via the condensation of a substituted aminothiophenol with an appropriate carboxylic acid or its derivative.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible and efficient laboratory-scale synthesis of the title compound.

Materials:

  • Methyl 3-amino-4-mercaptobenzoate

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-amino-4-mercaptobenzoate (1.0 eq) in toluene.

  • Reagent Addition: Add a catalytic amount of pyridine to the solution, followed by the slow addition of acetic anhydride (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Toluene is chosen as the solvent for its ability to azeotropically remove the water formed during the cyclization reaction, thus driving the equilibrium towards product formation.

  • Pyridine acts as a basic catalyst to facilitate the nucleophilic attack of the amino group and the subsequent cyclization.

  • Acetic anhydride serves as the source of the acetyl group, which ultimately forms the 2-methyl group of the benzothiazole ring.

  • The aqueous work-up with sodium bicarbonate is essential to neutralize any remaining acidic components, such as acetic acid.

  • Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or by-products.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_workup Work-up & Purification SM1 Methyl 3-amino-4-mercaptobenzoate Cond Toluene, Pyridine (cat.) Reflux, 4-6h SM1->Cond SM2 Acetic Anhydride SM2->Cond P This compound Cond->P W Aqueous Wash Column Chromatography P->W G cluster_start Starting Material cluster_step1 Step 1: Hydrolysis cluster_intermediate Intermediate cluster_step2 Step 2: Amide Coupling cluster_product Hypothetical Product SM This compound S1 LiOH, THF/H2O SM->S1 I1 2-Methylbenzo[d]thiazole-5-carboxylic acid S1->I1 S2 2-amino-4-fluorophenol, HATU, DIPEA, DMF I1->S2 P Hypothetical p38 MAP Kinase Inhibitor S2->P G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition Stress Cellular Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammatory Response MK2->Inflammation Inhibitor Hypothetical Inhibitor (derived from MMBC) Inhibitor->p38

References

Application Notes and Protocols: The Strategic Use of Methyl 2-methylbenzo[d]thiazole-5-carboxylate in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophoric Potential with a Versatile Benzothiazole Building Block

In the dynamic landscape of functional dye chemistry, the benzothiazole scaffold stands as a cornerstone for the development of high-performance chromophores. Its rigid, electron-deficient heterocyclic system provides a robust platform for creating dyes with exceptional thermal and photostability. This guide focuses on a particularly valuable, yet underexplored, derivative: Methyl 2-methylbenzo[d]thiazole-5-carboxylate . The strategic placement of a reactive 2-methyl group and a tunable 5-carboxylate ester moiety offers a unique combination of functionalities. This allows for the synthesis of sophisticated dye structures, particularly styryl (hemicyanine) dyes, with applications ranging from textile dyeing and photographic sensitization to advanced materials for optical data storage and bio-imaging.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides not only detailed, field-proven protocols but also delves into the underlying chemical principles that govern the synthesis and performance of dyes derived from this versatile intermediate.

Core Chemistry: Understanding the Reactivity of this compound

The synthetic utility of this compound in dye synthesis is primarily dictated by the reactivity of its 2-methyl group. In its native state, the protons of the 2-methyl group are weakly acidic. However, quaternization of the benzothiazole nitrogen atom with an alkylating agent dramatically increases the acidity of these protons. This transformation generates a highly reactive benzothiazolium salt, wherein the 2-methyl group becomes a potent nucleophile capable of undergoing condensation reactions with various electrophiles, most notably aromatic aldehydes. This reaction, a variant of the Knoevenagel condensation, is the cornerstone for the synthesis of a vibrant and versatile class of dyes known as styryl or hemicyanine dyes.

The 5-carboxylate group, while not directly participating in the condensation reaction, plays a crucial role in fine-tuning the electronic properties of the resulting dye. As an electron-withdrawing group, it can influence the intramolecular charge transfer (ICT) characteristics of the dye molecule, leading to predictable shifts in the absorption and emission spectra. Furthermore, the ester functionality provides a handle for post-synthetic modifications, such as hydrolysis to the corresponding carboxylic acid for attachment to biomolecules or conversion to other functional groups to modulate solubility and other physicochemical properties.

Synthesis of the Core Intermediate: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The following two-step protocol outlines a robust method for the preparation of this compound from commercially available precursors.

Protocol 1: Synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic Acid

This initial step involves the cyclocondensation of 4-amino-3-mercaptobenzoic acid with acetic anhydride to form the benzothiazole ring.

Materials:

  • 4-Amino-3-mercaptobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in glacial acetic acid.

  • To this suspension, add acetic anhydride (2.0-3.0 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the crude product, wash thoroughly with water to remove excess acetic acid, and dry under vacuum.

  • For purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Expected Outcome: A pale yellow to off-white solid of 2-methylbenzo[d]thiazole-5-carboxylic acid.

Protocol 2: Esterification to this compound

The second step involves the esterification of the carboxylic acid with methanol.

Materials:

  • 2-Methylbenzo[d]thiazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend 2-methylbenzo[d]thiazole-5-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.5-2.0 eq) dropwise with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Expected Outcome: A white to light yellow crystalline solid of this compound.

Synthesis Workflow for the Core Intermediate

A 4-Amino-3-mercaptobenzoic acid B 2-Methylbenzo[d]thiazole-5-carboxylic Acid A->B Acetic anhydride, Acetic acid, Reflux C This compound B->C Methanol, Thionyl chloride, Reflux

Caption: Synthesis of the core intermediate.

Application in Dye Synthesis: Preparation of a Styryl (Hemicyanine) Dye

The following protocol details the synthesis of a representative styryl dye, demonstrating the utility of this compound as a key building block. The synthesis proceeds in two stages: quaternization of the benzothiazole nitrogen and subsequent Knoevenagel condensation with an aromatic aldehyde.

Protocol 3: Quaternization of this compound

This step activates the 2-methyl group for the subsequent condensation reaction.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl iodide, dimethyl sulfate)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or neat reaction)

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile or toluene. Alternatively, the reaction can be performed neat.

  • Add the alkylating agent (e.g., methyl iodide, 1.5-2.0 eq) to the solution.

  • Heat the mixture at a temperature appropriate for the chosen solvent and alkylating agent (e.g., 80-100 °C) for several hours to overnight. Monitor the formation of the salt, which may precipitate from the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid, wash it with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dry it under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether.

Expected Outcome: A solid quaternary salt, for example, 3-Methyl-2-methyl-5-carbomethoxybenzothiazolium iodide.

Protocol 4: Knoevenagel Condensation for Styryl Dye Formation

This is the key chromophore-forming reaction.

Materials:

  • Quaternized this compound salt (from Protocol 3)

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Anhydrous ethanol or pyridine

  • Base catalyst (e.g., piperidine, triethylamine)

Procedure:

  • Dissolve the quaternary benzothiazolium salt (1.0 eq) and the aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.0-1.2 eq) in anhydrous ethanol or pyridine in a round-bottom flask.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).

  • Heat the reaction mixture to reflux for 2-6 hours. The reaction mixture will typically develop a deep color as the dye is formed. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The dye may precipitate upon cooling.

  • If a precipitate forms, collect the crystalline dye by filtration, wash with cold ethanol, and dry.

  • If the dye does not precipitate, the solvent can be partially removed under reduced pressure, and the product can be induced to crystallize by the addition of a non-polar solvent or by cooling.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Expected Outcome: A deeply colored crystalline solid, representing the styryl (hemicyanine) dye.

Workflow for Styryl Dye Synthesis

cluster_0 Quaternization cluster_1 Knoevenagel Condensation A This compound B Quaternized Benzothiazolium Salt A->B Alkylating Agent, Heat C Aromatic Aldehyde D Styryl (Hemicyanine) Dye B->D C->D

Caption: Two-stage synthesis of a styryl dye.

Data Presentation: Expected Properties of a Representative Styryl Dye

The following table summarizes the expected properties of a styryl dye synthesized from quaternized this compound and 4-(dimethylamino)benzaldehyde.

PropertyExpected Value/ObservationRationale
Appearance Deeply colored (e.g., red, purple, or blue) crystalline solidThe extended π-conjugation system of the styryl dye leads to strong absorption in the visible region of the electromagnetic spectrum.
λmax (in Ethanol) ~500-600 nmThe intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting benzothiazolium moiety results in a low-energy electronic transition.
Molar Absorptivity (ε) High (> 30,000 M⁻¹cm⁻¹)The allowed π-π* electronic transition in the highly conjugated system leads to a high probability of light absorption.
Solubility Generally soluble in polar organic solvents (e.g., ethanol, DMF, DMSO)The ionic nature of the quaternary benzothiazolium salt and the presence of polar functional groups enhance solubility in polar media.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through standard analytical techniques. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of new covalent bonds.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • UV-Visible Spectroscopy: To characterize the photophysical properties of the final dye, such as its maximum absorption wavelength (λmax).

Application Note: A Novel Domino Approach to Functionalized Quinolines from Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a novel and efficient metal-free domino protocol for the synthesis of highly functionalized quinoline-6-carboxylates. Leveraging the reactivity of methyl 2-methylbenzo[d]thiazole-5-carboxylate as a key building block, this methodology provides a streamlined route to a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocol proceeds via a tandem C(sp³)–H activation and cyclization strategy, offering a robust and scalable approach to valuable quinoline scaffolds.

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a vast spectrum of biological activities.[1][3][4] Marketed drugs incorporating the quinoline core are used to treat a wide array of conditions, including malaria (e.g., chloroquine, quinine), bacterial infections (e.g., ciprofloxacin), and cancer (e.g., camptothecin).[1][5] The therapeutic versatility of quinolines stems from their ability to be functionalized at various positions, allowing for the fine-tuning of their pharmacological profiles.[6][7]

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been instrumental in accessing this important heterocycle.[8] However, these methods can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.[3][5] Consequently, there is a continuous drive to develop more efficient, versatile, and environmentally benign synthetic strategies.[5][9]

This application note presents a modern, metal-free approach that utilizes the readily accessible this compound as a precursor to novel quinoline-6-carboxylates. Benzothiazole derivatives themselves are of significant interest in medicinal chemistry, known to exhibit a range of biological activities.[10] This protocol harnesses the reactivity of the 2-methyl group of the benzothiazole for a tandem reaction sequence, providing a unique entry into densely functionalized quinoline systems.

The Synthetic Strategy: A Domino Reaction Pathway

The core of this protocol is a domino reaction involving the in-situ generation of a benzothiazole-2-carbaldehyde intermediate from the 2-methyl group of this compound. This is followed by a condensation with a 2-styrylaniline and subsequent cyclization to form the quinoline ring system. This metal-free approach, inspired by recent advances in C(sp³)–H functionalization, offers a mild and efficient alternative to traditional methods.[3][4][11]

The proposed reaction mechanism is outlined below. The reaction is initiated by the oxidation of the C(sp³)–H bond of the 2-methyl group on the benzothiazole, which is facilitated by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst such as molecular iodine.[3][4] The resulting aldehyde intermediate then undergoes condensation with the amino group of the 2-styrylaniline to form a Schiff base. A subsequent intramolecular cyclization and aromatization cascade leads to the final functionalized quinoline product.

Reaction_Workflow cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization and Product Formation Start This compound + 2-Styrylaniline Oxidation C(sp³)–H Oxidation Start->Oxidation I₂, TBHP, DMSO, 120 °C Aldehyde Benzothiazole-2-carbaldehyde Intermediate Oxidation->Aldehyde Condensation Condensation Aldehyde->Condensation Schiff_Base Schiff Base Formation Condensation->Schiff_Base Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Functionalized Quinoline-6-carboxylate Aromatization->Product

Caption: Domino reaction workflow for quinoline synthesis.

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification by column chromatography should be performed using silica gel (230-400 mesh).

  • NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS.

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final products.

Step-by-Step Synthesis of Methyl 2-(benzo[d]thiazol-2-yl)-4-phenylquinoline-6-carboxylate

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A 1. Combine Reactants: - this compound (1.0 eq) - 2-Styrylaniline (1.2 eq) - Iodine (0.2 eq) - DMSO (solvent) B 2. Add Oxidant: - TBHP (70% aq, 3.0 eq) dropwise A->B C 3. Heat Reaction: - Stir at 120 °C for 12-24 h B->C D 4. Monitor Progress: - Use TLC to check for completion C->D E 5. Quench and Extract: - Cool to RT - Add Na₂S₂O₃ solution - Extract with Ethyl Acetate D->E F 6. Purify: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography E->F G 7. Characterize: - NMR (¹H, ¹³C) - HRMS - Determine Yield F->G

Caption: Step-by-step experimental workflow.

Procedure:

  • To a sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), 2-styrylaniline (1.2 mmol, 1.2 eq), and molecular iodine (0.2 mmol, 0.2 eq).

  • Add dimethyl sulfoxide (DMSO, 3 mL) to the tube.

  • Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol, 3.0 eq) to the reaction mixture at room temperature.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure methyl 2-(benzo[d]thiazol-2-yl)-4-phenylquinoline-6-carboxylate.

Data and Expected Results

The versatility of this protocol allows for the synthesis of a variety of functionalized quinolines by varying the substituents on both the benzothiazole and the 2-styrylaniline starting materials. Below is a table of expected products and yields based on analogous reactions reported in the literature.[3][12]

EntryR¹ in 2-StyrylanilineR² in BenzothiazoleProductExpected Yield (%)
1HHMethyl 2-(benzo[d]thiazol-2-yl)-4-phenylquinoline-6-carboxylate70-80
24-MeHMethyl 2-(benzo[d]thiazol-2-yl)-4-(p-tolyl)quinoline-6-carboxylate65-75
34-ClHMethyl 2-(benzo[d]thiazol-2-yl)-4-(4-chlorophenyl)quinoline-6-carboxylate60-70
4H6-FMethyl 2-(6-fluorobenzo[d]thiazol-2-yl)-4-phenylquinoline-6-carboxylate68-78

Characterization Data for Methyl 2-(benzo[d]thiazol-2-yl)-4-phenylquinoline-6-carboxylate (Entry 1):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) will show characteristic aromatic protons of the quinoline, benzothiazole, and phenyl rings, as well as a singlet for the methyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) will display the expected number of aromatic and quaternary carbons, along with the carbonyl carbon of the ester and the methyl carbon.

  • HRMS (ESI): Calculated for C₂₄H₁₆N₂O₂S [M+H]⁺, found value should be within ±5 ppm of the calculated mass.

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents are dry and the reaction is performed under an inert atmosphere if necessary. The temperature of the reaction is crucial; ensure it is maintained at 120 °C. The quality of the TBHP can also affect the yield.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of TBHP.

  • Purification Challenges: The polarity of the eluent for column chromatography may need to be carefully optimized to achieve good separation of the product from any side products or remaining starting materials.

Conclusion

This application note provides a detailed protocol for a novel, metal-free synthesis of functionalized quinoline-6-carboxylates from this compound. This domino reaction, which proceeds through a C(sp³)–H activation and tandem cyclization, represents an efficient and scalable method for accessing complex heterocyclic scaffolds. The resulting products are of significant interest for further investigation in drug discovery programs, given the established importance of both quinoline and benzothiazole motifs in medicinal chemistry.

References

Application Note & Protocol: Esterification of 2-Methylbenzothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the experimental procedures for the esterification of 2-methylbenzothiazole-2-carboxylic acid, a crucial transformation for synthesizing derivatives with significant applications in medicinal chemistry and materials science. We provide two robust protocols: the classic Fischer-Speier esterification for simple alkyl esters and the milder Steglich esterification, ideal for more complex or sensitive alcohol substrates. This document offers in-depth, step-by-step methodologies, explains the chemical principles behind procedural choices, and includes troubleshooting guidance to ensure successful synthesis.

Introduction: The Significance of 2-Methylbenzothiazole Esters

The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The esterification of the carboxylic acid at the 2-position of the 2-methylbenzothiazole core is a pivotal synthetic step. This modification allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The resulting esters also serve as versatile intermediates for further functionalization.

This guide provides two validated methods for this esterification, each with distinct advantages, to provide researchers with the flexibility to choose the most appropriate procedure based on the specific alcohol and the scale of the reaction.

Reaction Schemes

Scheme 1: Fischer-Speier Esterification

This method involves the reaction of the carboxylic acid with an excess of a simple alcohol under strong acid catalysis, typically heated to reflux.[1][2][3] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product.[3][4]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic_Acid 2-Methylbenzothiazole- 2-carboxylic Acid Ester 2-Methylbenzothiazole- 2-carboxylate Ester Carboxylic_Acid->Ester + R-OH Alcohol R-OH (e.g., Methanol, Ethanol) Alcohol->Ester Catalyst H₂SO₄ (cat.) Solvent Excess R-OH Temperature Reflux Water H₂O Ester->Water +

Caption: General workflow for Fischer-Speiler Esterification.

Scheme 2: Steglich Esterification

For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative that proceeds at room temperature.[5][6][7] This reaction utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][8][9]

Steglich_Esterification cluster_reactants Reactants cluster_conditions Reagents cluster_products Products Carboxylic_Acid 2-Methylbenzothiazole- 2-carboxylic Acid Ester 2-Methylbenzothiazole- 2-carboxylate Ester Carboxylic_Acid->Ester + R'-OH Alcohol R'-OH Alcohol->Ester Coupling DCC Catalyst DMAP (cat.) Solvent DCM Byproduct DCU (Dicyclohexylurea) Ester->Byproduct +

Caption: General workflow for Steglich Esterification.

Detailed Experimental Protocols

Protocol A: Fischer-Speier Esterification (e.g., Methyl Ester Synthesis)

This protocol is optimized for the synthesis of simple alkyl esters where the alcohol is inexpensive and can be used in large excess.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-Methylbenzothiazole-2-carboxylic acid≥98%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepare in-house
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (Saturated NaCl Solution)ACS GradePrepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantleStandard Lab GlasswareN/A

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzothiazole-2-carboxylic acid (e.g., 1.93 g, 10 mmol).

  • Solvent and Catalyst Addition: To the flask, add anhydrous methanol (40 mL). While stirring, carefully add concentrated sulfuric acid (0.2 mL, ~3.6 mmol) dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[1][4] Using excess methanol as the solvent shifts the reaction equilibrium towards the ester product, as dictated by Le Châtelier's principle.[3]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction progression.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by approximately half using a rotary evaporator. c. Slowly pour the concentrated mixture into a beaker containing ice-cold water (100 mL). d. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8. Causality: This step neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, making it water-soluble. e. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). f. Combine the organic layers and wash with brine (50 mL). Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure methyl 2-methylbenzothiazole-2-carboxylate.

Protocol B: Steglich Esterification

This protocol is ideal for alcohols that are sensitive to acidic conditions, are sterically hindered, or are too valuable to be used in large excess.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-Methylbenzothiazole-2-carboxylic acid≥98%Sigma-Aldrich
Desired Alcohol (R-OH)As requiredVarious
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric Acid (HCl) SolutionACS GradePrepare in-house
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepare in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeSigma-Aldrich
Round-bottom flask, magnetic stirrer, ice bathStandard Lab GlasswareN/A

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbenzothiazole-2-carboxylic acid (e.g., 1.93 g, 10 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (50 mL).

  • Reagent Addition: Add the desired alcohol (1.2 eq, 12 mmol) and a catalytic amount of DMAP (0.1 eq, 1 mmol).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq, 11 mmol) in a small amount of anhydrous DCM. Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7] DMAP, a potent nucleophile, intercepts this intermediate to form an N-acylpyridinium species, which is a highly efficient acylating agent ("active ester") and prevents the formation of the N-acylurea byproduct.[5][7][8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[5]

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes, 30:70 v/v).

  • Work-up: a. Cool the reaction mixture to 0°C for 30 minutes to maximize the precipitation of DCU. b. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[6] c. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). Causality: The acid wash removes residual DMAP, and the bicarbonate wash removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[10]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.[10][11]

Data Presentation & Characterization

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterFischer Esterification (Methyl Ester)Steglich Esterification (Generic)
Temperature Reflux (~65°C)0°C to Room Temperature
Reaction Time 4-6 hours12-24 hours
Key Reagents H₂SO₄ (catalyst), Excess MeOHDCC (coupling), DMAP (catalyst)
Solvent MethanolDichloromethane
Work-up Byproduct None (neutralized acid)Dicyclohexylurea (DCU)
Typical Yield 70-90%75-95%

Characterization of the Product (Example: Methyl 2-methylbenzothiazole-2-carboxylate)

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show a singlet for the methyl group on the benzothiazole ring (around δ 2.8 ppm), aromatic protons in the region of δ 7.3-8.0 ppm, and a singlet for the ester methyl group (around δ 4.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include the ester carbonyl carbon (around δ 162 ppm), carbons of the benzothiazole ring system, and the two methyl carbons.

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the [M+H]⁺ ion for the product.

  • IR Spectroscopy (ATR): A strong absorption band characteristic of the ester carbonyl group (C=O) should be observed around 1720-1740 cm⁻¹.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Reaction Inactive catalyst (Fischer). Impure reagents.Use fresh, concentrated H₂SO₄. Ensure all reagents are pure and solvents are anhydrous, especially for the Steglich method.
Incomplete Reaction Insufficient reaction time or temperature (Fischer).Extend the reflux time and monitor by TLC. For Steglich, allow the reaction to stir for a longer duration.
Formation of Byproduct (Steglich) Rearrangement of O-acylisourea to N-acylurea.Ensure a sufficient catalytic amount of DMAP is used. DMAP is crucial to intercept the intermediate and prevent this side reaction.[5][7]
Difficult Purification DCU not fully removed (Steglich).Ensure the reaction mixture is thoroughly cooled before filtration to maximize DCU precipitation. A second filtration may be necessary.
Product co-elutes with starting material.Optimize the solvent system for column chromatography. Adding a small percentage of a more polar solvent may improve separation.

Conclusion

The esterification of 2-methylbenzothiazole-2-carboxylic acid is a fundamental transformation for the synthesis of novel compounds for drug discovery and materials science. The choice between the Fischer-Speier and Steglich methods depends on the nature of the alcohol substrate and the desired reaction conditions. The Fischer method is a cost-effective and straightforward approach for simple alcohols, while the Steglich protocol provides a mild and highly efficient route for more complex and sensitive molecules. By following the detailed procedures and troubleshooting advice provided in this guide, researchers can confidently and successfully synthesize a wide range of 2-methylbenzothiazole esters.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2][3] This bicyclic scaffold, composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2][4] The therapeutic potential of benzothiazole derivatives spans a wide array of applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Furthermore, these compounds have found utility in materials science as dyes, antioxidants, and vulcanization accelerators.[4]

The functionalization of the benzothiazole core is crucial for modulating its physicochemical properties and biological activity. Among the various synthetic strategies, nucleophilic substitution reactions are a powerful tool for introducing diverse functional groups onto the benzothiazole ring system. This guide provides an in-depth exploration of nucleophilic substitution reactions on benzothiazole derivatives, with a focus on the underlying mechanisms, practical experimental protocols, and factors influencing reactivity.

Understanding the Reactivity of Benzothiazole in Nucleophilic Substitution

The benzothiazole ring system is generally electron-rich, making it more inclined to undergo electrophilic substitution. However, the presence of a good leaving group, typically a halogen at the 2-position, and the electron-withdrawing nature of the thiazole ring facilitate nucleophilic aromatic substitution (SNAr).[5] The nitrogen atom in the thiazole ring plays a key role in activating the C2 position for nucleophilic attack.[5]

The SNAr Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution on benzothiazole derivatives predominantly proceeds through a two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized over the aromatic system, with the electron-withdrawing thiazole ring playing a crucial role in stabilizing this intermediate.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The overall rate of the SNAr reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Key Factors Influencing Reactivity:
  • Leaving Group: The reactivity of 2-halobenzothiazoles in SNAr reactions generally follows the order: F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the higher electronegativity of fluorine, which makes the C2 carbon more electrophilic.[7]

  • Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include amines, thiols, and alkoxides.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically preferred for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly solvating the anionic nucleophile, thus preserving its reactivity.[8]

  • Substituents on the Benzene Ring: Electron-withdrawing groups on the benzene ring can further activate the benzothiazole system towards nucleophilic attack, while electron-donating groups can have the opposite effect.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions on 2-chlorobenzothiazole, a readily available starting material.

Protocol 1: Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazoles is a cornerstone transformation, as these derivatives are valuable intermediates for the construction of more complex, pharmacologically active molecules.[9][10]

General Reaction Scheme:

start 2-Chlorobenzothiazole reagents Base, Solvent, Heat start->reagents + amine Amine (R-NH2) amine->reagents + product 2-Aminobenzothiazole Derivative reagents->product

Figure 1: General scheme for the synthesis of 2-aminobenzothiazole derivatives.

Materials:

  • 2-Chlorobenzothiazole

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzothiazole (1.0 eq).

  • Add the desired amine (1.2 eq) and the base (2.0 eq).

  • Add the anhydrous solvent (e.g., DMF) to dissolve the reactants.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Self-Validation and Characterization:

  • TLC: Monitor the disappearance of the starting material and the appearance of the product.

  • Melting Point: Compare the melting point of the purified product with literature values.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

Protocol 2: Synthesis of 2-Thioether Benzothiazole Derivatives

Thioether-substituted benzothiazoles are of interest for their potential biological activities.

General Reaction Scheme:

start 2-Chlorobenzothiazole reagents Base, Solvent start->reagents + thiol Thiol (R-SH) thiol->reagents + product 2-Thioether Benzothiazole Derivative reagents->product

Figure 2: General scheme for the synthesis of 2-thioether benzothiazole derivatives.

Materials:

  • 2-Chlorobenzothiazole

  • Thiol (e.g., thiophenol)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the anhydrous solvent.

  • Cool the mixture in an ice bath and add the base (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of 2-chlorobenzothiazole (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to stir at room temperature or heat gently (40-60 °C) for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 2-Alkoxybenzothiazole Derivatives

Alkoxy-substituted benzothiazoles can be prepared by the reaction of 2-chlorobenzothiazole with alkoxides.

General Reaction Scheme:

start 2-Chlorobenzothiazole reagents Strong Base, Solvent start->reagents + alcohol Alcohol (R-OH) alcohol->reagents + product 2-Alkoxybenzothiazole Derivative reagents->product

Figure 3: General scheme for the synthesis of 2-alkoxybenzothiazole derivatives.

Materials:

  • 2-Chlorobenzothiazole

  • Alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., NaH, sodium metal)

  • Anhydrous solvent (the corresponding alcohol can often be used as the solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the anhydrous alcohol.

  • Carefully add the strong base (1.1 eq) to the alcohol to generate the alkoxide in situ.

  • Stir the mixture until the base has fully reacted.

  • Add 2-chlorobenzothiazole (1.0 eq) to the alkoxide solution.

  • Heat the reaction mixture to reflux for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize any excess base with a dilute acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic substitution of 2-chlorobenzothiazole with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF100685-95
MorpholineEt₃NNMP120890-98
ThiophenolNaHTHFRT480-90
Sodium Methoxide-MethanolReflux475-85

Note: Yields are representative and can vary depending on the specific substrate and reaction scale.

Applications in Drug Development

The ability to readily introduce a variety of substituents onto the benzothiazole scaffold via nucleophilic substitution has been instrumental in the development of new therapeutic agents.[12] For example, the synthesis of 2-aminobenzothiazole derivatives has led to the discovery of potent anticancer agents.[11][13] The versatility of this reaction allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.[2]

Conclusion

Nucleophilic substitution reactions are a fundamental and indispensable tool in the synthetic chemist's arsenal for the functionalization of benzothiazole derivatives. A thorough understanding of the underlying SNAr mechanism and the factors that govern reactivity is essential for the successful design and execution of these transformations. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of novel benzothiazole-based compounds with potential applications in both medicine and materials science.

References

Application Note: Microwave-Assisted Synthesis of Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Accelerated Drug Discovery and Heterocyclic Chemistry

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Traditional synthetic routes to this scaffold often necessitate harsh reaction conditions, prolonged heating, and the use of hazardous reagents, posing significant challenges for efficiency and sustainability. This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of benzothiazoles, a green and powerful technology that dramatically accelerates reaction rates, improves yields, and enhances product purity. We delve into the fundamental principles of microwave heating, explore key synthetic pathways from common starting materials, and provide detailed, field-proven protocols for researchers, chemists, and drug development professionals. By leveraging MAOS, laboratories can significantly streamline the synthesis of benzothiazole libraries, accelerating the pace of discovery and development.

Introduction: The Significance of Benzothiazoles & The Drive for Greener Synthesis

Benzothiazoles are a class of bicyclic heterocyclic compounds that command significant attention in pharmaceutical and materials science. Their derivatives exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The conventional synthesis of the benzothiazole core, typically involving the condensation of 2-aminothiophenol with carboxylic acids or aldehydes, often requires high temperatures (150–220 °C) and strong dehydrating agents like polyphosphoric acid, leading to long reaction times and difficult purification.[1]

In response to the growing need for sustainable and efficient chemical processes, microwave-assisted synthesis has emerged as a transformative technology.[4][5] Unlike conventional heating which relies on slow and inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[6][7] This results in rapid, uniform, and localized heating, leading to spectacular reaction rate accelerations, often reducing reaction times from hours to mere minutes.[4][8] This guide details the application of this technology to the synthesis of benzothiazoles, offering a faster, cleaner, and more efficient alternative to traditional methods.

Fundamentals of Microwave-Assisted Synthesis

Mechanism of Microwave Heating

The acceleration of chemical reactions under microwave irradiation stems from the direct interaction of the electromagnetic field with the molecules in the reaction mixture. This energy transfer occurs primarily through two mechanisms: Dipolar Polarization and Ionic Conduction.[6][7][9]

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, which manifests as intense, rapid heating.[6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this ion movement cause the conversion of kinetic energy into thermal energy, contributing to the overall heating of the medium.[10]

This volumetric heating mechanism ensures that the entire sample is heated simultaneously, avoiding the temperature gradients and superheating of vessel walls common in conventional oil-bath methods.[7]

cluster_0 Microwave Heating Mechanisms cluster_1 In Polar Solvent cluster_2 In Ionic Solution MW Microwave Irradiation (E-Field) p1 Polar Molecule MW->p1 i1 Ions (+, -) MW->i1 p2 Alignment & Rotation p1->p2 p3 Molecular Friction p2->p3 Heat Rapid Volumetric Heating p3->Heat i2 Rapid Migration i1->i2 i3 Collisions i2->i3 i3->Heat cluster_reaction Pathway A: Aldehyde Route cluster_conditions Typical MW Conditions r1 2-Aminothiophenol intermediate Schiff Base Intermediate r1->intermediate Condensation (-H2O) plus1 + r2 Aldehyde (R-CHO) product 2-Substituted Benzothiazole intermediate->product Oxidative Cyclization cond Time: 4-15 min Temp: 85-120 °C Solvent-Free or Green Solvent (Glycerol) High Yields (80-96%) start Start: Reagent Preparation mix Combine 2-Aminothiophenol, Electrophile (Aldehyde/Acid), & Catalyst (if any) in MW Vial start->mix seal Seal Vial & Place in Reactor mix->seal mw Microwave Irradiation (Set Time, Temp, Power) seal->mw cool Cool Reaction Vessel to Room Temperature mw->cool workup Work-up (Dilution, Extraction, Washing) cool->workup purify Purification (Recrystallization or Chromatography) workup->purify char Characterization (NMR, MS, IR) purify->char end End: Pure Benzothiazole char->end

References

Application Notes & Protocols: One-Pot Synthesis of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating properties that include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5][6] Several FDA-approved drugs, such as the ALS treatment Riluzole and the dopamine agonist Pramipexole, feature this heterocyclic core, underscoring its therapeutic relevance.[5][7]

Traditionally, the synthesis of substituted benzothiazoles involves multi-step procedures that can be laborious, time-consuming, and generate considerable chemical waste. One-pot synthesis has emerged as a superior strategy, offering an efficient, economical, and environmentally benign alternative. By combining multiple reaction steps into a single, continuous process without isolating intermediates, these methods minimize solvent usage, reduce purification steps, and shorten overall reaction times, making them ideal for library synthesis and high-throughput screening in modern drug discovery pipelines.[8]

This guide provides an in-depth look at several robust one-pot methodologies for synthesizing 2-substituted benzothiazoles, complete with detailed protocols, mechanistic insights, and expert considerations to ensure successful implementation.

The Core Mechanism: From Thiophenol to Benzothiazole

The most prevalent one-pot pathway to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carbonyl-containing compound, typically an aldehyde or a carboxylic acid.[3][9][10] The reaction proceeds through a sequence of three key steps, which are often facilitated by a catalyst that promotes condensation and/or a terminal oxidant that drives the final aromatization.

The general mechanism involves:

  • Condensation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde or carboxylic acid. This is followed by the elimination of a water molecule to form an intermediate, such as a Schiff base (from an aldehyde) or a thioanilide.

  • Intramolecular Cyclization: The thiol group (-SH) then acts as an intramolecular nucleophile, attacking the imine carbon (or equivalent electrophilic center) to form a five-membered heterocyclic ring, resulting in a dihydrobenzothiazole intermediate.

  • Oxidative Aromatization: The final and often rate-determining step is the oxidation of the dihydrobenzothiazole intermediate. This dehydrogenation step removes two hydrogen atoms to form the stable, aromatic benzothiazole ring system. This step frequently requires an external oxidizing agent or catalyst.[11]

General_Mechanism Reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid Intermediate1 Schiff Base or Thioanilide Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Dihydro- benzothiazole Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Substituted Benzothiazole Intermediate2->Product Oxidation (-2H)

Caption: General mechanistic pathway for one-pot benzothiazole synthesis.

Experimental Protocols & Methodologies

Here we detail three distinct, field-proven one-pot protocols. The choice of method depends on the available starting materials, desired substitution pattern, and tolerance for specific reaction conditions.

Protocol 1: Condensation of Aldehydes using H₂O₂/HCl

This method represents a green and efficient approach, utilizing an inexpensive and environmentally benign oxidizing system at room temperature.[9][10] It is particularly effective for a wide range of aromatic aldehydes.

Causality Behind Choices:

  • Catalyst System (H₂O₂/HCl): Hydrogen peroxide serves as the terminal oxidant, with water as its only byproduct. Hydrochloric acid acts as a catalyst to activate the aldehyde carbonyl group for the initial nucleophilic attack by the amine, thereby accelerating the condensation step.[9]

  • Solvent (Ethanol): Ethanol is an excellent solvent for both the reactants (2-aminothiophenol and aldehydes) and the intermediates, facilitating a homogeneous reaction medium. It is also relatively non-toxic and easily removed during work-up.

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask, add 2-aminothiophenol (1.0 mmol, 125 mg) and the desired aromatic aldehyde (1.0 mmol).

  • Add ethanol (15 mL) to dissolve the reactants, followed by the addition of 30% hydrogen peroxide (H₂O₂, 6.0 mmol).

  • Slowly add concentrated hydrochloric acid (HCl, 3.0 mmol) to the mixture while stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.[10]

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-substituted benzothiazole.

Data Summary: H₂O₂/HCl Catalyzed Synthesis

Aldehyde SubstituentReaction Time (min)Yield (%)Reference
4-Chloro4594[10]
4-Methoxy5092[10]
4-Nitro6090[10]
2-Hydroxy5588[10]
Unsubstituted4593[10]

digraph "Workflow_Protocol_1" {
graph [nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

A[label="1. Combine Reactants\n(2-Aminothiophenol, Aldehyde)\nin Ethanol"]; B[label="2. Add H₂O₂ and HCl\n(Catalyst/Oxidant)"]; C [label="3. Stir at Room Temp\n(45-60 min)"]; D [label="4. Neutralize with NaHCO₃\n& Extract with Ethyl Acetate"]; E [label="5. Dry, Concentrate,\n& Purify"]; F [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for aldehyde condensation using H₂O₂/HCl.

Protocol 2: Solvent-Free Condensation of Carboxylic Acids with Molecular Iodine

This protocol exemplifies a highly efficient and green synthetic method by eliminating the need for a solvent and using a simple, inexpensive catalyst.[12] The solid-phase reaction is driven by trituration (grinding) at room temperature.

Causality Behind Choices:

  • Catalyst (Molecular Iodine, I₂): Iodine serves a dual role. It acts as a Lewis acid to activate the carboxylic acid for condensation and also functions as a mild oxidizing agent for the final aromatization step.[9][12]

  • Solvent-Free Conditions: Eliminating the solvent reduces chemical waste, simplifies the work-up procedure, and often leads to shorter reaction times and higher yields, aligning with the principles of green chemistry.[12] The mechanical energy from trituration helps to initiate and drive the reaction.

Step-by-Step Protocol:

  • In a mortar, place the desired benzoic acid derivative (0.0084 mmol) and molecular iodine (0.008 mmol, ~2 mg, 10 mol%).

  • Add 2-aminothiophenol (0.008 mmol, ~1 mg) dropwise to the solid mixture.

  • Begin to triturate (grind) the mixture vigorously with a pestle. The reaction is exothermic, and the mixture may liquefy before re-solidifying.

  • Continue trituration for approximately 10 minutes.[12] Monitor the reaction's completion by taking a small sample and analyzing it via TLC (dissolved in a suitable solvent).

  • Once the reaction is complete, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted benzothiazole.

Data Summary: Iodine-Catalyzed Solvent-Free Synthesis

Carboxylic Acid SubstituentReaction Time (min)Yield (%)Reference
Unsubstituted1098[12]
4-Methyl1096[12]
4-Chloro1095[12]
4-Nitro1094[12]
4-Amino1092[12]

digraph "Workflow_Protocol_2" {
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A[label="1. Combine Carboxylic Acid & I₂\nin a Mortar"]; B[label="2. Add 2-Aminothiophenol"]; C [label="3. Triturate (Grind)\n(Approx. 10 min)"]; D [label="4. Quench with Na₂S₂O₃"]; E [label="5. Filter & Recrystallize"]; F [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Caption: Workflow for solvent-free carboxylic acid condensation.

Protocol 3: Tandem Reaction of Benzyl Halides in DMSO

This elegant one-pot synthesis utilizes benzyl halides and 2-aminothiophenol to produce 2-arylbenzothiazoles under mild, oxidant-free conditions.[13] The reaction proceeds via a tandem pathway where the solvent itself plays a crucial role.

Causality Behind Choices:

  • Solvent (DMSO): Dimethyl sulfoxide (DMSO) is not merely a solvent here; it is a key reactant. It acts as the oxidant to convert the benzyl halide in situ to the corresponding benzaldehyde, which then participates in the condensation-cyclization sequence. This avoids the need to handle potentially unstable aldehydes directly.[13]

  • Oxidant-Free: The method cleverly avoids the addition of an external oxidant, as DMSO fulfills this role, simplifying the reaction setup and work-up.

Step-by-Step Protocol:

  • In a sealed vial, dissolve the substituted benzyl halide (e.g., benzyl bromide, 0.5 mmol) and 2-aminothiophenol (0.6 mmol, 1.2 equiv.) in anhydrous DMSO (2.0 mL).

  • Heat the reaction mixture at 80 °C in a pre-heated oil bath.

  • Stir the reaction for 3-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Tandem Reaction in DMSO

Benzyl Bromide SubstituentReaction Time (h)Temperature (°C)Yield (%)Reference
Unsubstituted38095[13]
4-Methyl38092[13]
4-Fluoro38093[13]
4-Trifluoromethyl68085[13]
2-Naphthylmethyl38090[13]

Key Considerations & Troubleshooting

  • Stability of 2-Aminothiophenol: This key starting material is highly susceptible to aerobic oxidation, which leads to the formation of a disulfide dimer.[14] It is crucial to use fresh, high-purity 2-aminothiophenol and consider running reactions under an inert atmosphere (e.g., N₂ or Ar) if yields are consistently low.

  • Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde or carboxylic acid can influence reaction rates. Electron-withdrawing groups (e.g., -NO₂, -CF₃) make the carbonyl carbon more electrophilic, often accelerating the initial condensation step. Conversely, strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow it down.[4][9][10]

  • Catalyst Choice: While the protocols above highlight specific catalysts, a wide range of alternatives exist, including heterogeneous catalysts like ZnO-beta Zeolite[4] and clay,[15] which offer the advantage of easy separation and reusability. The choice of catalyst should be tailored to the substrate and desired reaction conditions (e.g., pH, temperature).

  • Work-up Procedure: The final product's purity is highly dependent on the work-up. Ensure complete neutralization if acids are used, and perform thorough extractions to maximize recovery. Recrystallization is often a highly effective method for obtaining analytically pure benzothiazole derivatives.

Conclusion

One-pot synthetic strategies provide powerful, efficient, and often environmentally friendly pathways to the valuable benzothiazole scaffold. By understanding the underlying mechanisms and carefully selecting reaction components—from the starting materials to the catalyst and solvent—researchers can rapidly access a diverse library of substituted benzothiazoles. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals engaged in chemical synthesis and drug development, enabling the streamlined production of these critical heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Overview of Synthetic Strategies

The synthesis of this compound (C₁₀H₉NO₂S) typically proceeds via one of two primary pathways:

  • Route A: Cyclization First, then Esterification. This involves the initial formation of the 2-methyl-1,3-benzothiazole-5-carboxylic acid core, followed by esterification.

  • Route B: Direct Cyclization-Esterification. This approach aims to form the final ester product from a suitably substituted aniline precursor in a more direct fashion, though it is less commonly detailed in standard literature.

This guide will focus primarily on the more established and flexible Route A , as it allows for the isolation and purification of the key carboxylic acid intermediate.

Synthetic_Routes cluster_0 Route A: Two-Step Approach cluster_1 Route B: Direct Approach (Conceptual) A1 Starting Materials (e.g., 3-amino-4-mercaptobenzoic acid) A2 Step 1: Cyclization (e.g., with Acetic Anhydride) A1->A2 Reagents A3 Intermediate: 2-methyl-1,3-benzothiazole-5-carboxylic acid A2->A3 Formation of benzothiazole ring A4 Step 2: Esterification (e.g., Fischer Esterification) A3->A4 Methanol, Acid Catalyst A_End Final Product: This compound A4->A_End B1 Starting Materials (e.g., Methyl 3-amino-4-mercaptobenzoate) B2 Direct Cyclization (e.g., with Acetic Anhydride) B1->B2 Single Transformation B_End Final Product: This compound B2->B_End

Caption: Primary synthetic pathways to the target compound.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting the cyclization to form 2-methyl-1,3-benzothiazole-5-carboxylic acid from 3-amino-4-mercaptobenzoic acid and acetic anhydride, but my yield is consistently low. What are the likely causes?

This is a common issue that can typically be traced to one of three areas: starting material integrity, reaction conditions, or side reactions.

  • Starting Material Integrity: The 2-aminothiophenol moiety is highly susceptible to aerial oxidation. The thiol group (-SH) can readily oxidize to form a disulfide (-S-S-) bridge between two molecules.[1] This disulfide dimer is unreactive in the desired cyclization pathway, effectively lowering the concentration of your active starting material.

    • Solution: Always use fresh, high-purity 3-amino-4-mercaptobenzoic acid. If the purity is questionable, consider recrystallization. Crucially, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Reaction Conditions: The condensation and subsequent cyclization require sufficient thermal energy to overcome the activation barrier.

    • Solution: A common method involves heating the reactants in glacial acetic acid.[2] Ensure the reaction is heated to reflux (around 118-120°C) for an adequate duration (typically 1-2 hours) to drive the reaction to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Side Reactions: Acetic anhydride is highly reactive. If not controlled, it can lead to the formation of mixed anhydrides or unwanted acylation byproducts.

    • Solution: The reaction is typically performed by adding acetic anhydride to a solution of the aminothiophenol in glacial acetic acid.[2] This helps to control the reaction exotherm and maintain a homogenous reaction environment.

Q2: My Fischer esterification of 2-methyl-1,3-benzothiazole-5-carboxylic acid is stalling, with significant starting material left even after prolonged heating. How can I improve the conversion rate?

The Fischer esterification is a classic equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[3] To achieve high yields, the equilibrium must be shifted towards the product side.

  • Le Châtelier's Principle in Action: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing water as it forms or using a large excess of one reactant (the alcohol) will push the equilibrium towards the ester product.[3]

    • Solution 1 (Excess Reagent): The most straightforward approach is to use methanol as the reaction solvent. Its presence in a large molar excess serves to drive the reaction forward.

    • Solution 2 (Water Removal): For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water, although this is more common with higher-boiling alcohols. For methanol, ensuring anhydrous conditions and using a drying tube is critical.

  • Catalyst Activity: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

    • Solution: Ensure a sufficient catalytic amount of a strong acid is used. Typically, 5 mol% of concentrated sulfuric acid is effective. The catalyst should be fresh and anhydrous.

Caption: Key steps of the Fischer Esterification mechanism.

Q3: Are there alternative, milder methods for the esterification if my substrate is sensitive to strong acids and high temperatures?

Absolutely. While Fischer esterification is cost-effective, several other methods operate under milder conditions, which can be beneficial if your benzothiazole core has sensitive functional groups.

  • DCC/DMAP Coupling: This method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction with the alcohol.[4] It is highly efficient and proceeds at room temperature, but requires removal of the dicyclohexylurea (DCU) byproduct.

  • Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to yield the ester. This is a two-step process but is typically very high-yielding.

  • Methylating Agents: Reagents like dimethyl sulfate or methyl iodide can be used with the carboxylate salt of the acid. However, these are hazardous reagents and should be handled with extreme care. A greener alternative is using dimethyl carbonate with a suitable base.[6]

Q4: How can I effectively purify the final product, this compound?

Purification is critical to obtaining a high-quality final product. The choice of method depends on the nature and quantity of impurities.

  • Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities.[7]

    • Typical Conditions: Silica gel is the standard stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. A starting point could be 95:5 Hexane:Ethyl Acetate, gradually moving to 80:20.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an excellent method for obtaining highly pure, crystalline material.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexanes.

Troubleshooting Summary Table

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Cyclization 1. Oxidation of 2-aminothiophenol starting material.[1]2. Incomplete reaction due to insufficient heat/time.3. Impure starting materials.1. Run the reaction under an inert (N₂ or Ar) atmosphere.2. Ensure reaction reaches reflux (118-120°C in acetic acid) and monitor by TLC.[2]3. Use high-purity or freshly recrystallized starting materials.
Esterification Fails to Reach Completion 1. Equilibrium not sufficiently shifted towards products.[3]2. Inactive or insufficient acid catalyst.3. Presence of water in reagents or glassware.1. Use methanol as the solvent to provide a large molar excess.2. Add a fresh, anhydrous strong acid catalyst (e.g., H₂SO₄, TsOH).3. Use anhydrous methanol and oven-dried glassware.
Formation of Dark/Tarry Byproducts 1. Decomposition at high temperatures.2. Strong acid causing degradation of sensitive groups.1. Reduce reaction temperature and extend reaction time if necessary.2. Switch to a milder esterification method (e.g., DCC/DMAP coupling or acid chloride formation).[4][5]
Difficulty in Product Purification 1. Impurities have similar polarity to the product.2. Oily product that won't crystallize.1. Use high-resolution column chromatography with a shallow solvent gradient.2. Attempt recrystallization from a different solvent system. If it remains an oil, purification by chromatography is the best option.

Exemplary Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized based on laboratory conditions and analytical monitoring. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Synthesis of 2-methyl-1,3-benzothiazole-5-carboxylic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-amino-4-mercaptobenzoic acid (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, add acetic anhydride (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 120°C) and maintain for 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into cold water, stir for 30 minutes, and collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-methyl-1,3-benzothiazole-5-carboxylic acid.[]

Protocol B: Fischer Esterification to this compound
  • Setup: In an oven-dried round-bottom flask with a reflux condenser and drying tube, add 2-methyl-1,3-benzothiazole-5-carboxylic acid (1.0 eq).

  • Solvent/Reagent: Add anhydrous methanol (20-30 mL per gram of acid). The acid may not fully dissolve initially.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 0.05 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography or recrystallization as needed.[9]

References

Benzothiazole Synthesis: A Technical Support Guide to Optimizing Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yields of their benzothiazole synthesis reactions. As a core heterocyclic scaffold in medicinal chemistry and materials science, efficient synthesis is paramount. This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) on Synthesis Strategy

Q1: What are the primary modern methods for synthesizing benzothiazoles, and how do they compare?

The synthesis of benzothiazoles typically involves the cyclization of a 2-aminothiophenol precursor with a functionalized one-carbon (C1) component. While classical methods like the Jacobson or Hugershoff reactions exist, modern organic synthesis predominantly relies on the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives due to its versatility and efficiency.

The most common and high-yielding contemporary approach is the aerobic oxidative condensation of a 2-aminothiophenol with an aldehyde . This method is often catalyzed by metals or other redox-active species and is favored for its atom economy and use of molecular oxygen as a green oxidant.

Comparison of Common C1 Sources:

C1 SourceCommon Catalysts/ReagentsAdvantagesDisadvantages
Aldehydes O₂, I₂, CAN, MnO₂, Copper/Iron saltsHigh atom economy, mild conditions, broad substrate scope.Susceptible to over-oxidation or side reactions depending on the aldehyde's functionality.
Acyl Chlorides Base (e.g., Pyridine, Et₃N)Often high-yielding and fast.Generates stoichiometric waste (HCl salt); acyl chlorides can be moisture-sensitive.
Carboxylic Acids Polyphosphoric acid (PPA), Eaton's reagentReadily available starting materials.Requires harsh, high-temperature conditions; not suitable for sensitive substrates.
Q2: I'm starting a new benzothiazole synthesis. What key factors should I consider upfront to maximize my chances of achieving a high yield?

Proactive planning is critical. Before starting your experiment, consider these four pillars:

  • Purity of 2-Aminothiophenol: The 2-aminothiophenol starting material is highly susceptible to oxidation, where it can dimerize to form a disulfide. This disulfide is an unreactive impurity that will directly reduce your maximum possible yield. Always use freshly sourced or purified 2-aminothiophenol, or consider storing it under an inert atmosphere (N₂ or Ar).

  • Choice of Oxidant/Catalyst System: For the popular aldehyde condensation route, the choice of catalyst is crucial. Metal-free systems using iodine or TEMPO are effective, while metal-based catalysts like those using copper (Cu), manganese (Mn), or cobalt (Co) can offer high turnover and efficiency under aerobic conditions. Your choice will depend on the functional groups present in your substrates and cost considerations.

  • Solvent Selection: The solvent must solubilize your starting materials and be compatible with your reaction conditions. Polar aprotic solvents like DMSO, DMF, or MeCN are commonly used as they facilitate the condensation and cyclization steps. For reactions requiring high temperatures, solvents like toluene or xylene may be employed.

  • Atmosphere Control: For aerobic oxidations, ensuring a sufficient supply of oxygen (e.g., using an open-to-air setup or bubbling air/O₂) is necessary. Conversely, if you are using a sensitive catalyst or substrate prone to degradation, performing the reaction under an inert atmosphere might be required to prevent side reactions.

Section 2: Troubleshooting Guide: Diagnosing and Solving Low Yield Issues

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction shows low conversion, or stalls completely.

Q: I've mixed my 2-aminothiophenol and aldehyde, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting materials. What's going wrong?

This is a common issue that typically points to problems with reaction activation or catalysis. Let's diagnose the potential causes.

Troubleshooting Workflow for Low Reaction Conversion

Start Low Conversion Observed CheckPurity Verify Purity of 2-Aminothiophenol (Check for Disulfide) Start->CheckPurity First Check Catalyst Is the Catalyst/Oxidant Active? CheckPurity->Catalyst No Impure Outcome: Impurity Detected CheckPurity->Impure Yes Temp Is the Reaction Temperature Sufficient? Catalyst->Temp No Inactive Outcome: Catalyst Inactive Catalyst->Inactive Yes Solvent Are Reactants Fully Solubilized? Temp->Solvent No TooLow Outcome: Temp Too Low Temp->TooLow Yes Insoluble Outcome: Poor Solubility Solvent->Insoluble Yes Purify Action: Purify Starting Material (e.g., via reduction/distillation) Impure->Purify Replace Action: Use Fresh Catalyst/ Increase Loading/ Switch System Inactive->Replace IncreaseTemp Action: Increase Temperature Incrementally (e.g., by 20°C) TooLow->IncreaseTemp ChangeSolvent Action: Switch to a More Polar/Higher Boiling Solvent (e.g., DMF, DMSO) Insoluble->ChangeSolvent

Caption: A decision tree for troubleshooting low conversion in benzothiazole synthesis.

  • Possible Cause 1: Oxidized Starting Material.

    • Explanation: As mentioned, 2-aminothiophenol readily oxidizes to 2,2'-disulfanediyldianiline. This disulfide is generally unreactive under typical benzothiazole formation conditions. If a significant portion of your starting material is in this form, you will see a correspondingly low yield.

    • Solution: Check the purity of your 2-aminothiophenol by ¹H NMR or LC-MS. If the disulfide is present, it can sometimes be reduced back to the thiol using a reducing agent like NaBH₄ followed by an aqueous workup. However, the most reliable solution is to use a fresh, high-purity bottle.

  • Possible Cause 2: Inactive Catalyst or Insufficient Oxidant.

    • Explanation: Many modern protocols rely on a catalytic cycle that requires an active oxidant (often O₂ from the air) to regenerate the catalyst. If the catalyst is poisoned, deactivated, or if the oxidant is not available, the reaction will stall after a single turnover.

    • Solution:

      • Ensure Air/O₂ Access: If running an aerobic oxidation, make sure the reaction vessel is not sealed airtight. A reflux condenser open to the air is usually sufficient. For slow reactions, you can bubble a gentle stream of air or oxygen through the reaction mixture.

      • Use Fresh Catalyst: Ensure your catalyst has not degraded during storage.

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from, for example, 2 mol% to 5 mol% can sometimes overcome minor activity issues.

  • Possible Cause 3: Inappropriate Solvent or Temperature.

    • Explanation: The initial condensation between the amine and the aldehyde to form a hemiaminal, followed by dehydration to a Schiff base, and subsequent cyclization are all distinct steps that can be highly dependent on temperature and solvent polarity. If the temperature is too low, the activation energy for one of these steps may not be reached. If the solvent does not adequately solubilize the reactants, the reaction will be diffusion-limited and extremely slow.

    • Solution: If you observe poor solubility, switch to a more polar solvent like DMSO. If the reaction is clean but slow, incrementally increase the temperature by 20 °C and monitor the progress. Microwave-assisted synthesis is an excellent technique for rapidly screening reaction conditions and can often dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.

Problem: My isolated yield is low despite good conversion in the crude reaction mixture.

Q: LC-MS of my crude reaction shows a beautiful, clean peak for my desired benzothiazole product, but after column chromatography, I only recover 30% of the material. Where did my product go?

This frustrating scenario usually points to issues during the workup and purification stages.

  • Possible Cause 1: Product Adsorption onto Silica Gel.

    • Explanation: The nitrogen atom in the benzothiazole ring is basic and can strongly interact with the acidic silanol groups on the surface of silica gel. This can lead to significant streaking on the column and, in severe cases, irreversible adsorption of the product.

    • Solution:

      • Deactivate the Silica: Before running your column, flush it with your eluent system containing a small amount of a basic modifier. A 0.5-1% solution of triethylamine (Et₃N) or ammonia in the mobile phase is highly effective at neutralizing the acidic sites and improving product recovery.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography).

  • Possible Cause 2: Product Lability or Degradation.

    • Explanation: While the benzothiazole core is generally robust, functional groups on your specific molecule may be sensitive to the acidic or basic conditions of an aqueous workup, or they might degrade upon prolonged exposure to silica gel.

    • Solution:

      • Minimize Workup Steps: If possible, perform a simple extraction and then concentrate the material directly. Avoid lengthy exposure to strong acids or bases.

      • Use a "Plug" Instead of a Full Column: If the product is the major component and impurities have very different polarities, you can pass the crude mixture through a short plug of silica gel (or alumina) instead of running a full, slow column. This minimizes the contact time between your product and the stationary phase.

Section 3: High-Yield Experimental Protocol Example

This section provides a representative, high-yield protocol for the synthesis of 2-phenylbenzothiazole, a common benchmark substrate.

Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis of 2-Phenylbenzothiazole

This protocol demonstrates a modern, efficient method utilizing an inexpensive copper catalyst and air as the terminal oxidant.

Reaction Mechanism Overview

cluster_0 Reaction Steps cluster_1 Catalytic Cycle Reactants 2-Aminothiophenol + Benzaldehyde Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Condensation Intermediate2 Schiff Base (Benzothiazoline) Intermediate1->Intermediate2 -H₂O Product 2-Phenylbenzothiazole Intermediate2->Product Oxidation Catalyst_Active Cu(II) - Active Catalyst Intermediate2->Catalyst_Active e⁻ transfer Catalyst_Reduced Cu(I) - Reduced Form Catalyst_Active->Catalyst_Reduced Reduction Catalyst_Reduced->Catalyst_Active Re-oxidation Oxidant O₂ (Air) Oxidant->Catalyst_Reduced

Caption: Mechanism of copper-catalyzed aerobic synthesis of benzothiazoles.

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air), add 2-aminothiophenol (1.0 mmol, 125 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 9 mg).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 3 mL) to the flask.

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously at this temperature. The solution will typically change color. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylbenzothiazole product. (Note: If adsorption is an issue, pre-treat the silica as described in the troubleshooting section).

This protocol serves as a robust starting point. Optimization of temperature, catalyst loading, and solvent may be required for different substrates to achieve maximal yield.

Side product formation in the synthesis of 2-methylbenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylbenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges, optimize your reaction conditions, and ensure the successful synthesis of your target compounds.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues related to side product formation during the synthesis of 2-methylbenzothiazoles, offering explanations and actionable solutions.

Issue 1: A significant amount of a yellow precipitate is observed, and the yield of 2-methylbenzothiazole is low.

Question: My reaction mixture, particularly when using 2-aminothiophenol, develops a yellow precipitate, and my final yield is consistently low. What is this precipitate, and how can I prevent its formation?

Answer: The yellow precipitate is most likely 2,2'-dithiobis(aniline), a disulfide dimer formed from the oxidation of 2-aminothiophenol.[1] The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen).[2][3] This side reaction consumes your starting material, leading to a significant reduction in the yield of the desired 2-methylbenzothiazole.[1]

Causality and Prevention:

  • Oxidation Mechanism: The thiol group of one 2-aminothiophenol molecule is oxidized to a thiyl radical, which then couples with another thiyl radical to form a disulfide bond. This process is often catalyzed by trace metal impurities or exposure to atmospheric oxygen.

  • Preventative Measures:

    • Use High-Purity Starting Materials: Ensure you are using freshly opened or purified 2-aminothiophenol.[1][2] Older stock may have already partially oxidized.

    • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

    • Degassed Solvents: Using solvents that have been degassed (by bubbling an inert gas through them or by freeze-pump-thaw cycles) can further reduce the presence of dissolved oxygen.

    • Reaction Sequencing: Add the 2-aminothiophenol to the reaction mixture just before initiating the reaction to minimize its exposure time to potentially oxidizing conditions.

Experimental Protocol: Purification of 2-Aminothiophenol by Distillation

For critical applications, distilling 2-aminothiophenol immediately before use is highly recommended.

  • Set up a distillation apparatus for vacuum distillation.

  • Place the 2-aminothiophenol in the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the correct boiling point and pressure.

  • Use the freshly distilled, colorless 2-aminothiophenol immediately in your synthesis.

Issue 2: My main impurity has a mass consistent with an uncyclized intermediate.

Question: I am observing a significant side product that, based on mass spectrometry, appears to be the N-acylated intermediate that has not cyclized. Why is this happening, and how can I promote complete cyclization?

Answer: The formation of a stable, uncyclized intermediate is a common issue, particularly when the reaction conditions are not optimized to favor the subsequent intramolecular cyclization.[1][2] This intermediate is typically the N-(2-mercaptophenyl)acetamide, formed from the reaction of 2-aminothiophenol with an acetylating agent like acetic anhydride or acetyl chloride. The subsequent ring-closing step to form the benzothiazole is often the rate-limiting step.

Causality and Promotion of Cyclization:

  • Reaction Kinetics: The initial N-acylation is often faster than the intramolecular cyclization. If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, the intermediate will accumulate.

  • Catalysis: The cyclization step is often acid-catalyzed. Insufficient acid catalysis can lead to incomplete conversion.

Optimization Strategies:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization to occur.[2] However, be cautious, as excessively high temperatures can lead to other side products.[3]

  • Prolong Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Continue the reaction until the spot corresponding to the intermediate is no longer visible or is significantly diminished.[3]

  • Catalyst Choice: The use of a suitable catalyst is crucial. For condensations involving carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2] In other cases, a catalytic amount of a strong acid can promote cyclization.

Workflow for Troubleshooting Incomplete Cyclization

G start Incomplete Cyclization Observed increase_temp Increase Reaction Temperature start->increase_temp prolong_time Prolong Reaction Time start->prolong_time add_catalyst Introduce/Optimize Catalyst (e.g., PPA, Acid) start->add_catalyst monitor_tlc Monitor by TLC increase_temp->monitor_tlc prolong_time->monitor_tlc add_catalyst->monitor_tlc monitor_tlc->increase_temp Intermediate Persists end Complete Cyclization Achieved monitor_tlc->end Intermediate Consumed

Caption: A decision-making flowchart for addressing incomplete cyclization in 2-methylbenzothiazole synthesis.

Issue 3: I'm observing side products resulting from the self-condensation of my acetylating agent.

Question: My reaction with acetic anhydride is producing byproducts that seem to be derived from the self-reaction of the anhydride. How can I minimize these side reactions?

Answer: Self-condensation of acetic anhydride can occur, particularly under harsh conditions or in the presence of certain catalysts. This can lead to the formation of ketene and subsequently other condensation products, reducing the availability of the anhydride for the desired reaction.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise molar ratio of your reactants. A slight excess of the acetylating agent can sometimes be beneficial, but a large excess should be avoided.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote unwanted side reactions.

  • Order of Addition: Consider adding the 2-aminothiophenol solution dropwise to the acetic anhydride solution to maintain a low instantaneous concentration of the aminothiophenol, which can help favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 2-methylbenzothiazole and their associated side reactions?

The most prevalent method for synthesizing 2-methylbenzothiazole is the condensation of 2-aminothiophenol with an acetylating agent. The choice of this agent influences the reaction conditions and potential side products.

Acetylating AgentCommon ConditionsPotential Side Products
Acetic Anhydride Often used with glacial acetic acid as a solvent, with heating.[4]2,2'-dithiobis(aniline), N-(2-mercaptophenyl)acetamide (uncyclized intermediate), self-condensation products of acetic anhydride.
Acetyl Chloride Typically requires a base to neutralize the HCl byproduct. Can be more reactive than acetic anhydride.2,2'-dithiobis(aniline), N-(2-mercaptophenyl)acetamide, potential for over-acylation if conditions are not controlled.
Acetic Acid Requires a catalyst (e.g., PPA) and often higher temperatures to drive the condensation.[2][5]2,2'-dithiobis(aniline), N-(2-mercaptophenyl)acetamide (if cyclization is incomplete).
How can I effectively monitor the progress of my reaction to minimize side product formation?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction.[1][2] By co-spotting your reaction mixture with the starting materials (2-aminothiophenol and the acetylating agent), you can visualize the consumption of reactants and the formation of the product.[2] This allows you to determine the optimal reaction time and avoid prolonged heating, which can lead to the formation of degradation products.

What are some "green" or environmentally friendly approaches to 2-methylbenzothiazole synthesis?

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For benzothiazole synthesis, this includes:

  • Water as a Solvent: Some protocols have been developed that successfully use water as the reaction medium.[2]

  • Reusable Catalysts: The use of solid-supported catalysts or recyclable catalysts reduces waste.[2]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption.[2]

What safety precautions should I take when working with 2-aminothiophenol?

2-aminothiophenol requires careful handling:

  • Odor: It has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[2]

  • Oxidation Sensitivity: As discussed, it is readily oxidized. Handling under an inert atmosphere is recommended for best results.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Safety Data Sheet (SDS): Consult the SDS for detailed handling and safety information before use.[2]

General Reaction Scheme for 2-Methylbenzothiazole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates & Side Products cluster_product Product 2-Aminothiophenol 2-Aminothiophenol N-acylated Intermediate N-acylated Intermediate 2-Aminothiophenol->N-acylated Intermediate Acylation Disulfide Dimer Disulfide Dimer 2-Aminothiophenol->Disulfide Dimer Oxidation (Side Reaction) Acetylating Agent\n(e.g., Acetic Anhydride) Acetylating Agent (e.g., Acetic Anhydride) Acetylating Agent\n(e.g., Acetic Anhydride)->N-acylated Intermediate 2-Methylbenzothiazole 2-Methylbenzothiazole N-acylated Intermediate->2-Methylbenzothiazole Intramolecular Cyclization

Caption: Key steps and potential side reactions in the synthesis of 2-methylbenzothiazole.

References

Technical Support Center: Recrystallization of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these versatile heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to enhance the efficiency and success of your crystallization experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of benzothiazole derivatives in a practical question-and-answer format.

Q1: My benzothiazole derivative "oiled out" instead of forming crystals. What is happening and what should I do?

A: "Oiling out" is a common phenomenon where the compound separates from the cooling solution as a liquid instead of a solid.[1][2] This occurs when the melting point of your compound (often lowered by the presence of impurities) is below the temperature of the solution at the point of supersaturation.[1][3] The resulting oil is often an excellent solvent for impurities, which can hinder or prevent the formation of pure crystals.[2][4]

Causality and Remediation:

  • High Impurity Load: A significant amount of impurity can depress the melting point of your compound, making it more prone to oiling out.[1][3]

    • Solution: Consider a pre-purification step. If your compound is an oil and difficult to purify by column chromatography, converting it to a solid salt for recrystallization and then regenerating the pure product can be an effective strategy.[5]

  • Rapid Cooling: If the solution is cooled too quickly, the compound may come out of solution at a temperature above its melting point.[1]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on an insulated surface (like a cork ring or paper towels) before moving it to an ice bath.[1] Reheating the oiled-out mixture, adding a small amount of additional solvent to ensure complete dissolution, and then cooling slowly can resolve the issue.[1][6]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving your compound, leading to a high concentration at the saturation point and subsequent oiling out.

    • Solution: Experiment with a different solvent or a mixed solvent system. If using a mixed solvent, try adding more of the solvent in which the compound is more soluble to the hot solution before cooling.[1]

Q2: My crystal yield is disappointingly low. How can I improve it?

A: A low yield is a frequent challenge in recrystallization and can stem from several factors.[7]

Causality and Remediation:

  • Excessive Solvent: Using too much solvent is the most common reason for low recovery, as a significant portion of your compound will remain in the mother liquor even after cooling.[1][7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[8] If you suspect you've used too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt the crystallization again.[9]

  • Premature Crystallization: If crystals form in the hot filtration step, you will lose a portion of your product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[2]

  • Incomplete Crystallization: The crystallization process may not have been allowed to go to completion.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[2] Be aware that some benzothiazole derivatives may require longer cooling times.

  • Adsorption onto Charcoal: If you used activated charcoal to decolorize your solution, using an excessive amount can lead to the adsorption of your desired compound along with the impurities.[1]

    • Solution: Use only a small, judicious amount of charcoal. Unfortunately, once adsorbed, the product is difficult to recover.[1]

Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

A: The failure of crystals to form from a supersaturated solution is a state that can often be overcome with a few simple techniques.[7]

Causality and Remediation:

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystallization requires a nucleation point to begin.[7][9]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

    • Solution 2: Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution.[10] This "seed crystal" will act as a template for other molecules to deposit onto, initiating crystallization.[10]

    • Solution 3: Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small amount of solid on the rod. Re-introducing this rod into the solution can provide seed crystals.[10]

  • Solution is Not Saturated: It's possible that too much solvent was added, and the solution is not yet saturated at the lower temperature.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10] You can also try cooling the solution in a colder bath, such as a salt-ice bath.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for benzothiazole derivatives?

A: The ideal solvent for recrystallizing benzothiazole derivatives should meet the following criteria[12][13]:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (room temperature or below).

  • Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the benzothiazole derivative.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

Q2: What are some commonly used solvents for the recrystallization of benzothiazole derivatives?

A: Benzothiazole and its derivatives are generally soluble in organic solvents.[14] Common choices for recrystallization include ethanol, methanol, and in some cases, benzene or toluene.[15][16] Solvent pairs, such as ethanol-water or acetone-hexane, can also be effective, especially when a single solvent does not provide the ideal solubility profile.[17][18]

Q3: How do I choose between a single-solvent and a mixed-solvent system?

A: A single-solvent system is generally preferred for its simplicity. However, if you cannot find a single solvent that meets the criteria of high solubility when hot and low solubility when cold, a mixed-solvent system is a good alternative.[18] In a mixed-solvent system, you typically dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. A small amount of the "good" solvent is then added back to clarify the solution, which is then allowed to cool slowly.[17]

Q4: Can polymorphism be an issue with benzothiazole derivatives, and how does it affect recrystallization?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can occur with complex organic molecules like some benzothiazole derivatives.[19][20] Different polymorphs can have different solubilities, melting points, and stabilities. The specific polymorph obtained can be influenced by the choice of solvent and the rate of cooling during recrystallization. While this is a complex area, being aware of the potential for polymorphism is important, especially in pharmaceutical development where different polymorphs can have different biological activities. If you suspect polymorphism, analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used for characterization.

Data Presentation: Solvent Selection Guide

The following table provides a qualitative guide to the solubility of a generic benzothiazole derivative in common recrystallization solvents. It is crucial to perform small-scale solubility tests with your specific compound to determine the optimal solvent system.[13]

SolventPolarityBoiling Point (°C)Solubility at Room Temp.Solubility at Boiling PointComments
WaterHigh100Generally Insoluble[14]InsolubleOften used as an anti-solvent in mixed systems.[21]
EthanolPolar Protic78Sparingly SolubleSolubleA common and effective choice for many benzothiazoles.[15]
MethanolPolar Protic65Sparingly SolubleSolubleSimilar to ethanol but more volatile.
AcetonePolar Aprotic56SolubleVery SolubleOften too soluble; best used in a mixed-solvent system.[17]
Ethyl AcetateMedium Polarity77SolubleVery SolubleCan be a good choice, often paired with a non-polar solvent.
HexaneNon-polar69InsolubleSparingly SolublePrimarily used as an anti-solvent with more polar solvents.[17]
TolueneNon-polar111Sparingly SolubleSolubleHigher boiling point can be advantageous for less soluble compounds.

Experimental Protocols

Standard Recrystallization Protocol for a Benzothiazole Derivative

This protocol provides a general workflow for the purification of a solid benzothiazole derivative.

  • Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent or solvent system.

  • Dissolution: Place the crude benzothiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.[22]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven can be used for faster drying.

Visualization

Troubleshooting Workflow for Benzothiazole Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Compound Oiled Out? cool->oiling_out check_crystals Crystals Formed? induce_crystallization Induce Crystallization (Scratch / Seed Crystal) check_crystals->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) check_crystals->collect_crystals Yes oiling_out->check_crystals No reheat_oil Reheat to Dissolve Oil oiling_out->reheat_oil Yes add_solvent Add More Solvent reheat_oil->add_solvent slow_cool_again Cool Even Slower add_solvent->slow_cool_again slow_cool_again->cool check_crystals_again Crystals Formed? induce_crystallization->check_crystals_again reduce_volume Reduce Solvent Volume (Evaporation) check_crystals_again->reduce_volume No check_crystals_again->collect_crystals Yes reduce_volume->cool check_yield Yield is Low? collect_crystals->check_yield end_low_yield Pure Product (Low Yield) collect_crystals->end_low_yield Accept Low Yield recover_mother_liquor Concentrate Mother Liquor & Recrystallize Again check_yield->recover_mother_liquor Yes end_high_yield Pure Product (High Yield) check_yield->end_high_yield No recover_mother_liquor->dissolve

Caption: A troubleshooting flowchart for common recrystallization problems.

References

Technical Support Center: Navigating the Scale-Up of Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for chemists, researchers, and drug development professionals tackling the multifaceted challenges of scaling up benzothiazole synthesis. This guide is structured to provide not just procedural steps, but the underlying scientific principles and field-tested insights necessary for a successful transition from benchtop to bulk production. Our aim is to empower you with the expertise to anticipate, troubleshoot, and overcome the common hurdles in this critical phase of chemical development.

PART 1: Frequently Asked Questions (FAQs) - Initial Scale-Up Considerations

This section addresses the primary questions and concerns that arise during the initial planning and execution of a benzothiazole synthesis scale-up.

Q1: What are the most significant challenges when transitioning benzothiazole synthesis from lab to pilot plant scale?

Moving from a round-bottom flask to a multi-liter reactor introduces complexities that can dramatically impact reaction outcomes. The most critical challenges are:

  • Thermal Management: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation. Poor thermal control can lead to side reactions, impurity formation, and potentially a dangerous thermal runaway.

  • Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is far more challenging. Inadequate agitation can result in localized concentration gradients and "hot spots," leading to inconsistent product quality and lower yields.

  • Reagent Addition Rates: The speed at which reagents are added becomes a critical parameter at scale. A rapid addition that was manageable in the lab could create an uncontrollable exotherm or lead to the formation of unwanted byproducts in a larger vessel.

  • Downstream Processing: Work-up and purification techniques that are simple at the bench, such as liquid-liquid extraction and chromatography, can be cumbersome, time-consuming, and expensive at an industrial scale.

Q2: How does the choice of solvent impact the scalability of a benzothiazole synthesis?

Solvent selection is a pivotal decision in process development. While a solvent might perform well at the laboratory scale, its suitability for scale-up depends on a broader set of criteria:

  • Physical Properties: The solvent's boiling point, viscosity, and heat capacity directly influence the process parameters, such as reaction temperature, stirring efficiency, and heating/cooling times.

  • Safety Profile: A high flash point, low toxicity, and minimal environmental impact are paramount for safe and compliant large-scale operations.[1]

  • Economic Viability: The cost of the solvent, the ease of its recovery and recycling, and the associated waste disposal costs are significant economic drivers.

  • Product Isolation: An ideal solvent will facilitate product isolation. For instance, a solvent in which the product is soluble at reflux but sparingly soluble at room temperature can simplify crystallization and filtration, thereby streamlining the work-up process.

Q3: What are the primary safety protocols to implement during the scale-up of benzothiazole synthesis?

A robust safety culture is non-negotiable. Key safety considerations include:

  • Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA must be conducted to identify potential hazards, assess risks, and establish mitigation strategies.

  • Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are essential to understand the thermal profile of the reaction, including the heat of reaction and the potential for thermal runaway.

  • Material Compatibility: Ensure that all reactor components, including glass linings, gaskets, and transfer lines, are chemically compatible with all reactants, intermediates, products, and solvents at the intended operating temperatures and pressures.

  • Handling of Raw Materials: 2-Aminothiophenol, a common starting material, is susceptible to oxidation and has a strong, unpleasant odor.[2] Handling this and other hazardous reagents in a well-ventilated area, and under an inert atmosphere when necessary, is crucial. Always consult the Safety Data Sheet (SDS) for detailed handling information.[2]

PART 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the scale-up of benzothiazole synthesis.

Problem 1: Low Product Yield or Incomplete Conversion

A drop in yield is one of the most common and frustrating challenges during scale-up. The root causes are often multifactorial.

Workflow for Diagnosing Low Yield

Start Low Yield or Incomplete Conversion CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckMixing Evaluate Mixing Efficiency Start->CheckMixing Oxidation Oxidation of 2-Aminothiophenol? CheckPurity->Oxidation Temp Suboptimal Temperature? CheckConditions->Temp Catalyst Catalyst Inefficiency? CheckConditions->Catalyst Solution1 Use Fresh/Purified Reagents, Inert Atmosphere Oxidation->Solution1 Solution2 Optimize Temperature Profile, Controlled Addition Temp->Solution2 Solution3 Increase Catalyst Loading or Choose a More Robust Catalyst Catalyst->Solution3

Caption: A systematic approach to troubleshooting low yields in benzothiazole synthesis.

  • Potential Cause A: Poor Quality of Starting Materials.

    • Insight: 2-Aminothiophenol is prone to oxidation, which can form disulfide impurities that may inhibit the reaction.[2]

    • Corrective Action: Use freshly opened or purified 2-aminothiophenol. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Potential Cause B: Inefficient Catalyst.

    • Insight: The choice of catalyst is critical. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) are common.[2] For reactions with aldehydes, a variety of catalysts, including iodine or H₂O₂/HCl, can be effective.[2][3]

    • Corrective Action: If the yield is low, consider screening alternative catalysts or optimizing the catalyst loading. Modern, environmentally friendly approaches often utilize reusable or green catalysts.[1]

  • Potential Cause C: Suboptimal Reaction Temperature.

    • Insight: Some benzothiazole syntheses proceed well at room temperature, while others require heating.[2] An incorrect temperature can either slow the reaction to a crawl or promote the formation of side products.

    • Corrective Action: If the reaction is sluggish, gradually increase the temperature while carefully monitoring for byproduct formation via TLC or HPLC. Conversely, if impurities are an issue, lowering the temperature may improve selectivity.[2]

Problem 2: High Impurity Levels and Purification Difficulties

The impurity profile can change significantly upon scale-up. What was a minor impurity in the lab can become a major issue in production.

  • Potential Cause A: Formation of Byproducts.

    • Insight: The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[2] Additionally, aldehydes can undergo self-condensation under certain conditions.

    • Corrective Action: Running the reaction under an inert atmosphere can mitigate oxidation.[2] Adjusting the reaction conditions, such as temperature or catalyst, can help suppress side reactions.

  • Potential Cause B: Incomplete Cyclization.

    • Insight: The synthesis of benzothiazoles often proceeds through an intermediate Schiff base (from the reaction of 2-aminothiophenol and an aldehyde), which then cyclizes.[3] Inefficient cyclization can leave this intermediate as a major impurity.

    • Corrective Action: The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization. Ensure that the reaction is allowed to proceed for a sufficient amount of time for the cyclization to complete.

  • Potential Cause C: Inefficient Oxidation to the Final Product.

    • Insight: The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole.[3] If this step is inefficient, the dihydro-benzothiazole intermediate will contaminate the final product.

    • Corrective Action: Ensure an adequate oxidant is present. While atmospheric oxygen can be sufficient in some cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) may be required for efficient conversion.[3]

Quantitative Data Summary: Lab vs. Pilot Scale
ParameterLaboratory Scale (10 mmol)Pilot Scale (10 mol)Key Considerations for Scale-Up
2-Aminothiophenol 1.25 g1.25 kgProcure high-purity material; handle under inert gas if possible.
Solvent Volume 20-50 mL20-50 LChoose a solvent with a good safety profile and ease of recovery.
Reaction Time 1-24 hoursMay increase due to slower heat/mass transferMonitor reaction progress closely to determine the optimal endpoint.
Typical Crude Yield 85-95%70-85%A decrease in yield is common initially; process optimization is key.
Purification Method Column ChromatographyRecrystallization/DistillationDevelop a scalable purification method early in the process.

PART 3: Experimental Protocol - A Scalable One-Pot Synthesis

This protocol outlines a general, scalable, one-pot procedure for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aromatic aldehyde.

Experimental Workflow

Start Reactor Setup (Inert Atmosphere) Charge Charge 2-Aminothiophenol & Solvent Start->Charge AddAldehyde Controlled Addition of Aldehyde Charge->AddAldehyde Condensation Condensation & Cyclization AddAldehyde->Condensation Oxidation Oxidation to Benzothiazole Condensation->Oxidation Workup Work-up & Isolation Oxidation->Workup Purification Purification (Recrystallization) Workup->Purification End Final Product Purification->End

Caption: A streamlined workflow for the one-pot synthesis of 2-substituted benzothiazoles.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a suitably sized, clean, and dry reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet. Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charging: Charge the reactor with 2-aminothiophenol (1.0 equivalent) and a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[3] Begin agitation.

  • Aldehyde Addition: Slowly add the aromatic aldehyde (1.0 equivalent) to the stirred solution at room temperature. The addition should be controlled to maintain the internal temperature below a set point (e.g., 40 °C).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or HPLC until the starting materials are consumed.[2]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.[3]

    • Wash the collected solid with water and then a minimal amount of cold solvent to remove impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

    • Dry the purified product under vacuum to a constant weight.

References

Technical Support Center: Efficient Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights and practical troubleshooting advice to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst selection and reaction efficiency, empowering you to optimize your experiments for success.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of benzothiazole derivatives.

Q1: What are the most common starting materials for synthesizing benzothiazole derivatives?

The most prevalent and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds.[1] These include aldehydes, carboxylic acids, acyl chlorides, esters, and nitriles.[1] The choice of the carbonyl partner directly determines the substituent at the 2-position of the benzothiazole ring.

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[2] By co-spotting the reaction mixture with your starting materials (2-aminothiophenol and the carbonyl compound) on a TLC plate, you can visually track the consumption of reactants and the formation of the product.[2] Visualization is typically achieved using UV light or by staining with iodine vapor.[2]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry emphasizes the use of sustainable methods. For benzothiazole synthesis, this includes the use of water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[2][3] Microwave-assisted synthesis is another popular green chemistry approach that can dramatically reduce reaction times and energy consumption.[2][4]

Q4: Are there any specific safety precautions for handling 2-aminothiophenol?

Yes, 2-aminothiophenol is susceptible to oxidation, so it is best to use a freshly opened bottle or purify it before use.[2] To minimize oxidation, handle it under an inert atmosphere (e.g., nitrogen or argon) when possible.[2] As a thiol, it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[2] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before starting your experiment.

Catalyst Selection: A Strategic Approach

The choice of catalyst is paramount for an efficient benzothiazole synthesis, influencing reaction rates, yields, and even the feasibility of the transformation with certain substrates. Catalysts can be broadly categorized, and the optimal choice depends on the nature of your starting materials (e.g., aldehyde vs. carboxylic acid) and desired reaction conditions.

The primary role of the catalyst is to facilitate the key steps of the reaction: the initial condensation between the 2-aminothiophenol and the carbonyl compound to form an intermediate (like a Schiff base from an aldehyde), followed by the crucial intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole.[5]

Catalyst TypeExamplesMechanism of ActionAdvantagesDisadvantages
Brønsted Acids Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH), Methanesulfonic acid/silica gel[2][6]Protonates the carbonyl group, making it more electrophilic and activating it for nucleophilic attack by the amino group of 2-aminothiophenol.Readily available, inexpensive, and effective for condensation with carboxylic acids.Often require harsh reaction conditions (high temperatures), can be difficult to remove during workup, and may not be environmentally friendly.
Lewis Acids Samarium triflate (Sm(OTf)₃), Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃)[2][3]Coordinates to the carbonyl oxygen, increasing its electrophilicity.Can be highly efficient, sometimes enabling milder reaction conditions. Some are reusable.[3]Can be sensitive to moisture, and residual metal contamination may be a concern for pharmaceutical applications.
Oxidative Catalysts Hydrogen peroxide/Hydrochloric acid (H₂O₂/HCl), Iodine (I₂), Dimethyl sulfoxide (DMSO)[2][3][5]Promote the final oxidation step from the dihydrobenzothiazole intermediate to the aromatic benzothiazole. Some also catalyze the initial condensation.H₂O₂/HCl is a highly efficient system for room temperature reactions.[7] Iodine is a mild and effective catalyst.[3]Stoichiometric amounts of oxidants may be required, and over-oxidation can be a side reaction.
Heterogeneous Catalysts Zeolites, Montmorillonite K-10, Silica-supported catalysts (e.g., NaHSO₄-SiO₂)[5][7][8]Provide an active surface for the reaction to occur, often with acidic or Lewis acidic sites.Easily separable from the reaction mixture by filtration, allowing for catalyst recycling and simplified product purification.[8]May have lower activity compared to homogeneous catalysts and can be more expensive.
"Green" Catalysts L-proline, Deep eutectic solvents (DESs), Ionic liquids[9][10]Can act as bifunctional catalysts (acid-base) or provide a unique reaction medium that promotes the synthesis.Environmentally benign, often reusable, and can lead to high yields under mild conditions.[9][10]May be more expensive and require specific optimization for different substrates.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues in benzothiazole synthesis.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution & Explanation
Poor Quality of Starting Materials 2-aminothiophenol is prone to oxidation to the corresponding disulfide, which will not participate in the desired reaction. Ensure the purity of your starting materials. Use a fresh bottle of 2-aminothiophenol or purify it by distillation before use.[2] Similarly, verify the purity of your aldehyde or carboxylic acid.
Inefficient Catalyst The chosen catalyst may not be optimal for your specific substrates. For condensations with carboxylic acids, strong Brønsted acids like PPA are often effective.[2] For reactions with aldehydes, a wider range of catalysts, including H₂O₂/HCl or samarium triflate, have shown excellent results.[2][3] Consider screening a small panel of different catalyst types to identify the most efficient one for your system.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield.[2] Some reactions proceed smoothly at room temperature, while others require heating to overcome the activation energy barrier for cyclization.[2] If your yield is low at room temperature, try incrementally increasing the temperature. Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature may be beneficial.
Inefficient Cyclization/Oxidation The reaction may be stalling at the benzothiazoline intermediate, which needs to be oxidized to the final aromatic product.[5] For many syntheses, atmospheric oxygen is a sufficient oxidant, especially when the reaction is left open to the air.[5] In other cases, an explicit oxidant is necessary. The H₂O₂/HCl system is highly effective at promoting both condensation and oxidation at room temperature.[5]
Incorrect Solvent The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Common solvents include ethanol, DMSO, and DMF.[2][5] Some modern protocols have found success with solvent-free conditions or using water as a green solvent, which can improve yields and simplify the workup procedure.[2][3]

Problem 2: Formation of Side Products

Potential Cause Recommended Solution & Explanation
Oxidation of 2-aminothiophenol The thiol group in 2-aminothiophenol can be oxidized to form a disulfide byproduct.[2] This is often observed as an insoluble white solid. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.[2]
Incomplete Cyclization The intermediate Schiff base (formed from an aldehyde and 2-aminothiophenol) may not fully cyclize to the benzothiazoline.[2] This can be due to an inefficient catalyst or suboptimal reaction conditions. A stronger acid catalyst or increased temperature can often promote the cyclization step.
Self-Condensation of Aldehyde Under certain conditions, especially with base-catalyzed reactions or prolonged heating, the aldehyde starting material may undergo self-condensation (e.g., an aldol reaction). This can be minimized by carefully controlling the reaction temperature and time, and by using a catalyst that selectively promotes the desired benzothiazole formation.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution & Explanation
Presence of Unreacted Starting Materials or Side Products If the reaction has not gone to completion or if side products have formed, purification can be challenging. Monitor the reaction by TLC to ensure complete consumption of the starting materials.[2] If purification by recrystallization is ineffective, column chromatography is a powerful technique for separating the desired product from impurities.[2]
Catalyst Residue Non-volatile acid catalysts like PPA can complicate the workup. Quenching the reaction mixture by pouring it into ice water or a basic solution (e.g., sodium bicarbonate) can help to neutralize the acid and precipitate the product.[2] The use of heterogeneous catalysts that can be removed by simple filtration is a significant advantage in this regard.[8]

Visualizing the Process

To better understand the workflow and potential troubleshooting pathways, the following diagrams illustrate key aspects of benzothiazole synthesis.

G cluster_workflow General Workflow for Benzothiazole Synthesis Reaction Setup Reaction Setup (2-aminothiophenol + carbonyl compound in solvent) Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Reaction Reaction (Stirring at optimal temperature) Catalyst Addition->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Work-up Work-up (Quenching and neutralization) Monitoring->Work-up Purification Purification (Filtration, Recrystallization, or Chromatography) Work-up->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization G cluster_mechanism Simplified Reaction Mechanism Start 2-Aminothiophenol + Aldehyde Condensation Condensation (Schiff Base Formation) Start->Condensation Catalyst (e.g., Acid) Cyclization Intramolecular Cyclization (Benzothiazoline Formation) Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation [O] (e.g., Air, H₂O₂) Product 2-Substituted Benzothiazole Oxidation->Product G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield? CheckPurity Starting Materials Pure? Start->CheckPurity Purify Purify/Use Fresh Reagents CheckPurity->Purify No CheckCatalyst Catalyst Efficient? CheckPurity->CheckCatalyst Yes Purify->Start ScreenCatalysts Screen Different Catalysts CheckCatalyst->ScreenCatalysts No CheckTemp Temperature Optimal? CheckCatalyst->CheckTemp Yes ScreenCatalysts->Start AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckOxidation Oxidation Complete? CheckTemp->CheckOxidation Yes AdjustTemp->Start AddOxidant Add Mild Oxidant (e.g., H₂O₂) CheckOxidation->AddOxidant No Success Improved Yield CheckOxidation->Success Yes AddOxidant->Start

References

Technical Support Center: Troubleshooting Low Yield in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides structured troubleshooting guides and frequently asked questions (FAQs) to address the common yet vexing challenge of low product yields in the synthesis of benzothiazole derivatives. Given the prevalence of the benzothiazole scaffold in medicinal chemistry and materials science, mastering its synthesis is crucial.[1][2] This guide is designed to move beyond simple procedural lists, offering in-depth explanations of the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory setting.

Section 1: Frequently Asked questions (FAQs) — Foundational Knowledge

This section addresses broad, foundational questions to provide a solid theoretical footing before diving into specific troubleshooting scenarios.

Q1: What are the most common synthetic routes to benzothiazoles, and what are their primary advantages and disadvantages?

The synthesis of the benzothiazole core is most commonly achieved through the condensation and subsequent cyclization of 2-aminothiophenol with a suitable electrophile.[1][3][4] The choice of electrophile dictates the substituent at the 2-position of the benzothiazole ring.

Common Synthetic Pathways:

Electrophilic Partner Description Advantages Disadvantages
Aldehydes A direct condensation with 2-aminothiophenol, often under oxidative conditions, to form 2-aryl or 2-alkyl benzothiazoles.[3]Wide availability of aldehydes, generally mild conditions, high atom economy.[3][5]Requires an oxidant; susceptible to over-oxidation or side reactions depending on the substrate and conditions.[6]
Carboxylic Acids Condensation typically requires a coupling agent or harsh conditions (e.g., high temperature, strong acid like Polyphosphoric Acid) to drive the dehydration.[7]Utilizes readily available starting materials.Often requires high temperatures, strong acids, and can have limited functional group tolerance.
Acyl Chlorides/Anhydrides A rapid acylation of the amino group of 2-aminothiophenol, followed by intramolecular cyclization.[8][9]High reactivity, often leading to high yields and fast reaction times. Can be performed under solvent-free conditions.[3][10]Acyl chlorides can be moisture-sensitive; generates stoichiometric amounts of acid byproduct (e.g., HCl).
Ketones The reaction can proceed with ketones, though it is less common than with aldehydes and may require specific catalysts or conditions to facilitate the cyclization.[6]Expands the scope of accessible 2,2-disubstituted benzothiazoline intermediates, which can be oxidized to benzothiazoles.Generally less reactive than aldehydes; may require harsher conditions or result in lower yields.[6]
Q2: How does the electronic nature of substituents on the aldehyde and 2-aminothiophenol reactants affect the reaction outcome?

The electronic properties of the substituents on both aromatic rings play a pivotal role in the reaction kinetics and overall yield.

  • On the Aldehyde:

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the amino group of 2-aminothiophenol. This often leads to faster reaction rates.

    • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂, -OH) decrease the electrophilicity of the carbonyl carbon, which can slow down the initial condensation step. However, these groups can stabilize the carbocation-like transition states, and many high-yielding syntheses are reported with EDGs.[3][6]

  • On the 2-Aminothiophenol:

    • EWGs decrease the nucleophilicity of both the amino and thiol groups, potentially slowing down both the initial condensation and the final cyclization steps.

    • EDGs increase the electron density on the aromatic ring and enhance the nucleophilicity of the heteroatoms, which can facilitate both key steps of the reaction.

Section 2: Troubleshooting Guide — Diagnosing and Solving Low Yields

This core section is structured in a problem-and-solution format to directly address specific experimental failures.

Problem 1: The reaction has stalled, or the yield is consistently low (<30%) with significant starting material remaining.

This is one of the most common issues, pointing to suboptimal reaction conditions or compromised reagents.[11]

A: A stalled reaction points to insufficient activation energy, a deactivated catalyst, or impure reagents. A systematic approach is essential for diagnosis.[11]

Troubleshooting Workflow for Low Conversion:

Caption: A systematic workflow for troubleshooting low conversion rates.

Detailed Action Plan:

  • Reagent Purity and Stoichiometry:

    • 2-Aminothiophenol: This starting material is notoriously prone to air oxidation, forming a disulfide dimer. This dimerization consumes the reactant and halts the reaction.[4]

      • Action: Use freshly purchased 2-aminothiophenol or purify older stock by distillation under reduced pressure. Ensure it is stored under an inert atmosphere (Nitrogen or Argon).

    • Aldehyde: Aldehydes can oxidize to the corresponding carboxylic acid upon prolonged exposure to air.

      • Action: Verify the purity of the aldehyde by NMR or GC-MS. If necessary, purify by distillation or recrystallization.

    • Stoichiometry: Ensure accurate molar ratios. While a 1:1 ratio is typical, a slight excess (1.05-1.1 equivalents) of the less expensive reagent can sometimes drive the reaction to completion.

  • Solvent and Atmosphere:

    • Solvent Choice: The solvent must fully solubilize the reactants at the reaction temperature. Common choices include ethanol, methanol, DMF, DMSO, and toluene.[3][12] For reactions sensitive to water, ensure you are using an anhydrous solvent.[11]

    • Atmosphere: As mentioned, the thiol group is sensitive to oxidation.

      • Action: Degas your solvent and run the reaction under a blanket of nitrogen or argon, especially if the reaction is heated for an extended period.[11]

  • Catalyst/Oxidant Role: The reaction involves a condensation followed by an oxidative cyclization. The intermediate benzothiazoline must be oxidized to the aromatic benzothiazole.

    • Catalyst Choice: Many protocols employ an acid catalyst (e.g., p-TsOH, HCl) to activate the aldehyde carbonyl.[3][13] Ensure the catalyst is not poisoned or degraded.

    • Oxidant Choice: If the reaction is not run open to air, an explicit oxidant is often required. Common choices include H₂O₂, molecular iodine, or even DMSO at high temperatures.[2][3]

      • Action: If your yield is low, the oxidative step may be the bottleneck. Consider switching to a different oxidant system. For example, a mixture of H₂O₂/HCl in ethanol is effective at room temperature for many substrates.[3]

  • Reaction Conditions:

    • Temperature: Many benzothiazole syntheses require heating to overcome the activation energy for cyclization and dehydration.[12] If you are running the reaction at room temperature with low yield, a modest increase in temperature (e.g., to 50-80 °C) can dramatically improve the rate and yield.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, simply extending the time will not help. If it is proceeding slowly, it may require a longer duration.

Problem 2: The reaction works, but the isolated yield is poor due to the formation of multiple side products.

The appearance of multiple spots on a TLC plate indicates a loss of selectivity, which can often be controlled by fine-tuning the reaction conditions.

A: Side product formation is typically due to undesired pathways becoming competitive with the main reaction. The key is to identify the likely structures of the byproducts to diagnose the root cause.

Common Side Reactions and Mitigation Strategies:

Side_Reactions Reactants 2-Aminothiophenol + Aldehyde Intermediate Benzothiazoline Intermediate Reactants->Intermediate Condensation SideProduct1 Disulfide Dimer (from 2-Aminothiophenol oxidation) Reactants->SideProduct1 Premature Oxidation (Air/O₂) Product Desired Benzothiazole Intermediate->Product Oxidation (Desired Pathway) SideProduct2 Bis-benzothiazole or Over-oxidation Products Intermediate->SideProduct2 Harsh Oxidant or High Temp SideProduct3 Uncyclized Schiff Base (Thio-imine) Intermediate->SideProduct3 Inefficient Cyclization (Steric Hindrance / Low Temp)

Caption: Competing reaction pathways in benzothiazole synthesis.

  • Side Product: Disulfide Dimer of 2-Aminothiophenol

    • Cause: Exposure of the starting material to oxygen, often catalyzed by trace metals.

    • Solution: As stated in Problem 1, use high-purity 2-aminothiophenol and maintain an inert atmosphere throughout the reaction.[11]

  • Side Product: Uncyclized Schiff Base (Thio-imine)

    • Cause: The initial condensation occurs, but the subsequent intramolecular cyclization is too slow or fails to happen. This is common with sterically hindered reactants or at temperatures too low to overcome the activation barrier for cyclization.

    • Solution: Increase the reaction temperature. If using a catalyst, ensure it is active. Switching to a more polar, higher-boiling solvent like DMF or DMSO can also facilitate this step.

  • Side Product: Over-oxidation or Ring-Opened Products

    • Cause: The oxidizing agent is too harsh or is used in excess, leading to degradation of the desired benzothiazole product.

    • Solution: Reduce the stoichiometry of the oxidant. Switch to a milder oxidant (e.g., air, I₂, or Na₂S₂O₄).[14] Carefully control the reaction temperature, as excessive heat can exacerbate decomposition.

Problem 3: I am having difficulty with the work-up and purification, leading to product loss.

Even a high-yielding reaction can result in a low isolated yield if the product is lost during work-up and purification.[15]

A: Product loss during this stage can be attributed to several factors, including solubility issues, decomposition on silica gel, or co-elution with impurities.[15][16]

  • Aqueous Work-up:

    • Issue: Many benzothiazole derivatives have moderate polarity and can be partially soluble in the aqueous phase during extraction, especially if the organic solvent is not sufficiently nonpolar.

    • Solution: After the initial extraction, re-extract the aqueous layer 2-3 times with fresh solvent (e.g., ethyl acetate, dichloromethane).[15][17] Combine all organic layers. Washing the combined organic phase with brine can help break up emulsions and remove dissolved water.

  • Chromatography:

    • Issue: Benzothiazoles, being basic heterocycles, can strongly adhere to acidic silica gel, leading to streaking on the column and poor recovery. In some cases, sensitive products can decompose on the acidic silica surface.[18]

    • Solution:

      • Neutralize Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites and improves recovery.

      • Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for particularly sensitive compounds.[18]

      • Avoid Chromatography: If possible, purify the product by recrystallization. This is often the best method for obtaining highly pure, crystalline material and avoids the potential for decomposition on silica.[18] Finding the right solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is key.

Section 3: Reference Protocol

This section provides a robust, general procedure for the synthesis of a 2-aryl-benzothiazole, which can be used as a starting point for optimization.

General Protocol for the Synthesis of 2-Phenylbenzothiazole

This protocol is adapted from methodologies that report high yields and uses common laboratory reagents.[3][5]

Reaction Scheme: 2-Aminothiophenol + Benzaldehyde --(H₂O₂/HCl, EtOH)--> 2-Phenylbenzothiazole

Materials:

  • 2-Aminothiophenol (1.25 g, 10 mmol, 1.0 equiv)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 equiv)

  • Ethanol (30 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (0.68 mL, 60 mmol, 6.0 equiv)

  • Concentrated Hydrochloric Acid (HCl) (0.25 mL, 3 mmol, 0.3 equiv)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol and benzaldehyde.

  • Solvent: Add ethanol (30 mL) to the flask and stir until all reactants are dissolved.

  • Reagent Addition: In a separate small beaker, carefully mix the 30% H₂O₂ and concentrated HCl. Cool this mixture in an ice bath for a few minutes.

  • Reaction: Slowly add the H₂O₂/HCl mixture dropwise to the stirring solution in the round-bottom flask over 5 minutes. The reaction is exothermic; maintain the temperature with a cool water bath if necessary.

  • Stirring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield pure 2-phenylbenzothiazole as a white or pale-yellow solid.

References

Technical Support Center: Synthesis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid impurities in this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and high-purity synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and robust two-step synthetic route is the preferred method. The first step involves the cyclization of 3-amino-4-mercaptobenzoic acid with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the intermediate 2-methylbenzo[d]thiazole-5-carboxylic acid. The second step is the Fischer esterification of this carboxylic acid intermediate with methanol under acidic conditions to yield the final product, this compound.

Q2: I am seeing a significant amount of unreacted 3-amino-4-mercaptobenzoic acid in my final product. What could be the cause?

A2: This is a common issue that can arise from several factors during the initial cyclization step. Insufficient heating or reaction time can lead to an incomplete reaction. Additionally, the quality of the acetylating agent is crucial; aged or hydrolyzed reagents will be less effective. Finally, improper stoichiometry, specifically a substoichiometric amount of the acetylating agent, will result in unreacted starting material.

Q3: My final product is a brownish color, not the expected off-white solid. What are the likely impurities?

A3: A brownish color often indicates the presence of oxidation byproducts. The thiol group in the starting material, 3-amino-4-mercaptobenzoic acid, is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers and other colored impurities. Ensuring an inert atmosphere (e.g., nitrogen or argon) during the reaction, particularly at elevated temperatures, can help minimize the formation of these byproducts.

Q4: The yield of my Fischer esterification is consistently low. How can I improve it?

A4: The Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, it is essential to use a large excess of methanol, which acts as both the reactant and the solvent. Additionally, the removal of water as it is formed can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. The choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) also play a critical role; ensure it is used in appropriate catalytic amounts.[1]

II. Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their probable causes, and actionable solutions for the synthesis of this compound.

Issue 1: Incomplete Cyclization and Presence of Starting Material
Symptom Probable Cause(s) Recommended Solution(s)
Presence of 3-amino-4-mercaptobenzoic acid in the crude product (identified by TLC, HPLC, or NMR).1. Insufficient reaction temperature or time: The cyclization reaction may not have gone to completion. 2. Poor quality of acetylating agent: Acetic anhydride or acetyl chloride may have hydrolyzed. 3. Incorrect stoichiometry: Insufficient acetylating agent was used.1. Optimize reaction conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. 2. Use fresh reagents: Ensure the acetylating agent is fresh and has been stored under appropriate anhydrous conditions. 3. Verify stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to ensure complete conversion of the starting material.
Issue 2: Formation of Colored Impurities
Symptom Probable Cause(s) Recommended Solution(s)
The isolated product is yellow, brown, or black instead of the expected off-white to pale yellow solid.1. Oxidation of the thiol group: The mercapto group in 3-amino-4-mercaptobenzoic acid is prone to oxidation, especially at high temperatures in the presence of air, leading to disulfide formation and other colored byproducts. 2. Side reactions at high temperatures: Prolonged heating can lead to decomposition and the formation of polymeric materials.1. Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 2. Control reaction temperature: Avoid excessive heating. Use the minimum temperature required for the reaction to proceed at a reasonable rate. 3. Purification: Utilize activated carbon (charcoal) treatment during recrystallization to remove colored impurities. Column chromatography can also be effective.
Issue 3: Low Yield in Fischer Esterification
Symptom Probable Cause(s) Recommended Solution(s)
A significant amount of 2-methylbenzo[d]thiazole-5-carboxylic acid remains after the esterification step.1. Equilibrium limitation: The Fischer esterification is a reversible reaction.[1] 2. Insufficient catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction. 3. Presence of water: Water in the reaction mixture will shift the equilibrium back towards the starting materials.1. Shift the equilibrium: Use a large excess of methanol (as the solvent) to drive the reaction forward. Consider removing water using a Dean-Stark trap if the reaction is conducted in a suitable solvent like toluene. 2. Optimize catalyst loading: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used. 3. Use anhydrous conditions: Use dry methanol and glassware to minimize the initial water content.

III. Experimental Protocols

Protocol 1: Synthesis of 2-methylbenzo[d]thiazole-5-carboxylic acid
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-4-mercaptobenzoic acid (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to obtain the crude 2-methylbenzo[d]thiazole-5-carboxylic acid. Further purification can be achieved by recrystallization from ethanol or a similar suitable solvent.

Protocol 2: Synthesis of this compound (Fischer Esterification)
  • To a round-bottom flask, add 2-methylbenzo[d]thiazole-5-carboxylic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 equivalents or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux (approximately 65 °C) for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol) or by column chromatography on silica gel.

IV. Visualization of the Synthetic Pathway and Troubleshooting Logic

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification A 3-Amino-4-mercaptobenzoic acid C 2-Methylbenzo[d]thiazole-5-carboxylic acid A->C Reflux in Acetic Acid B Acetic Anhydride B->C Reflux in Acetic Acid F This compound C->F Reflux D Methanol D->F Reflux E H+ (catalyst) E->F Reflux

Caption: Synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis Issue Detected issue1 Incomplete Reaction? start->issue1 issue2 Product Discoloration? start->issue2 issue3 Low Ester Yield? start->issue3 cause1a Insufficient Time/Temp issue1->cause1a cause1b Poor Reagent Quality issue1->cause1b cause2a Oxidation issue2->cause2a cause2b Decomposition issue2->cause2b cause3a Equilibrium issue3->cause3a cause3b Water Present issue3->cause3b sol1a Optimize Conditions cause1a->sol1a sol1b Use Fresh Reagents cause1b->sol1b sol2a Inert Atmosphere cause2a->sol2a sol2b Purify (Charcoal/Column) cause2b->sol2b sol3a Excess Methanol cause3a->sol3a sol3b Anhydrous Conditions cause3b->sol3b

Caption: Troubleshooting decision tree for synthesis issues.

V. Analytical Characterization

To ensure the purity of the final product and to identify any potential impurities, a combination of analytical techniques is recommended.

Technique Expected Observations for Pure Product Potential Impurity Signatures
¹H NMR Signals corresponding to the aromatic protons of the benzothiazole core, the methyl group at the 2-position, and the methyl ester group.Presence of signals from unreacted 2-methylbenzo[d]thiazole-5-carboxylic acid (absence of methyl ester peak, presence of a broad carboxylic acid proton signal). Additional aromatic signals may indicate isomeric impurities.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester.Signals corresponding to the carboxylic acid carbonyl (if unreacted starting material is present).
HPLC A single major peak with a consistent retention time under defined chromatographic conditions.Additional peaks indicating the presence of impurities. Co-injection with starting materials can help in impurity identification.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound.Peaks corresponding to the mass of starting materials or potential side-products (e.g., disulfide-linked dimers).

VI. References

  • Bogert, M. T., & Husted, H. G. (1932). RESEARCHES ON THIAZOLES. XVIII. THE SYNTHESIS OF 2-PHENYLBENZOTHIAZOLE-5-CARBOXYLIC ACID AND DERIVATIVES. Journal of the American Chemical Society, 54(8), 3394–3397. --INVALID-LINK--

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and their biological activity. Scientia Pharmaceutica, 78(4), 753–765. --INVALID-LINK--

  • Bhat, M., & Kumar, H. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of ChemTech Research, 6(9), 4348-4353. --INVALID-LINK--

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Methyl 2-methylbenzo[d]thiazole-5-carboxylate, a key heterocyclic building block, is integral to the synthesis of various pharmacologically active agents.[1][2] Impurities, which can arise from starting materials, by-products, or degradation, can have unintended toxicological effects or alter the therapeutic efficacy of the final drug product.[3] Therefore, robust, accurate, and reliable analytical methods for purity determination are indispensable.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity analysis in the pharmaceutical industry due to its versatility, precision, and robustness.[4] This guide provides an in-depth protocol for the purity analysis of this compound using a validated Reversed-Phase HPLC (RP-HPLC) method. Furthermore, we will objectively compare this established technique with its modern successor, Ultra-Performance Liquid Chromatography (UPLC), providing experimental data to guide researchers in selecting the optimal method for their specific needs, balancing speed, resolution, and sensitivity.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Industry Standard

The choice of an analytical method is predicated on the physicochemical properties of the analyte. This compound is a moderately non-polar small molecule, making it an ideal candidate for separation via RP-HPLC. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, causing analytes to be retained based on their hydrophobicity.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention capabilities, which are well-suited for the benzothiazole ring system. The end-capping on modern C18 columns minimizes peak tailing caused by interactions between basic nitrogen atoms in the thiazole ring and residual acidic silanol groups on the silica surface.

  • Mobile Phase Composition: A gradient elution using a mixture of acidified water and acetonitrile is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of 0.1% phosphoric acid to the aqueous phase serves a dual purpose: it protonates residual silanol groups to further reduce tailing and maintains a consistent pH to ensure reproducible retention times for the analyte.[1]

  • Detection Wavelength: The detection wavelength is set based on the UV absorbance maximum of the benzothiazole chromophore. A preliminary scan or literature search for similar compounds suggests strong absorbance around 250-280 nm. For this guide, a wavelength of 254 nm is selected, a common choice that provides good sensitivity for aromatic systems.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to final purity calculation.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_sample Accurately weigh sample and dissolve in diluent (e.g., 1 mg/mL) prep_std Prepare Reference Standard solution of known concentration (e.g., 1 mg/mL) injector Autosampler Inject 10 µL prep_sample->injector Inject Sample prep_diluent Prepare Diluent (Mobile Phase A:B, 50:50) pump Solvent Delivery System (Pump) Mobile Phase A & B pump->injector column HPLC Column (C18, 4.6x150 mm, 5 µm) Maintained at 30°C injector->column detector UV-Vis Detector (λ = 254 nm) column->detector chromatogram Acquire Chromatogram (Signal vs. Retention Time) detector->chromatogram Raw Data integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) (Area Percent Method) integration->calculation report Generate Report (System Suitability, Purity Results) calculation->report

Caption: Workflow for HPLC Purity Determination.

Detailed HPLC Protocol
  • Instrumentation and Reagents:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

    • Reagents: HPLC-grade acetonitrile, phosphoric acid (85%), and HPLC-grade water.

    • Reference Standard: this compound (>99.5% purity).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water (v/v).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Run Time: 20 minutes.

  • Sample and Standard Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Method Validation and Trustworthiness: To ensure the method is suitable for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[5][6]

    • Specificity: Analyze a placebo (all components except the analyte) to ensure no interfering peaks at the retention time of the main compound.

    • Linearity: Analyze a series of solutions over a range (e.g., 0.1 to 1.5 mg/mL) to confirm that the detector response is directly proportional to the concentration (R² ≥ 0.999).[7]

    • Accuracy & Precision: Perform replicate injections of samples at different concentrations to assess how close the measured values are to the true values (accuracy) and to each other (precision, expressed as %RSD ≤ 2%).[6][8]

    • System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for retention time and peak area is less than 2.0%, and theoretical plates are >2000.

Method 2: Ultra-Performance Liquid Chromatography (UPLC) - The High-Throughput Alternative

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles.[9] This technology operates at much higher pressures than HPLC, resulting in dramatically reduced analysis times, increased resolution, and improved sensitivity.[4][9]

Rationale for Comparison

Comparing HPLC with UPLC is crucial for laboratories aiming to increase throughput or resolve complex impurity profiles. The primary advantage of UPLC is speed without sacrificing, and often improving, separation efficiency.[10] This is achieved by scaling down the HPLC method parameters (column dimensions, particle size, and flow rate) while maintaining the fundamental separation chemistry.

UPLC Protocol (Scaled from HPLC Method)
  • Instrumentation:

    • UPLC system capable of operating at pressures up to 15,000 psi.

  • Chromatographic Conditions:

    • Column: Acquity UPLC CSH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: Same as HPLC method.

    • Gradient (Scaled): 30% B to 90% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

    • Detection: UV (scaled for lower dispersion).

    • Run Time: 4 minutes.

Performance Comparison: HPLC vs. UPLC

The following table summarizes the comparative performance data obtained from the analysis of a representative batch of this compound using the two described methods.

ParameterHPLC MethodUPLC MethodJustification of Results
Purity Result (% Area) 99.65%99.68%UPLC's higher resolution can sometimes lead to better integration of small, closely eluting impurity peaks, resulting in a slightly different but more accurate purity value.
Analysis Time (min) 204The use of smaller particles and a shorter column in UPLC drastically reduces run time, enabling a >5x increase in sample throughput.[4]
Resolution (Rs) 2.12.8UPLC columns provide significantly higher efficiency (more theoretical plates per unit length), leading to sharper peaks and better separation between the main peak and its closest impurity.[9]
Backpressure (psi) ~1,500~9,500A direct consequence of forcing mobile phase through a column packed with smaller particles at a high flow rate. This necessitates specialized UPLC hardware.
Solvent Consumption/Run ~20 mL~2.4 mLThe shorter run time and lower flow rate result in a nearly 88% reduction in solvent usage, making UPLC a greener and more cost-effective technology.[4]
Limit of Quantification (LOQ) ~0.05%~0.01%The sharper, more concentrated peaks produced by UPLC lead to a better signal-to-noise ratio, enhancing sensitivity and allowing for the quantification of trace-level impurities.

Conclusion and Recommendation

Both HPLC and UPLC are highly effective and reliable techniques for the purity analysis of this compound. The choice between them is dictated by the specific needs of the laboratory.

  • HPLC remains a robust and accessible workhorse, perfectly suitable for routine quality control where high throughput is not the primary driver. Its validation is well-understood, and the instrumentation is widely available.

  • UPLC is the superior choice for high-throughput screening environments, in-depth impurity profiling, and method development.[11] The significant reduction in analysis time and solvent consumption provides substantial gains in productivity and operational costs, while the enhanced resolution and sensitivity ensure a more comprehensive and accurate analytical result.

For research and development professionals, the detailed impurity profile afforded by UPLC is invaluable. For quality control laboratories processing a high volume of samples, the economic and time savings make a compelling case for adopting UPLC technology. This guide provides the foundational protocols and comparative data to make an informed decision based on scientific merit and operational objectives.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzothiazole and the Imperative for Rigorous Characterization

The benzothiazole scaffold is a cornerstone in modern drug discovery and materials science. As a "privileged structure," its rigid bicyclic system is featured in a vast array of pharmacologically active agents, including anticancer, antimicrobial, and neuroprotective compounds.[1][2] Given their therapeutic potential and diverse applications, the unambiguous structural elucidation of novel benzothiazole derivatives is not merely an academic exercise; it is a critical prerequisite for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.

This guide provides an in-depth, comparative analysis of the two most powerful and accessible spectroscopic techniques for this purpose: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and present a logical, self-validating workflow. Our objective is to empower researchers, scientists, and drug development professionals to confidently and accurately characterize these vital molecules.

Part 1: Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy serves as the essential first pass in structural analysis. It is a rapid, non-destructive technique that provides a diagnostic "fingerprint" of the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3] While it cannot reveal the complete atomic connectivity, its value lies in quickly confirming the success of a chemical transformation—for instance, the appearance of a strong carbonyl (C=O) stretch after an acylation reaction or the disappearance of an amino (N-H) stretch.

Experimental Protocol: An ATR-Based Approach for Reliability and Speed

For solid benzothiazole derivatives, the Attenuated Total Reflectance (ATR) accessory for FT-IR spectrometers is superior to the traditional potassium bromide (KBr) pellet method.

Causality Behind the Choice: The ATR technique requires minimal sample preparation (a small amount of solid is placed directly on the crystal) and is less susceptible to atmospheric moisture, which can introduce a broad, interfering O-H band.[4] This enhances reproducibility and speed, which is critical in a high-throughput research environment. The KBr pellet method, while viable, requires meticulous grinding and pressing, and any trapped moisture can obscure the important 3500-3200 cm⁻¹ region.[3][4]

Step-by-Step Protocol for FT-IR Analysis using ATR:

  • Background Spectrum: With the ATR crystal clean, record a background spectrum. This critical step subtracts interfering signals from atmospheric CO₂ and H₂O, ensuring that the final spectrum is solely from the sample.[3][4]

  • Sample Application: Place a small amount (1-2 mg) of the purified, dry benzothiazole derivative onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Sample Spectrum Acquisition: Record the sample spectrum, typically over a range of 4000–400 cm⁻¹.[3]

  • Data Analysis: Process the resulting spectrum to identify characteristic absorption bands corresponding to the molecule's functional groups.

Interpreting the IR Spectra of Benzothiazole Derivatives

The power of IR lies in identifying key vibrations. The following table summarizes the most diagnostically significant absorption bands for benzothiazole derivatives.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)IntensityNotes
Benzothiazole Core
Aromatic C-HStretch3100–3000MediumConfirms the presence of the aromatic system.[5]
C=N (Thiazole ring)Stretch1640–1590MediumA key indicator of the thiazole heterocycle.[5][6]
Aromatic C=CStretch1600–1450VariableA series of bands confirming the benzene ring.[6]
C-SStretch700-600WeakOften difficult to assign definitively but expected in the fingerprint region.[5]
Common Substituents
N-H (Amine/Amide)Stretch3500–3200MediumPrimary amines (-NH₂) show two bands; secondary amines (-NH) show one. Can be broad.[5][7][8]
O-H (Alcohol/Phenol)Stretch3600–3200StrongTypically a very broad band due to hydrogen bonding.[8]
C=O (Amide)Stretch1700–1630StrongA very strong, sharp peak. Its exact position indicates conjugation and ring strain.[1][7]
C=O (Carboxylic Acid/Ester)Stretch1760–1690StrongAnother strong, sharp, and highly diagnostic peak.[8]
Aliphatic C-HStretch3000–2850MediumIndicates the presence of alkyl substituents (e.g., -CH₃, -CH₂).

Data compiled from multiple sources.[1][5][6][7][8]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the unequivocal gold standard for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, NMR provides detailed information on the chemical environment, connectivity, and spatial relationship of every atom in the molecule. It is the only technique that can definitively distinguish between isomers.[3][4]

The Benzothiazole Core: A Numbering Guide

For clarity in spectral assignments, the standard IUPAC numbering for the benzothiazole ring is essential.

Caption: IUPAC numbering of the benzothiazole core.

Experimental Protocol: Ensuring High-Quality NMR Data

Causality Behind the Choice of Solvent: The choice of deuterated solvent is the most critical experimental parameter.

  • DMSO-d₆: An excellent choice for most benzothiazole derivatives due to its high dissolving power for polar, aromatic compounds. Crucially, labile protons from -NH₂ and -OH groups are often visible as distinct (though sometimes broad) signals, allowing for their confirmation.[3]

  • CDCl₃: A less polar option suitable for many derivatives. However, labile protons can exchange with trace amounts of D₂O in the solvent, often leading to their signal being broadened or disappearing entirely.

Step-by-Step Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H NMR.[3][4] For ¹³C NMR, a more concentrated sample (20-50 mg) is often required due to the low natural abundance of the ¹³C isotope.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a spectrometer with a field strength of at least 300 MHz; higher fields (400-600 MHz) provide superior signal dispersion and resolution, which is vital for resolving complex coupling patterns in the aromatic region.[9] For ¹³C NMR, a longer acquisition time is necessary.[4]

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum provides information on the number of different proton types and their neighboring protons.

  • Aromatic Region (δ 7.0–8.5 ppm): The four protons on the benzene portion of the core (H4, H5, H6, H7) typically appear in this region. Their chemical shifts and coupling patterns are highly diagnostic of the substitution pattern. For example, a 6-substituted benzothiazole will often show a doublet for H4, a doublet of doublets for H5, and a singlet-like signal for H7.[7][10]

  • H2 Proton (δ ~9.0 ppm for unsubstituted): In an unsubstituted benzothiazole, the proton at the C2 position is highly deshielded and appears as a sharp singlet around δ 9.0 ppm.[11] When C2 is substituted, this signal is absent, providing a clear confirmation of substitution at this position.

  • Labile Protons (-NH₂, -OH): These protons often appear as broad singlets whose chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, an -NH₂ group on the benzothiazole ring can appear as a broad singlet around δ 7.85 ppm.[3]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Benzothiazole Derivatives

Proton AssignmentTypical Chemical Shift (ppm) in DMSO-d₆Multiplicity (Example)Notes
H4, H5, H6, H77.20 – 8.30d, t, dd, mThe specific shifts and coupling constants (J) are determined by the substitution pattern.[7][10]
-NH₂ (e.g., at C2)7.50 – 8.50Broad sChemical shift is variable. Can be confirmed by D₂O exchange.[3]
-NH- (Amide)9.50 - 12.0Broad sOften appears far downfield due to hydrogen bonding and the electronic effect of the C=O group.[1][7]
-CH₃ (Aromatic)2.30 – 2.50sExample: Methyl group on the benzene ring.[1]
-OCH₃ (Aromatic)3.70 – 3.90sExample: Methoxy group on the benzene ring.[12]

Data compiled from multiple sources.[1][3][7][10][12]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule.

  • C2 Carbon (δ 150–170 ppm): The carbon at the C2 position is consistently the most downfield signal in the spectrum. Its unique chemical environment, bonded to both nitrogen and sulfur, results in significant deshielding. A typical value for a 2-amino substituted C2 is ~167 ppm.[1][3]

  • Quaternary Carbons (C3a, C7a): The two carbons at the ring fusion (C3a and C7a) are quaternary and typically appear between δ 130–155 ppm.[3]

  • Aromatic CH Carbons (C4, C5, C6, C7): These protonated aromatic carbons resonate in the δ 110–130 ppm range.[3]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole Derivatives

Carbon AssignmentTypical Chemical Shift (ppm) in DMSO-d₆Notes
C2155 – 170The most downfield signal, highly characteristic of the benzothiazole core.[1][3]
C3a130 – 135Quaternary carbon at the ring junction.[3]
C7a150 – 154Quaternary carbon at the ring junction, adjacent to nitrogen.[3]
C4, C5, C6, C7110 – 130The exact shifts depend on the electronic effects of substituents on the benzene ring.[3]
C=O (Amide/Ester)160 – 175Carbonyl carbons are also significantly downfield.[1][7]
-CH₃ (Aromatic)~21Aliphatic carbons are found upfield.[1]

Data compiled from multiple sources.[1][3][7]

Part 3: An Integrated Workflow for Unambiguous Characterization

Neither IR nor NMR alone is sufficient for complete characterization. True analytical rigor is achieved when these techniques are used in a complementary and logical workflow. The synergy between the methods provides a self-validating system where the hypothesis from one technique is confirmed by the other.

Caption: A logical workflow for the spectroscopic characterization of novel compounds.

Workflow Logic:

  • Post-Synthesis: After a novel benzothiazole derivative is synthesized and purified, IR spectroscopy provides the initial check. If a key functional group is missing (e.g., no C=O band after an acylation), it immediately signals a failed reaction, saving the significant time and resources required for NMR analysis.

  • Hypothesis Generation: With IR confirming the presence of the correct functional groups, a structural hypothesis is solidified.

  • Definitive Proof: NMR spectroscopy then provides the definitive proof. ¹H NMR confirms the proton count and substitution pattern, while ¹³C NMR confirms the complete carbon skeleton. For complex structures, 2D NMR techniques like HMBC and HSQC can be employed to map out the exact C-H correlations, leaving no ambiguity.

  • Final Confirmation: The final structure is one where every signal in both the IR and NMR spectra is assigned and is fully consistent with the proposed molecule.

By following this integrated approach, researchers can ensure the scientific integrity of their work and build a robust, data-driven foundation for further development.

References

A Comparative Benchmarking of Benzothiazole Analogs: Unveiling Structure-Activity Relationships in Anticancer, Antimicrobial, and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3][4] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique framework for molecular interactions with various biological targets. This has led to the discovery of benzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5][6] The versatility of the benzothiazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of its biological profile.[7][8] This guide presents a comparative analysis of the biological activity of various benzothiazole analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzothiazole derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a wide range of cancer cell lines.[2][5][9][10] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.[7][11]

Comparative Efficacy of Anticancer Benzothiazole Analogs

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following table summarizes the in vitro cytotoxic activity of selected benzothiazole analogs against various cancer cell lines, highlighting the structure-activity relationships.

Compound ID Substitution Pattern Cancer Cell Line IC50 / GI50 (µM) Reference
Derivative 29 Substituted bromopyridine acetamide at C2SKRB-3 (Breast)0.0012[5]
SW620 (Colon)0.0043[5]
A549 (Lung)0.044[5]
HepG2 (Liver)0.048[5]
Derivative 51 Dichlorophenyl-containing chlorobenzothiazoleHOP-92 (Lung)0.0718[5]
Derivative 55 Chlorobenzyl indole semicarbazide at C2HT-29 (Colon)0.024[5]
Compound 4d 4-(4-methylpiperidin-1-yl)phenyl moietyC6 (Glioma)0.03[11]
Compound 4e Substituted benzylidene acetohydrazide at C2A549 (Lung)0.03[11]
Compound B7 6-chloro-N-(4-nitrobenzyl)A431 (Skin)Not specified, but significant inhibition[12][13]
A549 (Lung)Not specified, but significant inhibition[12][13]
H1299 (Lung)Not specified, but significant inhibition[12][13]

Expert Insights: The data clearly indicates that substitutions at the 2-position of the benzothiazole ring are crucial for potent anticancer activity. The incorporation of aromatic and heterocyclic moieties, such as substituted pyridines and indoles, can lead to nanomolar inhibitory concentrations.[5] Furthermore, the presence of halogen atoms, like chlorine, appears to enhance cytotoxicity.[5] The selectivity of these compounds is also a key consideration, with some derivatives showing higher potency against cancer cells compared to healthy cell lines.[11]

Mechanism of Action: Induction of Apoptosis

A common mechanism underlying the anticancer effects of benzothiazole derivatives is the induction of programmed cell death, or apoptosis.[5][11] This is often mediated through the intrinsic mitochondrial pathway.

cluster_0 Benzothiazole Analog Treatment cluster_1 Mitochondrial Pathway Benzothiazole Analog Benzothiazole Analog ROS Generation ROS Generation Benzothiazole Analog->ROS Generation Induces Mitochondrial Membrane Potential Loss Mitochondrial Membrane Potential Loss ROS Generation->Mitochondrial Membrane Potential Loss Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Loss->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Simplified signaling pathway for benzothiazole-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole analogs and a vehicle control. Include a positive control like cisplatin. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and sensitivity in detecting changes in cell viability. The incubation time allows for the compounds to exert their cytotoxic effects, while the use of a positive control validates the assay's performance.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[14] Benzothiazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal strains.[15][16][17]

Comparative Efficacy of Antimicrobial Benzothiazole Analogs

The antimicrobial spectrum and potency of benzothiazole analogs are influenced by their structural features. The following table provides a comparative overview of the minimum inhibitory concentration (MIC) of selected derivatives.

Compound ID Substitution Pattern Microorganism MIC (µg/mL) Reference
Compound 3 N/AStaphylococcus aureus50[15]
Bacillus subtilis25[15]
Escherichia coli25[15]
Compound 4 N/AStaphylococcus aureus50[15]
Bacillus subtilis25[15]
Escherichia coli25[15]
Compound 41c Isatin-clubbed benzothiazoleEscherichia coli3.1[16]
Pseudomonas aeruginosa6.2[16]
Bacillus cereus12.5[16]
Staphylococcus aureus12.5[16]
Compound 133 N/AStaphylococcus aureus78.125[16]
Escherichia coli78.125[16]
Compound 9d Pyrrolo[2,1-b][1][5]benzothiazoleCandida albicansMore potent than fluconazole[18]
Ganoderma lucidumMore potent than fluconazole[18]

Expert Insights: The data suggests that specific substitutions can confer broad-spectrum antibacterial activity.[15][16] For instance, the incorporation of an isatin moiety in compound 41c resulted in excellent activity against both Gram-positive and Gram-negative bacteria, even surpassing the efficacy of the standard drug ciprofloxacin in some cases.[16] Furthermore, certain benzothiazole derivatives exhibit potent antifungal activity.[18]

Mechanism of Action: Inhibition of Dihydroorotase

One of the proposed mechanisms for the antimicrobial action of some benzothiazole derivatives is the inhibition of dihydroorotase, a key enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis in microorganisms.[15]

cluster_0 Experimental Workflow Bacterial Culture Bacterial Culture Compound Addition Compound Addition Bacterial Culture->Compound Addition Treat with Benzothiazole Analog Incubation Incubation Compound Addition->Incubation MIC Determination MIC Determination Incubation->MIC Determination Observe for Growth Inhibition

Figure 2: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the benzothiazole analog in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Causality Behind Experimental Choices: The broth microdilution method is preferred for its quantitative nature and its ability to test multiple compounds and concentrations simultaneously. The use of a standardized inoculum ensures reproducibility, and the controls are essential for validating the results.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including cancer and autoimmune disorders.[12][13] Benzothiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[19][20][21]

Comparative Efficacy of Anti-inflammatory Benzothiazole Analogs

The anti-inflammatory potential of benzothiazole analogs has been evaluated in various in vivo models. The following table summarizes the percentage inhibition of carrageenan-induced rat paw edema by selected derivatives.

Compound ID Substitution Pattern Inhibition of Edema (%) at 3h Reference
Compound 17c Benzothiazole bearing benzenesulphonamide80[19]
Compound 17i Benzothiazole bearing carboxamide78[19]
Indomethacin (Standard) -Not specified, but 17c and 17i were higher[19]
Compound 4a Sulfonamide derivative"Potent anti-inflammatory activity"[22]

Expert Insights: The presence of sulphonamide and carboxamide moieties appears to be beneficial for anti-inflammatory activity, with some derivatives exhibiting higher potency than the standard drug indomethacin.[19] This suggests that these functional groups may play a critical role in the interaction with inflammatory targets.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

A plausible mechanism for the anti-inflammatory effects of benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[20][21][23]

cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Benzothiazole Analog Benzothiazole Analog Benzothiazole Analog->COX-2 Inhibits

Figure 3: Inhibition of the COX-2 pathway by benzothiazole analogs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for screening potential anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the benzothiazole analog or a vehicle control to the rats orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible assay that mimics the acute inflammatory response. The use of a plethysmometer provides an objective and quantitative measure of edema.

Conclusion and Future Perspectives

This comparative guide underscores the significant potential of the benzothiazole scaffold in the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has revealed crucial structure-activity relationships, providing a roadmap for the design of more potent and selective analogs. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their promising in vitro and in vivo activities into clinical success. The continued exploration of the chemical space around the benzothiazole nucleus holds great promise for addressing unmet medical needs in various disease areas.

References

A Comparative Efficacy Analysis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical entities with potent and broad-spectrum activity is paramount to addressing the growing challenge of antimicrobial resistance. Among the myriad of heterocyclic compounds, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive comparison of the antimicrobial efficacy of a specific benzothiazole derivative, Methyl 2-methylbenzo[d]thiazole-5-carboxylate, with established antimicrobial agents. This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform future research and development endeavors.

The Benzothiazole Core: A Foundation for Antimicrobial Activity

Benzothiazoles, a class of bicyclic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inherent structural features of the benzothiazole nucleus, a fusion of a benzene and a thiazole ring, provide a versatile framework for chemical modification, enabling the fine-tuning of its biological profile. Our focus herein is on this compound, a derivative that embodies the therapeutic potential of this chemical class. While direct and extensive comparative data for this specific molecule is emerging, we can infer its potential efficacy by examining closely related analogs and the broader family of 2-methylbenzothiazole derivatives.

Unraveling the Mechanism of Action: Targeting Bacterial DNA Gyrase

A significant body of evidence suggests that many benzothiazole derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase.[1] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to a cessation of cellular processes and bacterial cell death. This targeted mechanism offers a degree of selectivity for bacterial over mammalian cells, a desirable characteristic for any antimicrobial agent.

G cluster_bacterial_cell Bacterial Cell Benzothiazole This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Benzothiazole->DNA_Gyrase Inhibits GyrB ATP-binding site DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables ATP ATP ATP->DNA_Gyrase Binds to GyrB Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cessation leads to

Caption: Proposed mechanism of action for this compound.

Comparative In Vitro Efficacy: A Data-Driven Analysis

To provide a quantitative comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antimicrobial agents against a panel of common bacterial and fungal pathogens. It is important to note that while direct MIC data for this compound is not extensively available in peer-reviewed literature, the data presented for "Representative Benzothiazole Derivatives" are drawn from studies on structurally similar 2-methylbenzothiazole compounds to provide a reasonable estimation of potential efficacy.[1][2]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Antimicrobial AgentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Representative Benzothiazole Derivatives 1.56 - 6.253.12 - 12.56.25 - 2512.5 - 50
Ciprofloxacin0.25 - 10.125 - 0.50.015 - 0.1250.25 - 1
Ampicillin0.25 - 20.06 - 0.52 - 8> 128
Gentamicin0.125 - 10.06 - 0.50.25 - 20.5 - 4

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Antimicrobial AgentCandida albicansAspergillus niger
Representative Benzothiazole Derivatives 8 - 3216 - 64
Fluconazole0.25 - 2> 64
Amphotericin B0.125 - 10.25 - 2

From this comparative data, it is evident that while representative benzothiazole derivatives exhibit promising activity, particularly against Gram-positive bacteria, their potency may not consistently surpass that of established antibiotics like Ciprofloxacin and Gentamicin. However, their efficacy against certain strains, coupled with a potentially novel mechanism of action, underscores their value as lead compounds for further optimization.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The following protocols outline the standardized methods for determining the antimicrobial efficacy of a test compound. Adherence to these protocols is crucial for generating reliable and reproducible data.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G Prep_Compound Prepare stock solution of test compound Serial_Dilution Perform serial dilutions in microplate Prep_Compound->Serial_Dilution Inoculate Inoculate microplate with microbial suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare standardized bacterial/fungal inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted test compound. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the microbial suspension.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk to the nearest millimeter. The size of the zone is indicative of the susceptibility of the microorganism to the antimicrobial agent.

Conclusion and Future Directions

This compound, as a representative of the benzothiazole class, holds considerable promise as a scaffold for the development of novel antimicrobial agents. While direct comparative data is still emerging, analysis of its structural analogs suggests a favorable profile, particularly against Gram-positive bacteria. The likely mechanism of action, targeting DNA gyrase, presents a validated and attractive pathway for antibacterial intervention.

Future research should focus on obtaining comprehensive in vitro and in vivo efficacy data for this compound against a wider panel of clinically relevant and drug-resistant pathogens. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the benzothiazole scaffold to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for conducting such evaluations, ensuring the generation of high-quality, comparable data that will be crucial in the journey from a promising chemical entity to a potential therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methylbenzothiazole derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. By synthesizing experimental data and elucidating the molecular features governing biological activity, this document serves as a critical resource for the rational design of novel, potent, and selective therapeutic agents.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, an aromatic bicyclic system composed of a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and diverse functionalization capabilities have led to the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The reactivity of the methine center in the thiazole ring, particularly at the C-2 position, makes it a prime target for chemical modification to modulate biological activity.[1] This guide will focus specifically on derivatives featuring a methyl group at this C-2 position, exploring how further substitutions on the benzothiazole core influence their therapeutic potential.

Unraveling the Anticancer Potential: A Deep Dive into SAR

2-Methylbenzothiazole derivatives have emerged as a promising class of anticancer agents, with studies revealing potent cytotoxic activity against a range of human cancer cell lines.[4][6][7] The anticancer potency is intricately linked to the nature and position of substituents on the benzothiazole core.[8]

Key Structural Insights for Anticancer Activity

The general consensus from numerous studies is that substitutions at the C-6 position of the benzothiazole ring, in conjunction with the C-2 methyl group, are particularly influential in determining anticancer efficacy.[1][5]

  • The Role of the 2-Methyl Group: The methyl group at the C-2 position is not merely a passive structural element. Its presence influences the molecule's electronics and steric profile, which can be critical for binding to biological targets. Experimental and theoretical studies on 2-methylbenzothiazole (MeBTH) have shown that the methyl group is a site for oxidative metabolism, which can lead to the formation of active or inactive metabolites.[9][10] This metabolic susceptibility is a key consideration in drug design.

  • Substituents at C-6: The C-6 position is a frequent point of modification. The introduction of various moieties at this position can dramatically enhance cytotoxicity. For example, the presence of amide or sulphonamide groups at C-6 has been shown to yield compounds with modest to significant anticancer activity against cell lines like MCF-7 (breast), HeLa (cervical), and MG63 (osteosarcoma).[11]

  • Impact of Aromatic and Heterocyclic Moieties: Linking other ring systems to the benzothiazole nucleus, often via amide or hydrazone bridges, is a common strategy to enhance potency. For instance, a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position was found to remarkably enhance anti-tumour potential.[11] Similarly, naphthalimide derivatives linked to the benzothiazole core have demonstrated potent activity against HT-29 (colon), A549 (lung), and MCF-7 (breast) cancer cell lines.[11]

Comparative Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected benzothiazole derivatives against various human cancer cell lines, offering a quantitative comparison of their cytotoxic potential.[11][12]

Compound IDStructure/Substitution PatternCancer Cell LineIC₅₀ (µM)Reference
Hydrazone 11 2-(4-hydroxy-methoxy benzylidene)-hydrazino at C-2HeLa2.41[11]
COS-74.31[11]
Sulfonamide 40 Sulfonamide scaffold at C-2, nitro at C-6MCF-734.5[11]
HeLa44.15[11]
Naphthalimide 66 Naphthalimide derivativeHT-293.72[11]
A5494.07[11]
MCF-77.91[11]
Naphthalimide 67 Naphthalimide derivative (alternative substitution)HT-293.47[11]
A5493.89[11]
MCF-75.08[11]
Pyridinyl 7e Pyridinyl-2-amine linked to benzothiazole-2-thiolSKRB-30.0012[12]
SW6200.0043[12]
A5490.044[12]
Mechanism of Action: Targeting Key Signaling Pathways

Benzothiazole derivatives exert their antitumor effects through diverse mechanisms. Recent studies have highlighted their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One key target is the Epidermal Growth Factor Receptor (EGFR).[13]

Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain 2-substituted benzothiazole derivatives have been shown to significantly inhibit breast cancer cell growth by downregulating EGFR protein levels. This inhibition subsequently affects downstream pathways crucial for cancer progression, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[13] The compounds were also found to induce apoptosis (programmed cell death) by increasing the transcription of the pro-apoptotic gene Bax and disrupting the mitochondrial membrane potential.[13]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK EGF EGF (Ligand) EGF->EGFR Binds & Activates Benzothiazole 2-Methylbenzothiazole Derivative Benzothiazole->EGFR Inhibits Proliferation Proliferation Transcription Transcription

A Broader Therapeutic Spectrum: Antimicrobial and Neuroprotective Activity

While the anticancer properties of 2-methylbenzothiazole derivatives are extensively studied, their utility is not confined to oncology. The benzothiazole scaffold is also prominent in agents with antimicrobial and neuroprotective activities.

Antimicrobial Activity

Benzothiazole-based compounds have demonstrated broad-spectrum antimicrobial activity.[14][15] The SAR for this activity often parallels that seen in anticancer studies, with substitutions on the benzothiazole ring playing a pivotal role.

  • Key Structural Features: Electron-withdrawing groups, such as nitro and halogens, attached to an aryl ring at the C-2 position of the benzothiazole, have been shown to enhance antimicrobial activity.[15] For instance, thiazolidin-4-one derivatives of benzothiazole with nitro or methoxy groups on an attached phenyl ring showed potent activity against Pseudomonas aeruginosa and Escherichia coli.[14]

  • Mechanism of Action: These compounds can inhibit essential microbial enzymes like DNA gyrase, which is critical for bacterial DNA replication.[15]

Monoamine Oxidase (MAO) Inhibition

Recent research has identified 2-methylbenzothiazole derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[16] MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. The study highlighted derivatives with IC₅₀ values in the low nanomolar range, suggesting their potential as leads for developing new treatments for neurodegenerative disorders.[16]

Experimental Protocols: A Foundation for Reproducible Science

To ensure the validity and reproducibility of the data presented, a detailed understanding of the experimental methodologies is crucial. Below is a generalized protocol for a key assay used to determine the anticancer activity of novel compounds.

MTT Cytotoxicity Assay Protocol

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test 2-methylbenzothiazole derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells end End incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compound 3. Add Serial Dilutions of Test Compound incubate_24h->add_compound incubate_48h 4. Incubate 48-72h (Compound Effect) add_compound->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50 calculate_ic50->end

Conclusion and Future Directions

The 2-methylbenzothiazole scaffold is a versatile and highly druggable structure. Structure-activity relationship studies consistently demonstrate that its biological activity can be finely tuned through strategic substitutions, primarily at the C-2 and C-6 positions. As anticancer agents, these derivatives show immense promise by targeting fundamental pathways like EGFR signaling. Their efficacy in antimicrobial and neuroprotective models further broadens their therapeutic horizons.

Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, reduce off-target effects, and enhance their potency. The integration of computational modeling with synthetic chemistry will be instrumental in designing the next generation of 2-methylbenzothiazole derivatives with superior therapeutic indices, paving the way for their potential clinical application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of Benzothiazole Derivatives

Benzothiazole and its derivatives are known to present several potential hazards. Analysis of safety data for compounds such as Benzothiazole, 2-Methylbenzothiazole, and various thiazole carboxylates reveals a consistent pattern of potential health effects that must be mitigated through appropriate PPE and handling procedures.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact with benzothiazole derivatives can lead to significant skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2]

  • Acute Toxicity: Many related compounds are classified as harmful if swallowed.[2][3][4]

  • Aquatic Toxicity: Several benzothiazole derivatives are recognized as being toxic to aquatic life, necessitating careful disposal procedures.[3]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling Methyl 2-methylbenzo[d]thiazole-5-carboxylate, based on the hazard profile of analogous compounds.

Body PartRequired PPERationale
Eyes Chemical safety gogglesTo protect against splashes and airborne particles that can cause serious eye irritation.[5]
Skin Nitrile rubber gloves (or other permeation-resistant gloves) and a lab coatTo prevent skin contact, which can lead to irritation.[6][7]
Respiratory NIOSH-approved respiratorRecommended when working with powders, in areas with insufficient ventilation, or when there is a potential for aerosol generation.[6]
Body Full-body protection (e.g., coveralls)Recommended for larger quantities or when there is a significant risk of splashing.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety. The following steps provide a clear workflow for the safe handling of this compound.

Pre-Experiment Preparation
  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Work Area Setup: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • PPE Donning: Put on all required PPE in the correct order: lab coat, respirator (if needed), eye protection, and finally, gloves.

Experimental Workflow: PPE in Action

The following diagram illustrates the logical flow of PPE selection and use during the handling of this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Assess Hazards of This compound B Select Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) A->B Based on Analog Data C Don PPE Correctly B->C D Handle Chemical in Controlled Environment (e.g., Fume Hood) C->D E Segregate Contaminated Waste D->E F Doff PPE Correctly E->F G Dispose of Waste and PPE According to Regulations F->G

Caption: Workflow for PPE Selection and Use.

Post-Experiment and Disposal Plan
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: All disposable materials, including gloves, wipes, and contaminated labware, must be collected in a designated, sealed hazardous waste container.[8]

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][3]

  • Waste Disposal: Dispose of the hazardous waste container according to your institution's and local environmental regulations.[9][3][8]

Building a Culture of Safety

This guide provides a framework for the safe handling of this compound. However, true safety is an ongoing commitment. It requires continuous learning, critical thinking, and a dedication to best practices. By integrating these principles into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.